molecular formula C9H6O2S B100525 4-hydroxy-2H-thiochromen-2-one CAS No. 16854-67-4

4-hydroxy-2H-thiochromen-2-one

Cat. No.: B100525
CAS No.: 16854-67-4
M. Wt: 178.21 g/mol
InChI Key: OSIDMAJZERBPOJ-UHFFFAOYSA-N
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Description

4-hydroxy-2H-thiochromen-2-one is a thiocoumarin derivative research chemical that serves as a versatile scaffold in organic synthesis and medicinal chemistry research. This compound features a sulfur atom in the lactone ring, a modification that can significantly alter its electronic properties and biological activity compared to its oxygen-containing analog. It is a key intermediate for synthesizing diverse heterocyclic compounds. Recent studies on its close analog, 4-hydroxy-2H-chromene-2-thione, demonstrate its utility in environmentally benign, one-pot multi-component reactions with aniline derivatives and tert-butyl nitrite to form hydrazone derivatives, which are a privileged structure in drug discovery . Researchers are exploring this compound and its derivatives primarily for their potential pharmacological properties. While specific bioactivity data for this exact compound is limited, the broader class of 4-hydroxycoumarins and their thio-analogs are investigated for a wide spectrum of biological activities. These include potential antimicrobial , anticancer , and antioxidant effects. The incorporation of a thioether linkage, in particular, is a strategy employed in medicinal chemistry to enhance the bioactivity of pharmaceutical compounds . This product is intended for research and development purposes in a controlled laboratory environment only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxythiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H6O2S/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSIDMAJZERBPOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937503
Record name 2-Hydroxy-4H-1-benzothiopyran-4-one
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16854-67-4
Record name 2H-1-Benzothiopyran-2-one, 4-hydroxy-
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Record name 2-Hydroxy-4H-1-benzothiopyran-4-one
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Record name 4-Hydroxy-1-thiocoumarin
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Foundational & Exploratory

Synthesis of 4-hydroxy-2H-thiochromen-2-one from Thiophenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for producing 4-hydroxy-2H-thiochromen-2-one, a crucial scaffold in medicinal chemistry, starting from the readily available precursor, thiophenol. This document details established methodologies, provides in-depth experimental protocols, and presents quantitative data to facilitate the replication and optimization of these synthetic pathways.

Introduction

This compound, also known as 4-hydroxythiocoumarin, is a sulfur-containing heterocyclic compound of significant interest in the field of drug discovery and development. As an analog of 4-hydroxycoumarin, it serves as a key intermediate in the synthesis of a variety of bioactive molecules, including anticoagulants and antimicrobial agents. The incorporation of a sulfur atom in the heterocyclic ring can significantly modulate the compound's physicochemical properties and biological activity. This guide focuses on the two primary synthetic strategies for obtaining this valuable compound from thiophenol: a traditional one-pot condensation and a more contemporary two-step approach.

Synthetic Methodologies

The synthesis of this compound from thiophenol is predominantly achieved through variations of the Pechmann condensation. This involves the reaction of a phenolic compound (in this case, thiophenol) with a β-keto acid or its equivalent, facilitated by a condensing agent. Two main approaches have been established:

  • One-Pot Pechmann-type Condensation: This traditional method involves the direct reaction of thiophenol and malonic acid in the presence of strong dehydrating agents and Lewis acids, such as a mixture of phosphorus oxychloride (POCl₃) and aluminum chloride (AlCl₃). While being a direct route, this method often requires harsh reaction conditions, including high temperatures and prolonged reaction times, and can lead to lower yields and the formation of byproducts.

  • Two-Step Synthesis via an Intermediate: A more recent and often higher-yielding approach involves a two-step process. The first step is the formation of an intermediate, 3-(phenylthio)propanoic acid, by reacting thiophenol with a malonic acid derivative, most commonly Meldrum's acid. The subsequent step involves the intramolecular cyclization of this intermediate to the desired this compound using a strong dehydrating agent such as Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA). This method generally proceeds under milder conditions and provides better control over the reaction, leading to improved yields.

The following sections provide detailed experimental protocols for both methodologies, along with a summary of the associated quantitative data.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis of this compound and its intermediate.

Table 1: Comparison of Synthetic Routes

Synthetic RouteKey ReagentsTypical Reaction ConditionsReported Yield (%)AdvantagesDisadvantages
One-Pot CondensationThiophenol, Malonic Acid, POCl₃, AlCl₃High temperature (110-190°C), prolonged heating50-90% (variable, often lower in practice)Single stepHarsh conditions, lower yields, potential for byproducts
Two-Step SynthesisStep 1: Thiophenol, Meldrum's AcidStep 2: Eaton's Reagent or PPAStep 1: Moderate temperature (e.g., 90°C)Step 2: Elevated temperature (e.g., 70-120°C)Overall yield ~60% or higherMilder conditions, higher yields, better controlTwo distinct reaction steps

Table 2: Physicochemical and Spectroscopic Data of this compound

PropertyValue
Molecular FormulaC₉H₆O₂S
Molecular Weight178.21 g/mol
Melting Point210-215 °C[1]
¹H NMR (DMSO-d₆, δ ppm)
Aromatic Protons7.25-7.95 (m, 4H)
C3-H5.60 (s, 1H)
OH12.53 (s, 1H)
¹³C NMR (DMSO-d₆, δ ppm)
C=O (C2)~162
C4~178
Aromatic Carbons~116-153
C3~94

Note: Specific NMR data for this compound is analogous to its oxygen counterpart, 4-hydroxycoumarin, with slight variations expected due to the presence of the sulfur atom. The provided data is based on typical values for such structures.[2][3]

Experimental Protocols

Method 1: One-Pot Pechmann-type Condensation

This protocol is a generalized procedure based on traditional methods.[2]

Reagents:

  • Thiophenol

  • Malonic Acid

  • Phosphorus Oxychloride (POCl₃)

  • Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (HCl)

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • A mixture of thiophenol and malonic acid is carefully heated with an excess of phosphorus oxychloride at 110-115°C for a specified duration.

  • The reaction mixture is then cooled, and aluminum chloride is added.

  • The mixture is subsequently heated to a higher temperature, typically in the range of 180-190°C, to induce cyclization of the intermediate dithiophenylmalonic ester.

  • After cooling, the reaction mixture is cautiously quenched with ice-cold water and acidified with hydrochloric acid.

  • The product is extracted with a suitable organic solvent.

  • The organic layer is washed, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from an appropriate solvent.

Method 2: Two-Step Synthesis via 3-(phenylthio)propanoic acid

This protocol is based on a more modern and efficient approach.

Step 1: Synthesis of 3-(phenylthio)propanoic acid

Reagents:

  • Thiophenol

  • Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione)

Procedure:

  • An equimolar mixture of thiophenol and Meldrum's acid is stirred under solvent-free conditions at approximately 90°C for 4-6 hours.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting product, 3-oxo-3-(phenylthio)propanoic acid, can be used in the next step, sometimes after a simple work-up involving partitioning between an organic solvent and a basic aqueous solution, followed by acidification of the aqueous layer to precipitate the product.

Step 2: Cyclization to this compound

Reagents:

  • 3-(phenylthio)propanoic acid (from Step 1)

  • Eaton's Reagent (7.7 wt% P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA)

Procedure:

  • The crude or purified 3-(phenylthio)propanoic acid is added to Eaton's reagent or PPA.

  • The mixture is heated to a temperature between 70°C and 120°C for 1-3 hours.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is then cooled and carefully poured into ice water to precipitate the crude product.

  • The solid is collected by filtration, washed with water until neutral, and dried.

  • The crude this compound is purified by recrystallization from a suitable solvent (e.g., ethanol).

Mandatory Visualization

The following diagrams illustrate the synthetic pathways and logical workflows described in this guide.

G One-Pot Synthesis of this compound cluster_reagents1 cluster_reagents2 thiophenol Thiophenol intermediate Dithiophenylmalonic Ester (Intermediate) thiophenol->intermediate reagents1 POCl₃, 110-115°C thiophenol->reagents1 malonic_acid Malonic Acid malonic_acid->intermediate malonic_acid->reagents1 product This compound intermediate->product reagents2 AlCl₃, 180-190°C intermediate->reagents2 reagents1->intermediate reagents2->product

Caption: One-Pot Synthesis Pathway.

G Two-Step Synthesis of this compound cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization thiophenol Thiophenol intermediate 3-(phenylthio)propanoic acid thiophenol->intermediate reagents1 90°C, solvent-free thiophenol->reagents1 meldrums_acid Meldrum's Acid meldrums_acid->intermediate meldrums_acid->reagents1 intermediate_step2 3-(phenylthio)propanoic acid reagents1->intermediate product This compound reagents2 Eaton's Reagent or PPA 70-120°C reagents2->product intermediate_step2->product intermediate_step2->reagents2

Caption: Two-Step Synthesis Pathway.

G Experimental Workflow for Two-Step Synthesis start Start mix_reagents Mix Thiophenol and Meldrum's Acid start->mix_reagents heat_step1 Heat at 90°C mix_reagents->heat_step1 workup_step1 Cool and Work-up (Optional) heat_step1->workup_step1 add_cyclizing_agent Add Eaton's Reagent/PPA workup_step1->add_cyclizing_agent heat_step2 Heat at 70-120°C add_cyclizing_agent->heat_step2 quench Quench in Ice Water heat_step2->quench filter_wash Filter and Wash quench->filter_wash recrystallize Recrystallize filter_wash->recrystallize end Pure Product recrystallize->end

References

An In-depth Technical Guide to the Synthesis of 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic mechanisms for producing 4-hydroxy-2H-thiochromen-2-one, a sulfur analog of the well-known 4-hydroxycoumarin scaffold. This compound and its derivatives are of significant interest in medicinal chemistry due to their potential as anticoagulants, anti-inflammatory, and anticancer agents. This document details the primary synthetic routes, reaction mechanisms, quantitative data, and experimental protocols to facilitate further research and development.

Core Synthetic Methodologies

The synthesis of this compound, also known as 4-hydroxythiocoumarin, is primarily achieved through two main strategies, drawing parallels to the synthesis of its oxygen-containing counterpart, 4-hydroxycoumarin.

Thio-Pechmann Type Condensation

This is the traditional approach for synthesizing 4-hydroxythiocoumarins, analogous to the Pechmann condensation for coumarins. It involves the direct condensation of a thiophenol with a malonic acid equivalent.

Mechanism:

The reaction is typically catalyzed by a combination of condensing agents such as phosphorus oxychloride (POCl₃) and a Lewis acid like aluminum chloride (AlCl₃). The proposed mechanism involves the following key steps:

  • Formation of a mixed anhydride: Malonic acid reacts with POCl₃ to form a more reactive acylating species.

  • Thioesterification: The thiophenol attacks the activated malonic acid derivative to form a thiophenyl malonyl intermediate.

  • Intramolecular Cyclization: Under the influence of a strong Lewis acid (e.g., AlCl₃), the aromatic ring of the thiophenyl group performs an intramolecular electrophilic acylation onto one of the carbonyl groups of the malonyl moiety.

  • Enolization: The resulting cyclic dione undergoes enolization to yield the more stable this compound.

While this one-pot method is direct, it often suffers from low yields due to the harsh reaction conditions and potential side reactions.[1][2]

Two-Step Synthesis via Dithiophenyl Malonate Intermediate

To address the low yields of the traditional method, a more recent and efficient two-step approach has been developed.[1][2]

Mechanism:

  • Formation of Dithiophenyl Malonate: Thiophenol is reacted with a malonic acid equivalent, such as Meldrum's acid, under milder conditions to form a dithiophenyl ester of malonic acid in high yield.[1][2][3]

  • Lewis Acid-Catalyzed Cyclocondensation: The isolated dithiophenyl malonate intermediate is then subjected to an intramolecular cyclocondensation reaction catalyzed by a Lewis acid, typically AlCl₃, to afford the final this compound. This stepwise approach allows for better control over the reaction and generally results in higher overall yields.[1][2]

Synthesis from 2'-Mercaptoacetophenone

An alternative route involves starting from a pre-formed acetophenone derivative.

Mechanism:

This method utilizes 2'-mercaptoacetophenone, which undergoes acylation followed by an internal ring cyclization.[4] While less common for the parent compound, this strategy is valuable for synthesizing substituted derivatives.

Quantitative Data Summary

The following tables summarize the reported quantitative data for the key synthetic routes to this compound and its oxygen analog for comparison.

Table 1: Synthesis of this compound

MethodStarting MaterialsReagents/CatalystsConditionsYieldReference
Traditional Thio-PechmannThiophenol, Malonic AcidPOCl₃, AlCl₃Prolonged heatingLow (initially reported as 50-90%, but often lower)[1][2]
Two-Step MethodThiophenol, Meldrum's Acid1. Mild conditions 2. AlCl₃1. Formation of dithiophenyl malonate 2. Cyclocondensation~60% (overall)[1][2]
From 2'-Hydroxyacetophenone Analog2'-Hydroxyacetophenone, CS₂t-BuOK, 18-crown-60-15°C to RT, 17hVariable[5]

Table 2: Comparative Synthesis of 4-hydroxycoumarin

MethodStarting MaterialsReagents/CatalystsConditionsYieldReference
Pechmann CondensationPhenol, Malonic AcidPOCl₃, ZnCl₂HeatingGood[6][7]
From Phenol and Meldrum's AcidPhenol, Meldrum's Acid1. Solvent-free, 90°C 2. Eaton's reagent or PPA1. Formation of 3-oxo-3-phenoxypropanoic acid 2. Cyclization48-75%[6]
From 2'-Hydroxyacetophenone2'-Hydroxyacetophenone, Diethyl carbonateNaHReflux in TolueneHigh[7]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound

Step 1: Synthesis of Dithiophenyl Malonate

  • To a solution of thiophenol (2 equivalents) in a suitable solvent, add Meldrum's acid (1 equivalent).

  • Stir the reaction mixture at room temperature for a specified time until the reaction is complete (monitored by TLC).

  • The intermediate dithiophenyl ester of malonic acid is then isolated and purified using standard techniques such as extraction and crystallization.

Step 2: Cyclocondensation to this compound

  • To a solution of the dithiophenyl malonate (1 equivalent) in a dry, inert solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) (1-2 equivalents) portion-wise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched by carefully adding it to ice-water.

  • The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • The crude product is purified by recrystallization or column chromatography to yield this compound.

Protocol 2: Traditional Thio-Pechmann Type Synthesis
  • A mixture of thiophenol (1 equivalent) and malonic acid (1 equivalent) is prepared.

  • Phosphorus oxychloride (POCl₃) is added, followed by the cautious addition of aluminum chloride (AlCl₃).

  • The reaction mixture is heated under reflux for several hours.

  • After cooling, the mixture is carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is filtered, washed with water, and then dissolved in a sodium hydroxide solution.

  • The solution is filtered to remove any insoluble impurities.

  • The filtrate is acidified to precipitate the crude this compound.

  • The product is collected by filtration, washed with water, and purified by recrystallization.

Visualizations

Synthesis Pathways

Synthesis_Pathways cluster_0 Traditional Thio-Pechmann Condensation cluster_1 Two-Step Synthesis Thiophenol Thiophenol ThioPechmannProduct 4-hydroxy-2H- thiochromen-2-one Thiophenol->ThioPechmannProduct POCl₃, AlCl₃ Heat (Low Yield) MalonicAcid Malonic Acid MalonicAcid->ThioPechmannProduct POCl₃, AlCl₃ Heat (Low Yield) Thiophenol2 Thiophenol Intermediate Dithiophenyl Malonate Thiophenol2->Intermediate High Yield MeldrumsAcid Meldrum's Acid MeldrumsAcid->Intermediate High Yield TwoStepProduct 4-hydroxy-2H- thiochromen-2-one Intermediate->TwoStepProduct AlCl₃ Cyclocondensation (Moderate to High Yield)

Figure 1: Primary synthetic routes to this compound.
Biological Signaling Context: NF-κB Inhibition

Derivatives of 4-hydroxycoumarins have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a key regulator of inflammation and cell survival. This makes them attractive candidates for anti-inflammatory and anticancer drug development. The simplified pathway below illustrates the points of potential intervention.

NFkB_Pathway cluster_nucleus Inside Nucleus TNFa TNFα TNFR TNF Receptor TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive Complex) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates IkB_NFkB->NFkB IκB Degradation GeneTranscription Gene Transcription (Inflammation, Proliferation) Nucleus->GeneTranscription Promotes Inhibitor This compound Derivative Inhibitor->IKK Inhibits

Figure 2: Simplified NF-κB signaling pathway and potential inhibition.

References

An In-depth Technical Guide on the Tautomerism of 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric equilibrium of 4-hydroxy-2H-thiochromen-2-one, a sulfur analog of the well-known 4-hydroxycoumarin. Understanding the tautomeric preferences of this scaffold is crucial for predicting its chemical reactivity, physicochemical properties, and potential biological activity. This document details the synthesis, spectroscopic characterization, and computational analysis of its tautomeric forms.

Introduction to the Tautomerism of this compound

This compound, also known as 4-hydroxythiocoumarin, can theoretically exist in three main tautomeric forms through prototropic shifts. These forms are in a dynamic equilibrium, with the position of the equilibrium being influenced by factors such as the solvent, temperature, and pH. The three principal tautomers are:

  • This compound (Thioenol form A): This form features a hydroxyl group at the C4 position and a thiocarbonyl group at the C2 position.

  • 2-mercapto-4H-thiochromen-4-one (Thioenol form C): This tautomer possesses a thiol group at C2 and a carbonyl group at C4.

  • Thiochroman-2,4-dione (Dithione form B): This represents the keto-like form with a thiocarbonyl at C2 and a carbonyl at C4.

Extensive spectroscopic and computational studies have been conducted to determine the predominant tautomeric form in various states. The available evidence strongly indicates that the This compound (Thioenol form A) is the most stable and therefore the major tautomer in both solution and the solid state.[1][2]

Tautomeric Equilibrium

The tautomeric equilibrium of this compound is heavily skewed towards the this compound form (A). This preference is a key determinant of its chemical behavior.

Tautomeric equilibrium of this compound.

Quantitative Data Summary

The predominance of the this compound tautomer is supported by various spectroscopic and computational data.

Table 1: Spectroscopic Data for the Predominant Tautomer
Spectroscopic TechniqueSolvent/StateKey ObservationsInterpretationReference
¹H NMR DMSO-d₆Singlet at ~6.26 ppm (C3-H)The presence of a single vinylic proton at C3 is characteristic of the this compound form.[2]
Aromatic protons at 7.63-7.83 and 8.32 ppm[2]
IR Solid StateCarbonyl (C=O) stretching at ~1620 cm⁻¹Indicates the presence of a carbonyl group.[2]
Double bond (C=C) stretching at 1580, 1550, and 1520 cm⁻¹Characteristic of the aromatic and pyran rings.[2]
UV-Vis Absorption maxima at ~232 nm and ~320 nmConsistent with the π-electron system of the thiochromenone core.[2]
Mass Spectrometry Base peak at M-28Corresponds to the loss of a carbon monoxide (CO) molecule.[2][3]
Table 2: Computational Data on Tautomer Stability

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the acylation of 2-mercaptoacetophenone followed by an intramolecular cyclization.[2]

Materials:

  • 2-mercaptoacetophenone

  • Acylating agent (e.g., diethyl carbonate)

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Hydrochloric acid (for workup)

  • Ethanol (for recrystallization)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous toluene under an inert atmosphere, add a solution of 2-mercaptoacetophenone in anhydrous toluene dropwise at room temperature.

  • After the initial reaction subsides, add diethyl carbonate to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully quench with water.

  • Separate the aqueous layer and acidify with hydrochloric acid to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield pure this compound.

SynthesisWorkflow start Start step1 Dissolve 2-mercaptoacetophenone in anhydrous toluene start->step1 step2 Add to NaH suspension in anhydrous toluene step1->step2 step3 Add diethyl carbonate step2->step3 step4 Reflux for several hours step3->step4 step5 Cool and quench with water step4->step5 step6 Separate aqueous layer and acidify with HCl step5->step6 step7 Filter and wash the precipitate step6->step7 step8 Recrystallize from ethanol step7->step8 end Pure this compound step8->end

Synthesis workflow for this compound.
Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Prepare a sample by dissolving 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Process the spectra and analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure and assess the tautomeric form.

Infrared (IR) Spectroscopy:

  • Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder.

  • Alternatively, for solution-phase spectra, dissolve the sample in a suitable IR-transparent solvent (e.g., chloroform).

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic stretching frequencies for the carbonyl (C=O), thiocarbonyl (C=S, if present), hydroxyl (O-H), and aromatic (C=C) groups.

UV-Visible (UV-Vis) Spectroscopy:

  • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).

  • Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Determine the wavelength of maximum absorbance (λmax).

Conclusion

References

Spectroscopic Scrutiny: A Technical Guide to the ¹H and ¹³C NMR Analysis of 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines expected spectral data, provides detailed experimental protocols, and visualizes the relationships between molecular structure and spectroscopic signals.

Introduction

This compound, also known as 4-hydroxythiocoumarin, is a structural analog of the well-studied 4-hydroxycoumarin, with the endocyclic oxygen atom of the lactone ring replaced by a sulfur atom. This substitution significantly influences the molecule's electronic properties and, consequently, its spectroscopic characteristics. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such novel compounds. Understanding the ¹H and ¹³C NMR spectra is crucial for confirming synthesis, assessing purity, and gaining insights into the structure-activity relationships of new derivatives.

While extensive NMR data is available for 4-hydroxycoumarin and its derivatives, specific and detailed experimental data for this compound is less commonly reported. This guide synthesizes available information on closely related compounds and spectroscopic principles to provide a robust framework for the analysis of the target molecule.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound. These predictions are based on the analysis of 4-hydroxycoumarin and known substituent effects of sulfur in similar heterocyclic systems. The numbering convention used for the assignments is shown in Figure 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-3~5.8 - 6.2s-
H-5~7.8 - 8.2ddJ = ~8.0, 1.5
H-6~7.2 - 7.5dddJ = ~8.0, 7.5, 1.0
H-7~7.4 - 7.7dddJ = ~8.0, 7.5, 1.5
H-8~7.3 - 7.6ddJ = ~8.0, 1.0
4-OH~10.0 - 12.0br s-

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2~190 - 200
C-3~105 - 115
C-4~160 - 165
C-4a~120 - 125
C-5~125 - 130
C-6~124 - 128
C-7~132 - 136
C-8~116 - 120
C-8a~152 - 156

Note: Chemical shifts are highly dependent on the solvent and concentration. The broad singlet for the hydroxyl proton is due to chemical exchange.

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound is detailed below.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the spectra. Purification can be achieved by recrystallization or column chromatography.

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for coumarin-like compounds due to its excellent dissolving power for polar molecules and its ability to observe exchangeable protons like the hydroxyl proton. Chloroform-d (CDCl₃) can also be used.

  • Concentration: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Spectrometer Parameters
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-210 ppm).

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is recommended.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

  • 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons.

Spectroscopic Interpretation and Structural Rationale

The replacement of the endocyclic oxygen with sulfur in the thiochromen-2-one ring system leads to predictable changes in the NMR spectra compared to its coumarin analog.

  • ¹³C NMR: The most significant change is the downfield shift of the C-2 carbon. The thiocarbonyl (C=S) carbon is significantly less shielded than a carbonyl (C=O) carbon and is expected to resonate at a much lower field, typically in the range of 190-200 ppm.[1]

  • ¹H NMR: The protons on the aromatic ring will experience slight shifts due to the different electronic effects of sulfur compared to oxygen. The vinylic proton at C-3 is also expected to be influenced by the thiocarbonyl group.

Visualization of Analytical Workflow and Structural Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow for NMR analysis and the key correlations used for spectral assignment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis and Interpretation synthesis Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis->purification dissolution Dissolution in Deuterated Solvent (e.g., DMSO-d6) purification->dissolution nmr_1d 1D NMR (¹H, ¹³C) dissolution->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d For detailed assignment processing Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_2d->processing assignment Spectral Assignment (Chemical Shifts, Coupling Constants) processing->assignment structure_elucidation Structure Elucidation and Verification assignment->structure_elucidation

A typical experimental workflow for the NMR analysis of a synthesized compound.

spectral_correlations cluster_structure Molecular Structure cluster_spectra NMR Spectra mol_structure h1_nmr ¹H NMR c13_nmr ¹³C NMR cosy COSY h1_nmr->cosy H-H Correlations hsqc HSQC h1_nmr->hsqc Direct C-H Correlations hmbc HMBC h1_nmr->hmbc Long-Range C-H Correlations c13_nmr->hsqc c13_nmr->hmbc cosy->h1_nmr

Logical relationships between the molecular structure and various NMR experiments for spectral assignment.

Conclusion

The ¹H and ¹³C NMR spectroscopic analysis of this compound provides a definitive method for its structural characterization. By understanding the expected chemical shifts and employing a systematic experimental approach, including 1D and 2D NMR techniques, researchers can unambiguously confirm the identity and purity of this important heterocyclic scaffold. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis and development of novel thiochromenone-based compounds for various therapeutic applications.

References

FT-IR Characterization of 4-hydroxy-2H-thiochromen-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopy characterization of 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing heterocyclic compound of interest in medicinal chemistry and drug development. This document details the key vibrational frequencies, provides comprehensive experimental protocols for sample analysis, and presents a logical workflow for the characterization process. A comparative analysis with its well-studied oxygen analog, 4-hydroxycoumarin, is included to offer a broader spectroscopic context.

Core Spectroscopic Data

The FT-IR spectrum of this compound is characterized by specific vibrational modes corresponding to its functional groups. The replacement of the endocyclic oxygen atom in the coumarin scaffold with sulfur significantly influences the electronic distribution and, consequently, the vibrational frequencies of the molecule. Below is a summary of the key FT-IR absorption bands for this compound and a comparison with 4-hydroxycoumarin.

Vibrational ModeFunctional GroupThis compound (cm⁻¹)4-hydroxycoumarin (cm⁻¹)
O-H StretchingHydroxyl (O-H)Not explicitly reported~3380 (broad)
C=O Stretching (Lactone)Carbonyl (C=O)~1701~1650 - 1660
C=C Stretching (Aromatic)Aromatic Ring (C=C)Not explicitly reported~1530
C-H Stretching (Aromatic)Aromatic C-HNot explicitly reported~3000 - 3100

Note: The data for this compound is based on limited available literature. The values for 4-hydroxycoumarin are provided for comparative purposes and are approximate, as they can be influenced by the sample preparation method and physical state.

Experimental Protocols

Accurate and reproducible FT-IR data acquisition is paramount for the structural elucidation and quality control of synthesized compounds. The following are detailed methodologies for the two most common solid-state FT-IR sampling techniques.

Method 1: Potassium Bromide (KBr) Pellet Method

This traditional transmission method provides high-quality spectra for solid samples.

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Infrared lamp or oven

  • Analytical balance

  • Spatula

  • Potassium bromide (KBr), spectroscopic grade

  • Sample: this compound (crystalline powder)

Procedure:

  • Drying: Dry the KBr powder in an oven at 105-110°C for at least 2 hours to remove any adsorbed water, which can interfere with the spectrum, particularly in the O-H stretching region.

  • Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr powder.

  • Grinding and Mixing: Transfer the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial to reduce scattering of the infrared beam.

  • Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die.

  • Pressing: Place the die in the hydraulic press. Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded for background correction.

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid and non-destructive technique that requires minimal sample preparation.

Materials and Equipment:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Sample: this compound (crystalline powder)

  • Solvent (e.g., isopropanol or ethanol) for cleaning

Procedure:

  • Background Scan: With a clean and empty ATR crystal, perform a background scan. This will account for the absorbance of the crystal and the surrounding atmosphere.

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Applying Pressure: Use the pressure arm of the ATR accessory to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal.

  • Data Acquisition: Collect the FT-IR spectrum of the sample.

  • Cleaning: After the measurement, release the pressure arm, remove the sample powder, and clean the crystal surface with a soft cloth or tissue dampened with a suitable solvent like isopropanol or ethanol.

Characterization Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for FT-IR characterization and a conceptual representation of the molecular vibrations.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis start Start: Obtain pure this compound sample prep_choice Choose Sampling Method start->prep_choice kbr KBr Pellet Preparation prep_choice->kbr Transmission atr ATR Sample Application prep_choice->atr Reflectance background Record Background Spectrum kbr->background atr->background sample_scan Record Sample Spectrum background->sample_scan process Process Spectrum (e.g., baseline correction) sample_scan->process peak_pick Identify Peak Frequencies process->peak_pick assign Assign Vibrational Modes peak_pick->assign compare Compare with Reference Spectra (e.g., 4-hydroxycoumarin) assign->compare report Generate Report compare->report

Caption: Experimental workflow for FT-IR characterization.

molecular_vibrations cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations (Fingerprint Region) molecule This compound O-H O-H Stretch (~3380 cm⁻¹ in analog) molecule->O-H C=O C=O Stretch (~1701 cm⁻¹) molecule->C=O Aromatic C=C Aromatic C=C Stretch (~1530 cm⁻¹ in analog) molecule->Aromatic C=C Aromatic C-H Aromatic C-H Stretch (~3000-3100 cm⁻¹) molecule->Aromatic C-H C-O C-O Bending molecule->C-O C-S C-S Bending molecule->C-S Ring Ring Deformations molecule->Ring

Caption: Key molecular vibrations of this compound.

An In-depth Technical Guide to the Physicochemical Properties of 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 4-hydroxy-2H-thiochromen-2-one (also known as 4-hydroxy-1-thiocoumarin), a sulfur-containing heterocyclic compound. Due to the limited availability of extensive experimental data for this specific molecule, this document leverages computed data and provides a comparative analysis with its well-characterized oxygen analog, 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin).

Core Physicochemical Properties

The physicochemical properties of this compound are summarized below. It is important to note that while some experimental data is available, other key parameters are based on computational predictions.

PropertyValueData TypeReference(s)
Molecular Formula C₉H₆O₂S-[1]
Molecular Weight 178.21 g/mol -[1]
CAS Number 16854-67-4-[2][3]
Appearance White solid to yellow/orange crystalline solidExperimental[2][3][4]
Melting Point 207-208 °CExperimental[2][3]
Solubility Insoluble in water; Soluble in organic solventsExperimental[2][3][4]
logP (XLogP3-AA) 1.9Computed
Topological Polar Surface Area 62.6 ŲComputed
Hydrogen Bond Donor Count 1Computed
Hydrogen Bond Acceptor Count 3Computed

Comparative Analysis with 4-hydroxy-2H-chromen-2-one

For context, the properties of the extensively studied oxygen analog, 4-hydroxy-2H-chromen-2-one, are presented below. The substitution of sulfur for oxygen in the heterocyclic ring significantly influences the molecule's properties.

PropertyThis compound (Thio-analog)4-hydroxy-2H-chromen-2-one (Oxygen-analog)
Molecular Weight 178.21 g/mol 162.14 g/mol [5]
Melting Point 207-208 °C[2][3]210-215 °C[5]
Water Solubility Insoluble[2][3]Practically insoluble[6]
logP 1.9 (Computed)1.6-2.31 (Experimental)[2]
pKa Not available~4.1 (Experimental)

Synthesis Methodologies

Traditional Method: A conventional approach involves the reaction of thiophenol with malonic acid in the presence of phosphorus oxychloride (POCl₃) and aluminum chloride (AlCl₃) under prolonged heating. This method is reported to result in low yields.[7]

Two-Step Improved Synthesis: An alternative, higher-yield (approximately 60%) method has been proposed[7]:

  • Esterification: Thiophenol is reacted with malonic acid to form an intermediate dithiophenyl ester. This step proceeds under moderate conditions.

  • Cyclocondensation: The resulting ester undergoes an intramolecular cyclization in the presence of a Lewis acid, such as AlCl₃, to yield the final this compound product.

G General Two-Step Synthesis of this compound thiophenol Thiophenol intermediate Dithiophenyl Ester Intermediate thiophenol->intermediate Esterification (Moderate Conditions) malonic_acid Malonic Acid malonic_acid->intermediate final_product This compound intermediate->final_product Cyclocondensation (AlCl3)

A general workflow for the synthesis of this compound.

Biological Activity and Applications

The biological profile of this compound is not as extensively documented as its coumarin counterpart. However, existing literature points to its significance in medicinal chemistry.

  • Anticoagulant Precursor: The primary reported application of this compound is as a key intermediate in the synthesis of the second-generation anticoagulant rodenticide, Difethialone.[2][3] This highlights the importance of the thiocoumarin scaffold in the development of vitamin K antagonist drugs.

  • Potential Antimicrobial and Antioxidant Properties: Some studies have suggested that 4-hydroxythiocoumarin and its derivatives may possess antimicrobial and antioxidant activities, though comprehensive evaluations are limited.[4]

G Structural Analogs and Anticoagulant Link cluster_0 Core Scaffolds cluster_1 Anticoagulant Drugs thio_analog This compound (Sulfur Analog) difethialone Difethialone thio_analog->difethialone Is a precursor for oxygen_analog 4-hydroxy-2H-chromen-2-one (Oxygen Analog) warfarin Warfarin oxygen_analog->warfarin Is a precursor for

Relationship between core scaffolds and their respective anticoagulant derivatives.

Conclusion

This compound is a molecule of interest, primarily due to its role in the synthesis of potent anticoagulants. While its fundamental physicochemical properties like melting point and solubility have been experimentally determined, other key data such as pKa and experimental logP values remain to be fully characterized. The available synthetic routes indicate that while feasible, the synthesis can be challenging, with newer methods offering improved yields. Further research into the direct biological activities of this compound could open new avenues for its application in drug discovery and development, beyond its current role as a synthetic intermediate.

References

discovery and isolation of 4-hydroxy-2H-thiochromen-2-one derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Isolation of 4-Hydroxy-2H-thiochromen-2-one Derivatives

Introduction

The this compound scaffold, also known as 4-hydroxythiocoumarin, represents a significant class of sulfur-containing heterocyclic compounds. As structural analogs of the pharmacologically prominent 4-hydroxycoumarins, these derivatives have attracted considerable interest in medicinal chemistry. The replacement of the endocyclic oxygen atom with sulfur imparts unique physicochemical properties, leading to a distinct biological activity profile.[1] Thiochromene and thiochromane scaffolds have demonstrated a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-parasitic properties.[2] This guide provides a comprehensive overview of the key synthetic methodologies for accessing these compounds, detailed experimental protocols, and a summary of their biological evaluation.

Synthetic and Isolation Protocols

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. Key methods include the cyclization of aryl thiols, multi-component reactions, and cross-coupling strategies for further functionalization.

Protocol 1: One-Pot, Three-Component Synthesis of Hydrazone Derivatives

A highly efficient method for generating complex derivatives involves the one-pot reaction of 4-hydroxy-2H-chromene-2-thiones with anilines and tert-butyl nitrite. This catalyst-free and solvent-free approach provides high yields in exceptionally short reaction times.[3]

Experimental Protocol:

  • Materials: 4-hydroxy-2H-chromene-2-thione (1.0 eq), substituted aniline (1.0 eq), tert-butyl nitrite (1.0 eq), 10 mL round-bottomed flask.

  • Procedure:

    • Combine 4-hydroxy-2H-chromene-2-thione (0.25 mmol), the corresponding aniline derivative (0.25 mmol), and tert-butyl nitrite (0.25 mmol) in a 10 mL round-bottomed flask.[3]

    • Stir the mixture vigorously at room temperature. The reaction typically completes in less than one minute.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, the resulting product is isolated directly.

    • The crude product is purified by column chromatography or recrystallization to afford the pure hydrazone derivative.[3]

    • The final structure is characterized by IR, ¹H NMR, ¹³C NMR spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[3]

Protocol 2: Palladium-Catalyzed Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives

Functionalization at the C-2 position can be achieved via modern cross-coupling techniques. A reliable method utilizes a palladium-catalyzed reaction between a 2-(methylsulfinyl)-4H-thiochromen-4-one precursor and various arylboronic acids.[4]

Experimental Protocol:

  • Materials: 2-(methylsulfinyl)-4H-thiochromen-4-one (1.0 eq), arylboronic acid (2.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.1 eq), XPhos (0.1 eq), Zinc trifluoromethanesulfonate (Zn(OTf)₂, 0.2 eq), Dimethylformamide (DMF).

  • Procedure:

    • To a stirred solution of 2-(methylsulfinyl)-4H-thiochromen-4-one (0.5 mmol) in DMF (3.0 mL), add Pd(OAc)₂ (0.05 mmol), XPhos (0.05 mmol), Zn(OTf)₂ (0.1 mmol), and the respective arylboronic acid (1.0 mmol).[4]

    • Heat the reaction mixture to 80 °C and maintain for 6 hours.[4]

    • Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • After cooling the mixture to room temperature, evaporate the solvent in vacuo.[4]

    • Purify the residue by column chromatography using an ethyl acetate/petroleum ether gradient to yield the target 2-aryl-4H-thiochromen-4-one derivative.[4]

    • Characterize the final compound using ¹H NMR, ¹³C NMR, and HRMS.[4]

Data Presentation

Quantitative data from the synthesis of various this compound derivatives are summarized below.

Table 1: Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives via Palladium Cross-Coupling[4]

EntryArylboronic Acid (Ar)ProductYield (%)
1Phenyl2-Phenyl-4H-thiochromen-4-one85
24-Methylphenyl2-(p-Tolyl)-4H-thiochromen-4-one82
34-Methoxyphenyl2-(4-Methoxyphenyl)-4H-thiochromen-4-one88
44-Fluorophenyl2-(4-Fluorophenyl)-4H-thiochromen-4-one75
54-Chlorophenyl2-(4-Chlorophenyl)-4H-thiochromen-4-one78
64-Nitrophenyl2-(4-Nitrophenyl)-4H-thiochromen-4-one61
72-Thienyl2-(Thiophen-2-yl)-4H-thiochromen-4-one72

Reaction Conditions: 2-(methylsulfinyl)-4H-thiochromen-4-one (1 equiv), arylboronic acid (2 equiv), Pd(OAc)₂ (0.1 equiv), XPhos (0.1 equiv), and Zn(OTf)₂ (0.2 equiv) in DMF at 80 °C for 6 h.

Table 2: Biological Activities of Thiochromene and Thiochromanone Derivatives

Compound ClassSpecific ActivityTarget Organism/Cell LinePotency (EC₅₀ / MIC)Reference
4H-Thiochromen-4-one-1,1-dioxideAnti-parasiticLeishmania donovani-[2]
Thiochroman-4-one carboxamidesAntibacterialXanthomonas oryzae (Xoo)24 µg/mL[2]
6-Alkyl-indolo-[3,2-c]-2H-thiochromanAntifungalCandida albicans4 µg/mL[2]
Thiochromeno[2,3-b]chromeneAntiproliferativeMDA-MB-468 Breast Cancer CellsDose-dependent[5]

Mandatory Visualizations

Experimental and Logical Workflows

G cluster_start Starting Materials cluster_core Core Synthesis cluster_deriv Derivatization Reactions cluster_prod Final Products A Aryl Thiols Core 4-Hydroxy-2H- thiochromen-2-one Scaffold A->Core Cyclization B 4-Hydroxycoumarins B->Core Thionation C Substituted Anilines R1 Multi-Component Reaction C->R1 D Arylboronic Acids R2 Palladium-Catalyzed Cross-Coupling D->R2 Core->R1 Core->R2 P1 Hydrazone Derivatives R1->P1 P2 2-Aryl Derivatives R2->P2

Caption: General synthetic workflow for this compound derivatives.

G cluster_mods Structural Modifications cluster_activity Biological Activities Core 4-Hydroxy-2H- thiochromen-2-one Core Structure Mod1 Substitution at C2 (e.g., Aryl groups) Core->Mod1 Mod2 Derivatization at C3 (e.g., Hydrazones) Core->Mod2 Mod3 Ring Fusion (e.g., Indolo-thiochromans) Core->Mod3 Mod4 Sulfur Oxidation Core->Mod4 Act1 Anticancer Mod1->Act1 Act2 Antibacterial Mod1->Act2 Mod2->Act1 Act3 Antifungal Mod3->Act3 Act4 Anti-parasitic Mod4->Act4

Caption: Logical relationships between structural modifications and biological activities.

Biological Significance and Potential Mechanisms

Derivatives of the thiochromene scaffold exhibit a remarkable range of biological activities, underscoring their potential as therapeutic agents.

  • Antiproliferative and Anticancer Activity: Certain thiochromene derivatives, such as thiochromeno[2,3-b]chromenes, have demonstrated dose-dependent antiproliferative effects. Mechanistic studies suggest these effects may be linked to the enhanced generation of Reactive Oxygen Species (ROS) in cancer cells, specifically observed in MDA-MB-468 triple-negative breast cancer cell lines.[5] The inhibition of nuclear factor-kappa B (NF-κB) activation is another pathway implicated in the anticancer effects of related bis(4-hydroxy-2H-chromen-2-one) compounds.[6]

  • Antimicrobial and Antifungal Activity: The thiochromene core is a privileged scaffold for developing antimicrobial agents. Thiochroman-4-one derivatives have shown potent activity against plant pathogenic bacteria like Xanthomonas oryzae.[2] Furthermore, fused heterocyclic systems, such as 6-alkyl-indolo-[3,2-c]-2H-thiochroman derivatives, exhibit powerful antifungal properties against invasive fungi like Candida albicans, in some cases surpassing the efficacy of established drugs like fluconazole.[2]

  • Anti-parasitic Activity: The versatility of the scaffold extends to anti-parasitic applications. Specifically, 4H-thiochromen-4-one-1,1-dioxide derivatives have been investigated for their activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis.[2]

The diverse bioactivities are closely tied to the specific substitutions on the thiochromene ring. Factors such as the presence of electron-withdrawing groups, oxidation of the sulfur atom, and tailored ring substitutions play a crucial role in enhancing potency and target specificity.[2]

References

An In-depth Technical Guide on the Biological Activities of Novel 4-Hydroxy-2H-thiochromen-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of novel 4-hydroxy-2H-thiochromen-2-one compounds and their close structural analogs. The unique scaffold of these sulfur-containing heterocycles has drawn significant attention in medicinal chemistry, leading to the discovery of a wide array of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This document summarizes key quantitative data, details the experimental protocols for prominent biological assays, and visualizes the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Overview of Biological Activities

The this compound core is a sulfur analog of the well-known 4-hydroxycoumarin scaffold. The presence of the sulfur atom in the heterocyclic ring significantly influences the molecule's electronic distribution and lipophilicity, which can enhance its interaction with biological targets and improve its pharmacokinetic profile. Research has demonstrated that derivatives of this scaffold exhibit a broad spectrum of biological activities.

Key activities include:

  • Antimicrobial Activity: Inhibition of various strains of bacteria and fungi.

  • Anticancer Activity: Cytotoxic effects against a range of cancer cell lines.

  • Anti-inflammatory Activity: Modulation of key inflammatory pathways.

  • Enzyme Inhibition: Targeted inhibition of enzymes such as carbonic anhydrase.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various thiochromene and their oxygen-analog, coumarin derivatives, to provide a comparative context.

Table 1: Antimicrobial Activity of Thiochromene and 4-Hydroxycoumarin Derivatives

Compound/DerivativeMicroorganismActivity TypeValueReference
4-chloro-2H-thiochromene with aliphatic amine side chain (21a)Cryptococcus neoformansMIC0.25 µg/mL[1]
4-chloro-2H-thiochromene with azole fragment (21b)Candida tropicalisMIC2 µg/mL[1]
Spiro pyrrolidine with thiochroman-4-one (8)Bacillus subtilisMIC32 µg/mL[1]
Spiro pyrrolidine with thiochroman-4-one (8)Staphylococcus aureusMIC32 µg/mL[1]
Thiochroman-4-one with 1,3,4-thiadiazole thioether (11)Xanthomonas oryzae pv. oryzae (Xoo)EC5024 µg/mL[1]
3-hydroxythiochromen-4-one (16)Moraxella catarrhalisMIC0.5 µM[1]
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (1)Staphylococcus aureusMIC0.25 mg/mL[2]
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (1)Candida albicansMIC0.0625 mg/mL[2]
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) (1)Bacillus subtilisMIC0.5 mg/mL[2]
4-hydroxy-3-(1-(4-nitrophenylimino)ethyl)-2H-chromen-2-one (13b)Candida albicansInhibition Zone30-37 mm[3][4]
3-acetyl-4-hydroxy-chromene-2-one derivative (6b)Various BacteriaMIC0.13 mg/mL[3][4]

MIC: Minimum Inhibitory Concentration; EC50: Half-maximal Effective Concentration.

Table 2: Anticancer Activity of 4-Hydroxycoumarin Derivatives

Compound/DerivativeCancer Cell LineActivity TypeValue (µM)Reference
Bis(4-hydroxy-2H-chromen-2-one) derivativeK-562 (Leukemia)IC5017.5[5]
Bis(4-hydroxy-2H-chromen-2-one) derivativeJURKAT (T-cell leukemia)IC5019.0[5]
Coumarin-thiazole hybrid (44a)HepG2 (Liver)IC503.74[6]
Coumarin-thiazole hybrid (44b)MCF-7 (Breast)IC504.03[6]
Coumarin-thiazole hybrid (44c)HepG2 (Liver)IC503.06[6]
Coumarin-isoxazole derivative (56)HepG2 (Liver)IC5012.85[6]

IC50: Half-maximal Inhibitory Concentration.

Table 3: Enzyme Inhibition by 4-Hydroxycoumarin Derivatives

Compound/DerivativeEnzymeActivity TypeValue (µM)Reference
4-Hydroxycoumarin derivative (2)Carbonic Anhydrase-IIIC50263[7]
4-Hydroxycoumarin derivative (6)Carbonic Anhydrase-IIIC50456[7]
4-[3-(4-phenylpiperazin-1-yl)propoxy]-2H-chromen-2-one (15a)Acetylcholinesterase (AChE)IC502.42[8]
Vitamin K analog (40)Vitamin K 2,3-epoxide reductase (VKOR)IC500.4[9]

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocols

Detailed methodologies for key biological assays are provided below.

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive control wells (microorganism without the compound) and negative control wells (broth only) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a further 48-72 hours.

  • MTT Addition: The culture medium is removed, and a fresh medium containing MTT (0.5 mg/mL) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared to a concentration that gives an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: Various concentrations of the test compound are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm.

  • Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activities of this compound compounds.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Compound Serial Dilutions treat_cells 3. Treat Cells with Compound (48-72h) cell_seeding->treat_cells add_mtt 4. Add MTT Reagent (Incubate 4h) treat_cells->add_mtt solubilize 5. Solubilize Formazan Crystals (DMSO) add_mtt->solubilize read_absorbance 6. Read Absorbance at 570 nm solubilize->read_absorbance calc_ic50 7. Calculate % Viability and IC50 Value read_absorbance->calc_ic50

Workflow for the MTT Cell Viability Assay.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_dpph 1. Prepare DPPH Solution prep_samples 2. Prepare Sample Dilutions mix 3. Mix DPPH with Sample prep_samples->mix incubate 4. Incubate in Dark (30 min) mix->incubate measure 5. Measure Absorbance at 517 nm incubate->measure calculate 6. Calculate % Scavenging and IC50 measure->calculate

Workflow for the DPPH Radical Scavenging Assay.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNF-α Receptor IKK IKK Complex receptor->IKK Activation stimulus TNF-α stimulus->receptor IkB IκBα IKK->IkB Phosphorylation IkB_P P-IκBα NFkB NF-κB (p50/p65) IkB->NFkB Inhibition NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation DNA DNA (κB site) NFkB_nuc->DNA Binding Transcription Gene Transcription DNA->Transcription mRNA mRNA Transcription->mRNA Proteins Pro-inflammatory Proteins (e.g., COX-2) mRNA->Proteins COX2_Inhibition_Pathway cluster_pathway Prostaglandin Synthesis Pathway cluster_inhibition Mechanism of Inhibition Arachidonic_Acid Arachidonic Acid (from cell membrane) COX2_Enzyme COX-2 Enzyme Arachidonic_Acid->COX2_Enzyme PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Pain & Inflammation Prostaglandins->Inflammation Thiochromenone This compound Derivative Thiochromenone->COX2_Enzyme Inhibition

References

Structural Elucidation of 4-hydroxy-2H-thiochromen-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural elucidation of 4-hydroxy-2H-thiochromen-2-one analogs, catering to researchers, scientists, and drug development professionals. The guide details the synthesis, spectroscopic characterization, and biological activities of this class of compounds, with a comparative analysis to their oxygen analogs, the 4-hydroxycoumarins. Due to the limited availability of specific experimental data for the thio-analogs, this guide leverages the extensive information on coumarin derivatives to provide a foundational understanding and predictive insights.

Synthesis of this compound Analogs

The synthesis of the this compound scaffold is analogous to the well-established synthesis of 4-hydroxycoumarins. A common method involves the cyclization of β-arylthiopropanoic acids. The general workflow for the synthesis of these compounds and their derivatives is outlined below.

General Synthesis Workflow for 4-hydroxycoumarin Derivatives cluster_synthesis Synthesis of Core Structure start Aryl Thiols + β-chloropropanoic acid intermediate1 β-arylthiopropanoic acids start->intermediate1 Base-catalyzed addition core This compound intermediate1->core derivatives Substituted Analogs core->derivatives Various Reactions (e.g., Alkylation, Acylation) spectroscopy Spectroscopic Analysis (NMR, IR, MS) derivatives->spectroscopy crystallography X-ray Crystallography derivatives->crystallography

General synthesis and characterization workflow.
Experimental Protocol: Synthesis of 4-hydroxy-2H-chromen-2-one (Oxygen Analog)

This protocol for the oxygen analog can be adapted for the synthesis of the thio-analog by using the appropriate thiophenol starting material.

Materials:

  • Phenol

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous zinc chloride (ZnCl₂)

  • Ice

  • 10% Sodium carbonate solution

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of phenol and malonic acid is heated in phosphorus oxychloride containing a twofold amount of anhydrous zinc chloride.

  • After the reaction is complete, the mixture is cooled and poured into ice.

  • The resulting solid is dissolved in a 10% sodium carbonate solution and filtered.

  • The filtrate is then acidified with hydrochloric acid to precipitate the crude 4-hydroxy-2H-chromen-2-one.

  • The crude product is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to yield pure crystals.

Spectroscopic Characterization

The structural elucidation of this compound analogs relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are pivotal in determining the carbon-hydrogen framework of the molecule. While specific data for this compound is scarce, the data for its oxygen analog, 4-hydroxy-2H-chromen-2-one, provides a valuable reference.

Table 1: ¹H and ¹³C NMR Spectral Data for 4-hydroxy-2H-chromen-2-one in DMSO-d₆ [1]

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
2-164.8
35.61 (s)90.1
4-163.5
4a-116.5
57.84 (dd)124.4
67.36 (ddd)123.9
77.66 (ddd)132.6
87.39 (dd)116.1
8a-152.8

For this compound analogs, the replacement of the ring oxygen with sulfur is expected to cause shifts in the NMR signals, particularly for the carbons and protons in proximity to the heteroatom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for 4-hydroxy-2H-chromen-2-one Derivatives [1][2]

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (hydroxyl)3380 - 3000Broad, Strong
C=O (lactone)1750 - 1650Strong
C=C (aromatic)1600 - 1450Medium to Strong
C-O1300 - 1000Strong

For the thio-analog, the C=S (thione) stretching vibration would be expected in the region of 1250-1020 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound. The mass spectrum of 4-hydroxythiocoumarin shows a base peak corresponding to the loss of a CO molecule (M-28)[3].

Table 3: Predicted and Observed Mass Spectrometry Data for 4-hydroxycoumarin Derivatives [1]

IonPredicted m/z (for C₉H₆O₃)
[M]⁺162.03
[M-CO]⁺134.04

X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. While no specific crystal structure for this compound is publicly available, the general protocol for obtaining such data is well-established.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are grown from a supersaturated solution of the purified compound by slow evaporation of the solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a controlled temperature.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and molecular geometry.

Biological Activities and Mechanisms of Action

This compound analogs, similar to their coumarin counterparts, exhibit a range of biological activities, most notably as anticoagulants and antimicrobial agents.

Anticoagulant Activity

The anticoagulant activity of 4-hydroxycoumarin derivatives is well-documented and proceeds via the inhibition of the Vitamin K cycle. These compounds act as antagonists of Vitamin K epoxide reductase (VKOR), an enzyme crucial for the regeneration of Vitamin K, which is a necessary cofactor for the gamma-carboxylation of several clotting factors.

Mechanism of Action of Anticoagulant Coumarins cluster_vk_cycle Vitamin K Cycle cluster_coagulation Coagulation Cascade VK_hydroquinone Vitamin K (hydroquinone) VK_epoxide Vitamin K epoxide VK_hydroquinone->VK_epoxide γ-glutamyl carboxylase clotting_factors Inactive Clotting Factors (II, VII, IX, X) VK_hydroquinone->clotting_factors Cofactor for γ-carboxylation VK_quinone Vitamin K (quinone) VK_epoxide->VK_quinone Vitamin K epoxide reductase (VKOR) VK_quinone->VK_hydroquinone Vitamin K reductase active_clotting_factors Active Clotting Factors clotting_factors->active_clotting_factors prothrombin Prothrombin active_clotting_factors->prothrombin thrombin Thrombin prothrombin->thrombin fibrinogen Fibrinogen thrombin->fibrinogen fibrin Fibrin (Clot) fibrinogen->fibrin coumarin 4-hydroxycoumarin Analogs coumarin->VK_epoxide Inhibition

Inhibition of the Vitamin K cycle by coumarin analogs.
Antimicrobial Activity

Many coumarin and thiochromenone derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi. The mechanism of action can vary, but often involves the inhibition of essential enzymes, such as DNA gyrase, or disruption of the cell membrane. The evaluation of antimicrobial activity typically follows a standard workflow.

Antimicrobial Screening Workflow cluster_screening Screening Process cluster_assays Assay Types synthesis Synthesized Compounds primary_screen Primary Screening (e.g., Disk Diffusion) synthesis->primary_screen secondary_screen Secondary Screening (MIC/MBC Determination) primary_screen->secondary_screen Active Compounds disk_diffusion Disk Diffusion Assay primary_screen->disk_diffusion mechanism_study Mechanism of Action Studies secondary_screen->mechanism_study mic Minimum Inhibitory Concentration (MIC) secondary_screen->mic mbc Minimum Bactericidal Concentration (MBC) secondary_screen->mbc lead_compound Lead Compound Identification mechanism_study->lead_compound

Workflow for antimicrobial activity screening.

Conclusion

The structural elucidation of this compound analogs is a multifaceted process that combines organic synthesis with advanced spectroscopic and crystallographic techniques. While specific data for the parent thio-scaffold is limited, the extensive knowledge base for the analogous 4-hydroxycoumarins provides a robust framework for predicting and interpreting the structural and biological properties of these promising therapeutic agents. Further research is warranted to fully characterize the this compound core and to explore the full potential of its derivatives in drug discovery.

References

An In-depth Technical Guide to the Core Structure of 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the core structure of 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing analog of the well-known 4-hydroxycoumarin. This document details its physicochemical properties, spectroscopic data, and synthesis, while also exploring the biological activities and mechanisms of action of its closely related oxygen counterpart to infer potential therapeutic applications.

Core Structure and Physicochemical Properties

This compound is a heterocyclic compound featuring a bicyclic structure where a thiopyran ring is fused to a benzene ring. The core scaffold is characterized by a hydroxyl group at the 4-position and a ketone group at the 2-position of the thiochromene ring. This substitution pattern is analogous to 4-hydroxycoumarin, with the key difference being the replacement of the oxygen atom in the heterocyclic ring with a sulfur atom.

The physicochemical properties of this compound are summarized in the table below, alongside those of its oxygen analog, 4-hydroxycoumarin, for comparative analysis.

PropertyThis compound4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin)
Molecular Formula C₉H₆O₂SC₉H₆O₃
Molar Mass 178.21 g/mol 162.14 g/mol
Melting Point 209 °C[1]210-215 °C[2]
Boiling Point 304.9 °C (Predicted)[1]Not available
Density 1.478 g/cm³ (Predicted)[1]Not available
CAS Number 16854-67-41076-38-6[2]

Spectroscopic Data

The structural elucidation of this compound and its derivatives relies on various spectroscopic techniques. While detailed spectral data for the parent compound is limited in the public domain, the following provides an overview of expected spectroscopic characteristics based on its structure and data from related compounds.

Mass Spectrometry: The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. A characteristic fragmentation pattern involves the loss of a carbon monoxide (CO) molecule.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would likely display signals corresponding to the aromatic protons on the benzene ring and a signal for the hydroxyl proton. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the fused ring system.

  • ¹³C NMR: The carbon-13 NMR spectrum would reveal distinct signals for the carbonyl carbon, the carbon bearing the hydroxyl group, the carbons of the benzene ring, and the other carbons of the thiochromene ring.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl group and the C=O stretching of the carbonyl group.

Synthesis of the Core Structure

The synthesis of this compound and its derivatives often involves cyclization reactions starting from appropriate thiophenol precursors. A general synthetic approach is outlined below.

G Thiophenol Thiophenol Intermediate Thiophenyl Malonic Acid Derivative Thiophenol->Intermediate Reaction MalonicAcid Malonic Acid Derivative MalonicAcid->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Dehydration/Condensation Thiochromenone This compound Cyclization->Thiochromenone

General synthetic workflow for this compound.

Experimental Protocol (General Example for a related 4-hydroxycoumarin synthesis):

A widely used method for the synthesis of the analogous 4-hydroxycoumarin is the Pechmann condensation, which can be adapted for thiochromenone synthesis. The following is a representative protocol for the synthesis of a 4-hydroxycoumarin derivative:

  • Reaction Setup: A mixture of a phenol (1 equivalent) and a β-ketoester (e.g., ethyl acetoacetate, 1.1 equivalents) is prepared.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or a Lewis acid, is added to the reaction mixture.

  • Heating: The mixture is heated, often under reflux conditions, for a specified period to drive the condensation and cyclization reaction.

  • Work-up: Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the crude product.

  • Purification: The crude solid is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the pure 4-hydroxycoumarin derivative.

Biological Activity and Potential Signaling Pathways

While specific biological data for this compound is not extensively documented, the well-established pharmacological profile of its oxygen analog, 4-hydroxycoumarin, provides a strong basis for predicting its potential activities. 4-hydroxycoumarin and its derivatives are renowned for their anticoagulant properties.[4][5][6]

Anticoagulant Activity - Inhibition of Vitamin K Epoxide Reductase:

The primary mechanism of action for the anticoagulant effect of 4-hydroxycoumarins is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[7][8] This enzyme is a crucial component of the vitamin K cycle, which is essential for the post-translational modification (γ-carboxylation) of several blood clotting factors.

G cluster_0 Vitamin K Cycle VK_reduced Vitamin K (reduced) Carboxylation γ-Carboxylation of Clotting Factors VK_reduced->Carboxylation Cofactor VK_epoxide Vitamin K epoxide VK_epoxide->VK_reduced Reduction Carboxylation->VK_epoxide Forms VKOR Vitamin K epoxide reductase (VKOR) VKOR->VK_epoxide Catalyzes Thiochromenone This compound (or 4-hydroxycoumarin) Thiochromenone->VKOR Inhibits

Inhibition of the Vitamin K cycle by 4-hydroxycoumarin analogues.

By inhibiting VKOR, 4-hydroxycoumarin derivatives prevent the regeneration of the reduced form of vitamin K, which is necessary for the activation of clotting factors II, VII, IX, and X. This leads to the production of inactive clotting factors and a subsequent reduction in blood coagulability. Given the structural similarity, it is plausible that this compound could exhibit similar inhibitory effects on VKOR.

Other Potential Biological Activities:

Derivatives of thiochromenes have been investigated for a range of other biological activities, including:

  • Antifungal and Antimicrobial Activity: Various thiochromene derivatives have shown promising activity against fungal and bacterial pathogens.

  • Anticancer Activity: Some coumarin and thiochromene derivatives have been reported to exhibit cytotoxic effects on cancer cell lines.[7]

Further research is warranted to fully elucidate the biological profile of this compound and to determine if it shares the well-documented anticoagulant properties of its oxygen-containing counterpart or possesses other unique therapeutic activities. This in-depth understanding of its core structure and potential biological interactions will be invaluable for the future design and development of novel therapeutic agents.

References

Methodological & Application

Application Note: A Robust One-Pot Synthesis Protocol for 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-hydroxy-2H-thiochromen-2-one, a sulfur analog of the well-known 4-hydroxycoumarin, is a valuable scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their diverse biological activities. This application note provides a detailed protocol for the one-pot synthesis of this compound, a common precursor for the synthesis of more complex heterocyclic systems. While the traditional one-pot approach often suffers from low yields, an alternative two-step method is also presented, which has been reported to provide a considerably higher overall yield.[1]

Reaction Principle

The traditional one-pot synthesis of this compound involves the direct reaction of thiophenol and malonic acid.[1] This reaction is typically catalyzed by a mixture of phosphorus oxychloride (POCl₃) and a Lewis acid like aluminum chloride (AlCl₃) and requires prolonged heating.[1] The reaction proceeds through an initial formation of a dithiophenyl ester of malonic acid, which then undergoes an intramolecular cyclocondensation to form the final product.[1]

An improved, higher-yield, two-step approach isolates the intermediate dithiophenyl ester of malonic acid before its cyclization.[1] This method allows for milder reaction conditions in the first step and a more controlled cyclization in the second step, leading to better overall yields.[1]

Quantitative Data Summary

MethodKey ReagentsCatalyst/ConditionsReported YieldReference
Traditional One-Pot Synthesis Thiophenol, Malonic AcidPOCl₃, AlCl₃, prolonged heatingLow (variable)[1]
Improved Two-Step Synthesis Thiophenol, Malonic AcidStep 1: Moderate conditions; Step 2: AlCl₃~60% (overall)[1]

Experimental Protocols

Method 1: Traditional One-Pot Synthesis

This method is based on the classical approach for synthesizing 4-hydroxythiocoumarins.

Materials:

  • Thiophenol

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous aluminum chloride (AlCl₃)

  • Appropriate anhydrous solvent (e.g., toluene or xylene)

  • Ice-water bath

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Heating and stirring apparatus

Procedure:

  • In a dry round-bottom flask equipped with a condenser and a magnetic stirrer, combine thiophenol (1 equivalent) and malonic acid (1 equivalent).

  • Carefully add phosphorus oxychloride (POCl₃) and anhydrous aluminum chloride (AlCl₃) to the mixture.

  • Heat the reaction mixture under reflux for an extended period. The exact time and temperature may require optimization.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Slowly and carefully quench the reaction mixture by pouring it into an ice-water bath.

  • The crude product will precipitate out of the solution.

  • Collect the solid by filtration, wash it with cold water, and dry it.

  • Further purification can be achieved by recrystallization from a suitable solvent.

Method 2: Improved Two-Step Synthesis

This method offers a higher overall yield by isolating the intermediate.

Step 1: Synthesis of Dithiophenyl Malonate Intermediate

Materials:

  • Thiophenol

  • Malonic acid

  • Coupling agent (e.g., dicyclohexylcarbodiimide - DCC, or a similar reagent)

  • Anhydrous solvent (e.g., dichloromethane - DCM)

Procedure:

  • Dissolve malonic acid (1 equivalent) in an anhydrous solvent in a round-bottom flask.

  • Add thiophenol (2 equivalents) to the solution.

  • Cool the mixture in an ice bath and add the coupling agent portion-wise under stirring.

  • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

  • Filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Wash the filtrate with appropriate aqueous solutions to remove any unreacted starting materials and byproducts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dithiophenyl malonate intermediate. This intermediate can be used in the next step with or without further purification.

Step 2: Intramolecular Cyclocondensation

Materials:

  • Dithiophenyl malonate intermediate from Step 1

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous high-boiling solvent (e.g., toluene or xylene)

Procedure:

  • Dissolve the dithiophenyl malonate intermediate in an anhydrous solvent in a round-bottom flask equipped with a condenser.

  • Add anhydrous aluminum chloride (AlCl₃) to the solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and quench it by carefully pouring it into an ice-water bath.

  • Collect the precipitated this compound by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from a suitable solvent for purification.

Visualizations

Experimental Workflow for One-Pot Synthesis of this compound

One_Pot_Synthesis start Start reactants Combine Thiophenol and Malonic Acid start->reactants catalyst Add POCl₃ and AlCl₃ reactants->catalyst reflux Heat under Reflux catalyst->reflux quench Cool and Quench with Ice-Water reflux->quench precipitate Precipitation of Crude Product quench->precipitate filter Filter and Wash precipitate->filter purify Recrystallize for Purification filter->purify product This compound purify->product Two_Step_Synthesis cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization s1_reactants Thiophenol + Malonic Acid s1_reaction Coupling Reaction (Moderate Conditions) s1_reactants->s1_reaction s1_intermediate Dithiophenyl Malonate (Intermediate) s1_reaction->s1_intermediate s2_reaction Intramolecular Cyclocondensation (AlCl₃, Heat) s1_intermediate->s2_reaction Isolated Intermediate s2_product This compound s2_reaction->s2_product

References

Application Notes and Protocols: 4-Hydroxy-2H-thiochromen-2-one as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for utilizing 4-hydroxy-2H-thiochromen-2-one as a fluorescent probe. This document details its application in the detection of heavy metal ions, particularly through fluorescence quenching mechanisms, and provides protocols for its use in both cuvette-based assays and live-cell imaging.

Introduction

This compound, a sulfur-containing analog of the well-known 4-hydroxycoumarin scaffold, is an emerging fluorescent probe with significant potential in chemical and biological sensing. Its fluorescence properties are sensitive to the local environment, making it a valuable tool for detecting various analytes. The presence of the thiochromenone core and the hydroxyl group provides potential coordination sites for metal ions, which can lead to measurable changes in its fluorescence output. This "turn-off" fluorescence response forms the basis for the qualitative and quantitative detection of specific metal ions, an application of critical importance in environmental monitoring, toxicology, and cellular biology.

Principle of Action: Fluorescence Quenching

The primary mechanism by which this compound functions as a probe for heavy metal ions is through fluorescence quenching. In its free state, the molecule exhibits native fluorescence upon excitation at an appropriate wavelength. Upon the introduction of certain heavy metal ions, such as mercury(II) (Hg²⁺), a complex can form between the probe and the metal ion. This interaction often leads to a non-radiative decay of the excited state energy, resulting in a decrease or "quenching" of the fluorescence intensity. This quenching effect can be static, arising from the formation of a non-fluorescent ground-state complex, or dynamic, resulting from collisional deactivation of the excited state. The degree of fluorescence quenching is typically proportional to the concentration of the metal ion, allowing for quantitative analysis.

Data Presentation: Photophysical Properties

Quantitative data for this compound is not extensively documented in a single source. The following table summarizes representative photophysical properties of this compound and related 4-hydroxycoumarin derivatives to provide a comparative reference.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Target AnalyteSensing Mechanism
This compound (Representative) ~350-380~420-460ModerateHeavy Metal Ions (e.g., Hg²⁺)Fluorescence Quenching
7-Diethylamino-4-hydroxycoumarin derivativeNot SpecifiedNot SpecifiedNot SpecifiedAl³⁺ / PPiTurn-on / Turn-off
Thiophene-coumarin hybridNot SpecifiedNot SpecifiedNot SpecifiedCr³⁺Fluorescence Enhancement
Imidazole-based coumarin derivativeNot SpecifiedNot SpecifiedNot SpecifiedHg²⁺Turn-off
3-Benzoyl-7-hydroxy-2H-chromen-2-oneNot SpecifiedNot SpecifiedNot SpecifiedFe³⁺Fluorescence Quenching

Experimental Protocols

The following are detailed protocols for the application of this compound as a fluorescent probe for heavy metal ion detection. These should be considered as a starting point and may require optimization for specific experimental conditions.

Protocol 1: Cuvette-Based Assay for Heavy Metal Ion Detection

This protocol describes the use of this compound for the quantitative detection of a target heavy metal ion (e.g., Hg²⁺) in a solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO, spectroscopy grade)

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Stock solution of the target heavy metal ion (e.g., HgCl₂) in deionized water

  • Spectrofluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in DMSO. Store this solution at -20°C, protected from light.

  • Working Solution Preparation: Prepare a 10 µM working solution of the probe by diluting the stock solution in the buffer.

  • Fluorescence Measurement: a. Transfer 2 mL of the 10 µM probe working solution into a quartz cuvette. b. Place the cuvette in the spectrofluorometer. c. Set the excitation wavelength (e.g., 365 nm) and record the fluorescence emission spectrum (e.g., from 400 nm to 600 nm). Note the emission maximum (λem).

  • Titration with Metal Ion: a. To the cuvette containing the probe solution, add small aliquots of the metal ion stock solution to achieve a range of final concentrations (e.g., 0-100 µM). b. After each addition, mix gently and allow the solution to equilibrate for 2-5 minutes. c. Record the fluorescence emission spectrum at the predetermined λem.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. b. To determine the detection limit, a Stern-Volmer plot (I₀/I vs. [Quencher]) can be constructed, where I₀ is the initial fluorescence intensity and I is the fluorescence intensity in the presence of the quencher (metal ion).

Protocol 2: Live-Cell Imaging of Intracellular Heavy Metal Ions

This protocol outlines a general procedure for using this compound to visualize changes in intracellular heavy metal ion concentrations in cultured cells.

Materials:

  • This compound

  • DMSO (cell culture grade, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Cell culture medium appropriate for the cell line

  • Live-cell imaging chamber or glass-bottom dishes

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue excitation filter)

  • Cell line of interest

  • Solution of a target heavy metal ion for cell treatment (e.g., HgCl₂)

Procedure:

  • Cell Seeding: Seed cells in a live-cell imaging chamber or glass-bottom dish to achieve 60-80% confluency on the day of the experiment.

  • Probe Stock Solution: Prepare a 1-10 mM stock solution of this compound in sterile DMSO.

  • Probe Loading: a. Dilute the probe stock solution in pre-warmed cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type to minimize cytotoxicity while achieving sufficient signal. b. Remove the culture medium from the cells and wash once with pre-warmed PBS. c. Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.

  • Cell Treatment: a. Add fresh, pre-warmed culture medium to the cells. b. For the experimental group, add the heavy metal ion solution to the medium to achieve the desired final concentration. Include a control group without the added metal ion. c. Incubate for the desired period.

  • Imaging: a. Image the cells using a fluorescence microscope. b. Use an excitation wavelength around 350-380 nm and collect the emission around 420-480 nm. c. Acquire images at different time points to monitor the change in fluorescence intensity. A decrease in fluorescence intensity in the treated cells compared to the control cells would indicate an influx of the target heavy metal ion.

Visualizations

Signaling Pathway: Fluorescence Quenching by a Metal Ion

G Mechanism of Fluorescence Quenching Probe This compound (Fluorescent) Excitation Excitation (Light Absorption) Probe->Excitation 1. Metal Heavy Metal Ion (e.g., Hg²⁺) Complex Probe-Metal Complex (Non-Fluorescent) Probe->Complex Binding ExcitedState Excited State (Probe*) Excitation->ExcitedState Fluorescence Fluorescence (Light Emission) ExcitedState->Fluorescence 2a. In absence of metal Quenching Quenching (Non-radiative decay) ExcitedState->Quenching 2b. In presence of metal Metal->Complex G Workflow for Cuvette-Based Metal Ion Detection A Prepare 10 µM Probe Solution in Buffer B Measure Initial Fluorescence (I₀) A->B C Add Aliquot of Metal Ion Solution B->C D Equilibrate for 2-5 minutes C->D E Measure Fluorescence (I) D->E F Repeat C-E for a Range of Metal Ion Concentrations E->F G Plot Fluorescence Intensity vs. [Metal Ion] F->G G Workflow for Live-Cell Imaging A Seed Cells in Imaging Dish B Load Cells with 1-10 µM Probe (15-30 min) A->B C Wash to Remove Excess Probe B->C D Treat Cells with Metal Ion (Experimental Group) C->D E Image with Fluorescence Microscope D->E F Analyze Fluorescence Intensity Change E->F

Application Notes: Metal Ion Detection Using 4-Hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-2H-thiochromen-2-one is a sulfur-containing analog of the well-known fluorescent compound 4-hydroxycoumarin. The core structure, featuring a thiochromenone scaffold, provides potential coordination sites for metal ions, making it a promising candidate for a fluorescent chemosensor. The interaction between the hydroxyl and carbonyl groups on the thiochromenone ring with metal ions can lead to significant changes in its photophysical properties. This alteration in fluorescence, often observed as either quenching ("turn-off") or enhancement ("turn-on"), allows for the qualitative and quantitative detection of specific metal ions. The development of such fluorescent probes is of paramount importance in diverse fields including environmental monitoring, clinical diagnostics, and pharmaceutical research, where the sensitive and selective detection of trace metal ions is crucial.

Principle of Detection

The mechanism of metal ion detection using this compound is predicated on the modulation of its fluorescence upon coordination with a metal ion. Several photophysical processes can be involved:

  • Photoinduced Electron Transfer (PET): In the unbound state, the fluorescence of the probe may be quenched by a PET process. Upon binding to a metal ion, this process can be inhibited, resulting in a "turn-on" fluorescence response.

  • Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron density within the molecule, affecting the ICT process and leading to a shift in the emission wavelength or a change in fluorescence intensity.

  • Chelation-Enhanced Fluorescence (CHEF): Coordination with a metal ion can rigidify the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of the fluorescence quantum yield.

  • Fluorescence Quenching: Conversely, interaction with certain metal ions, particularly paramagnetic species, can lead to fluorescence quenching through energy or electron transfer processes.

The selectivity of the probe for different metal ions is determined by factors such as the size and charge of the ion, as well as its coordination preferences for the oxygen and sulfur atoms within the this compound structure.

Data Presentation

The following table summarizes hypothetical quantitative data for the detection of various metal ions using a this compound based probe. This data is illustrative and based on typical performance of similar coumarin and thiophene-based chemosensors.

Metal IonExcitation (nm)Emission (nm)Detection Limit (μM)Binding Constant (K) (M⁻¹)Fluorescence Response
Cu²⁺ 3804500.52.5 x 10⁵Quenching
Fe³⁺ 3804501.21.8 x 10⁵Quenching
Hg²⁺ 3804650.25.0 x 10⁵Enhancement
Al³⁺ 3754402.58.0 x 10⁴Enhancement
Zn²⁺ 3754453.05.5 x 10⁴Enhancement

Experimental Protocols

Materials and Reagents
  • This compound probe

  • Stock solutions (e.g., 1 mM) of various metal ion salts (e.g., CuSO₄, FeCl₃, HgCl₂, Al(NO₃)₃, ZnCl₂) in deionized water or an appropriate solvent.

  • Buffer solution (e.g., HEPES, Tris-HCl) at the desired pH.

  • Organic solvent (e.g., DMSO, acetonitrile) for dissolving the probe.

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

Preparation of Solutions
  • Probe Stock Solution: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable organic solvent such as DMSO or acetonitrile.

  • Working Probe Solution: Dilute the probe stock solution with the chosen buffer to the desired final concentration (e.g., 10 µM).

  • Metal Ion Solutions: Prepare a series of diluted metal ion solutions from the stock solutions using the same buffer as the working probe solution.

General Protocol for Metal Ion Detection
  • Place 2 mL of the working probe solution into a quartz cuvette.

  • Record the initial fluorescence spectrum of the probe solution using the spectrofluorometer. The excitation and emission wavelengths should be optimized based on the photophysical properties of the probe.

  • Add a small aliquot of a specific metal ion solution to the cuvette.

  • Mix the solution gently and allow it to incubate for a short period (e.g., 2-5 minutes) to ensure complete complexation.

  • Record the fluorescence spectrum of the mixture.

  • A significant change in fluorescence intensity (enhancement or quenching) or a shift in the emission wavelength indicates the detection of the metal ion.

Protocol for Selectivity Studies
  • Prepare a set of cuvettes, each containing 2 mL of the working probe solution.

  • To each cuvette, add an equimolar amount of a different metal ion solution (e.g., 2 equivalents).

  • Incubate the solutions for the same period as in the general protocol.

  • Measure the fluorescence intensity of each solution at the emission maximum.

  • Compare the fluorescence response for each metal ion to determine the selectivity of the probe.

Protocol for Quantitative Analysis (Titration)
  • Place 2 mL of the working probe solution into a quartz cuvette.

  • Record the initial fluorescence spectrum.

  • Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

  • After each addition, mix the solution and record the fluorescence spectrum.

  • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the probe.

  • Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion. This titration curve can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

Protocol for Determination of the Limit of Detection (LOD)
  • Measure the fluorescence intensity of a blank sample (working probe solution without any metal ion) multiple times (e.g., n=10) and calculate the standard deviation (σ).

  • Perform a titration with very low concentrations of the target metal ion.

  • Plot the fluorescence intensity versus the metal ion concentration in the low concentration range. The slope (S) of the linear portion of this curve is determined.

  • The LOD is calculated using the formula: LOD = 3σ / S.

Visualizations

Signaling_Pathway Probe This compound (Fluorescence Quenched/Low) Complex Probe-Metal Complex (Fluorescence Enhanced/High) Probe->Complex Binding Metal Metal Ion Metal->Complex

Caption: Signaling pathway for a "turn-on" fluorescence response upon metal ion binding.

Experimental_Workflow cluster_prep Solution Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis A Prepare Probe Stock Solution C Prepare Working Solutions in Buffer A->C B Prepare Metal Ion Stock Solutions B->C D Measure Initial Fluorescence of Probe C->D E Add Metal Ion to Probe Solution D->E F Incubate for Complexation E->F G Measure Final Fluorescence F->G H Compare Fluorescence Change G->H I Perform Titration for Quantitative Analysis G->I J Determine Selectivity and LOD H->J I->J

Caption: General experimental workflow for metal ion detection using a fluorescent probe.

Application Notes and Protocols: Derivatization of 4-Hydroxy-2H-thiochromen-2-one for Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the derivatization of the 4-hydroxy-2H-thiochromen-2-one scaffold for the development of novel anticancer agents. This document details synthetic strategies, summarizes the cytotoxic activity of representative derivatives, and elucidates the underlying mechanisms of action, with a focus on key signaling pathways. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also provided.

Introduction

The this compound core, a sulfur-containing analog of the well-known 4-hydroxycoumarin, has emerged as a promising scaffold in medicinal chemistry.[1] Derivatives of this heterocyclic system have demonstrated a wide range of pharmacological activities, with a particular emphasis on their potential as anticancer agents. The structural versatility of the thiochromenone ring allows for modifications at various positions, enabling the synthesis of a diverse library of compounds with potentially enhanced potency and selectivity against various cancer cell lines.

The anticancer mechanism of these derivatives is often multifaceted, primarily involving the induction of programmed cell death (apoptosis) and the modulation of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR and NF-κB pathways.[2][3]

Data Presentation: Cytotoxicity of this compound Analogs

While specific anticancer data for a wide range of this compound derivatives is still an emerging field of study, research on the closely related 4-hydroxycoumarin derivatives provides valuable insights into their potential. The following table summarizes the cytotoxic activity (IC50 values) of selected 4-hydroxycoumarin derivatives against various human cancer cell lines. It is anticipated that their thio-analogs would exhibit comparable or potentially enhanced activities.

Derivative TypeCompoundCancer Cell LineIC50 (µM)Reference
Bis-coumarin 3,3'-[3-(2-hydroxyphenyl)-3-oxopropane-1,1-diyl]bis(4-hydroxy-2H-chromen-2-one)K-562 (Chronic Myeloid Leukemia)17.5 (NF-κB inhibition)[2]
JURKAT (Acute T-cell Leukemia)19.0 (NF-κB inhibition)[2]
Imines/Enamines 4-hydroxybenzyl derivative (3k)MCF-7 (Breast)Not specified, but potent[4]
A549 (Lung)Not specified, but potent[4]
4-chlorobenzyl analog (3o)MCF-7 (Breast)Not specified, equipotent to doxorubicin[4]
A549 (Lung)Not specified, equipotent to doxorubicin[4]
Benzochromene Benzochromene DerivativesMCF-7 (Breast)4.6-21.5[5]

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted-4-hydroxy-2H-thiochromen-2-one Derivatives

This protocol describes a general method for the synthesis of 3-substituted derivatives, a common strategy for enhancing the biological activity of the this compound scaffold.[1]

Materials:

  • This compound

  • Appropriate aldehyde or ketone

  • Ethanol or other suitable solvent

  • Catalyst (e.g., piperidine, pyridine)

  • Hydrochloric acid (HCl)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of piperidine or pyridine to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with a few drops of concentrated HCl to precipitate the product.

  • Filter the precipitate, wash with cold ethanol, and dry under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Diagram: Synthetic Workflow

G cluster_synthesis Synthesis of 3-Substituted Derivatives Start Start Reactants This compound + Aldehyde/Ketone + Catalyst Start->Reactants 1. Mix Reaction Reflux in Ethanol (4-6 hours) Reactants->Reaction 2. Heat Workup Cooling, Acidification, Filtration, Drying Reaction->Workup 3. Isolate Purification Column Chromatography (if necessary) Workup->Purification 4. Purify Product 3-Substituted Derivative Workup->Product Directly to Product (if pure) Purification->Product 5. Characterize

Caption: General workflow for the synthesis of 3-substituted-4-hydroxy-2H-thiochromen-2-one derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of the synthesized derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare stock solutions of the test compounds in DMSO and dilute them to various concentrations with the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for another 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Diagram: MTT Assay Workflow

G cluster_mtt MTT Assay for Cytotoxicity Start Start Cell_Seeding Seed Cancer Cells in 96-well plate Start->Cell_Seeding 1. Plate Cells Treatment Treat with Derivatives (various concentrations) Cell_Seeding->Treatment 2. Add Compounds Incubation Incubate for 48h Treatment->Incubation 3. Incubate MTT_Addition Add MTT Solution Incubation->MTT_Addition 4. Add Reagent Formazan_Solubilization Dissolve Formazan with DMSO MTT_Addition->Formazan_Solubilization 5. Solubilize Absorbance_Reading Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading 6. Read Plate Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis 7. Analyze G cluster_apoptosis Apoptosis Analysis by Flow Cytometry Start Start Cell_Treatment Treat Cells with Test Compound Start->Cell_Treatment 1. Treat Cell_Harvesting Harvest Adherent & Floating Cells Cell_Treatment->Cell_Harvesting 2. Harvest Staining Stain with Annexin V-FITC and Propidium Iodide Cell_Harvesting->Staining 3. Stain Flow_Cytometry Analyze by Flow Cytometry Staining->Flow_Cytometry 4. Analyze Data_Interpretation Quantify Apoptotic Cells Flow_Cytometry->Data_Interpretation 5. Interpret

Caption: Workflow for the detection and quantification of apoptosis using Annexin V and PI staining.

Mechanism of Action: Signaling Pathways

Derivatives of the this compound scaffold are believed to exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis. The PI3K/Akt and NF-κB pathways are two prominent targets.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that promotes cell survival and proliferation. In many cancers, this pathway is hyperactivated. Certain this compound derivatives may inhibit this pathway, leading to a decrease in the phosphorylation of Akt and its downstream targets, ultimately promoting apoptosis.

Diagram: PI3K/Akt Signaling Pathway Inhibition

G cluster_pi3k PI3K/Akt Pathway Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Caption: Proposed inhibition of the PI3K/Akt signaling pathway by this compound derivatives.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a critical role in inflammation, immunity, and cancer by promoting cell survival and proliferation. Its constitutive activation is a hallmark of many cancers. Inhibition of the NF-κB pathway by this compound derivatives can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic genes.

[2]Diagram: NF-κB Signaling Pathway Inhibition

G cluster_nfkb NF-κB Pathway Inhibition Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB (p65/p50) Degradation IkB->Degradation ubiquitination & degradation NFkB_active Active NF-κB (p65/p50) NFkB_complex->NFkB_active releases Nucleus Nucleus NFkB_active->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression activates Survival Cell Survival & Inflammation Gene_Expression->Survival Inhibitor This compound Derivative Inhibitor->IKK Inhibits

References

Application of 4-Hydroxy-2H-thiochromen-2-one in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-2H-thiochromen-2-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. These scaffolds serve as privileged structures in the design and synthesis of novel therapeutic agents due to their wide spectrum of pharmacological activities. The sulfur-containing analogue of the well-known 4-hydroxycoumarin, this compound, offers a unique chemical entity with distinct electronic and steric properties, leading to diverse biological profiles. This document provides detailed application notes and experimental protocols for researchers engaged in the exploration of this compound and its derivatives in medicinal chemistry, with a focus on their synthesis and evaluation in anticancer, anticoagulant, anti-inflammatory, and enzyme inhibition studies.

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization are crucial first steps in drug discovery. A common and efficient method is a one-pot synthesis from 2-mercaptoacetophenone.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol describes a general one-pot synthesis of this compound from 2-mercaptoacetophenone.

Materials:

  • 2-Mercaptoacetophenone

  • Diethyl carbonate

  • Sodium hydride (NaH)

  • Dry toluene

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a stirred suspension of sodium hydride (2.2 equivalents) in dry toluene under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-mercaptoacetophenone (1 equivalent) in dry toluene dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add diethyl carbonate (1.5 equivalents) to the reaction mixture.

  • Heat the mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine solution, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of signaling pathways crucial for cancer cell proliferation, such as the NF-κB pathway.

Quantitative Data: Anticancer Activity of 4-Hydroxycoumarin/Thiochromenone Derivatives
CompoundCancer Cell LineAssay TypeIC50 (µM)Reference
Bis(4-hydroxy-2H-chromen-2-one) derivativeK-562 (Chronic Myeloid Leukemia)Luciferase Reporter Gene Assay17.5[1][2]
Bis(4-hydroxy-2H-chromen-2-one) derivativeJURKAT (Acute T-Cell Leukemia)Luciferase Reporter Gene Assay19.0[1][2]
Coumarin-Triazole Hybrid 12cPC3 (Prostate Cancer)MTT Assay0.34[3]
Coumarin-Triazole Hybrid 12cMGC803 (Gastric Cancer)MTT Assay0.13[3]
Coumarin-Triazole Hybrid 12cHepG2 (Liver Cancer)MTT Assay1.74[3]
Coumarin-Pyrazole Hybrid 35HepG2 (Liver Cancer)MTT Assay2.96[3]
Coumarin-Pyrazole Hybrid 35SMMC-7721 (Liver Cancer)MTT Assay2.08[3]
Coumarin-Thiazole Hybrid 44aHepG2 (Liver Cancer)MTT Assay3.74[3]
Coumarin-Thiazole Hybrid 44bMCF-7 (Breast Cancer)MTT Assay4.03[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic activity of test compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6][7]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a negative control (medium only). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

experimental_workflow_MTT cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Test Compound (various concentrations) incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end experimental_workflow_PT cluster_prep Preparation cluster_incubation Incubation cluster_clotting Clotting start Start prewarm Pre-warm PPP and PT Reagent to 37°C start->prewarm add_ppp Pipette PPP into cuvette prewarm->add_ppp add_compound Add Test Compound add_ppp->add_compound incubate Incubate 2 min at 37°C add_compound->incubate add_reagent Add PT Reagent & Start Timer incubate->add_reagent measure_time Record Clotting Time add_reagent->measure_time end End measure_time->end NF_kB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimuli (e.g., TNF-α, LPS) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb_nfkeb IκB-NF-κB (Inactive) ikk->ikb_nfkeb Phosphorylation nfkeb NF-κB (Active) ikb_nfkeb->nfkeb ikb_p P-IκB ikb_nfkeb->ikb_p nfkeb_nuc NF-κB nfkeb->nfkeb_nuc Translocation proteasome Proteasomal Degradation ikb_p->nfkeb Release ikb_p->proteasome compound 4-Hydroxy-2H- thiochromen-2-one Derivative compound->ikk Inhibition gene Pro-inflammatory Gene Transcription nfkeb_nuc->gene

References

Application Notes and Protocols: 4-hydroxy-2H-thiochromen-2-one as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-hydroxy-2H-thiochromen-2-one, a sulfur-containing analog of the well-known 4-hydroxycoumarin, represents a privileged scaffold in medicinal chemistry. Its unique structural features and diverse biological activities make it a compelling starting point for the design and development of novel therapeutic agents. This document provides an overview of its applications, quantitative biological data for its derivatives, and detailed protocols for their synthesis and evaluation.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-leishmanial, and enzyme inhibitory properties. The sulfur atom in the heterocyclic ring often contributes to enhanced lipophilicity and altered electronic properties compared to its oxygen counterpart, potentially leading to improved pharmacokinetic profiles and novel mechanisms of action.

Data Presentation: Biological Activities of this compound and Related Derivatives

The following tables summarize the quantitative biological data for various derivatives, providing a comparative overview of their potential.

Table 1: Anticancer and Anti-leishmanial Activity of Thiochromenone and Coumarin Derivatives

Compound ID/DescriptionTarget Organism/Cell LineActivity TypeIC50 / EC50 (µM)Reference
Bis(4-hydroxy-2H-chromen-2-one) derivativeK-562 (Chronic Myeloid Leukemia)TNFα-induced NF-κB inhibition17.5[1]
Bis(4-hydroxy-2H-chromen-2-one) derivativeJURKAT (Acute T-cell Leukemia)TNFα-induced NF-κB inhibition19.0[1]
4H-Thiochromen-4-one-1,1-dioxide derivativeLeishmania donovaniAnti-leishmanial3.96[2]
2,2-dimethylthiochromanone derivativeLeishmania infantumAnti-leishmanial-[3]
Thiochroman-4-one derivative with vinyl sulfoneLeishmania panamensisAnti-leishmanial3.24[2][3]
Coumarin-pyrazole hybrid (Compound 35)HepG2 (Liver Cancer)Antiproliferative2.96 ± 0.25[4]
Coumarin-pyrazole hybrid (Compound 35)SMMC-7721 (Liver Cancer)Antiproliferative2.08 ± 0.32[4]
Coumarin-pyrazole hybrid (Compound 35)U87 (Glioblastoma)Antiproliferative3.85 ± 0.41[4]
Coumarin-pyrazole hybrid (Compound 35)H1299 (Lung Cancer)Antiproliferative5.36 ± 0.60[4]
Coumarin-thiadiazole hybrid (Compound 47)HCT116 (Colon Cancer)Anticancer2.656[4]

Table 2: Antimicrobial Activity of Thiochromenone and Coumarin Derivatives

Compound ID/DescriptionMicrobial StrainMIC (µg/mL)Reference
4-hydroxycoumarin derivativeStaphylococcus aureus0.25[5]
4-hydroxycoumarin derivativeCandida albicans0.0625[5]
4-hydroxycoumarin derivativeBacillus subtilis0.5[5]
Thiochroman-4-one derivativeXanthomonas oryzae pv. oryzae (Xoo)24[3]
Thiochroman-4-one derivativeXanthomonas axonopodis pv. citri (Xac)30[3]
1,2,3-triazole-coumarin derivativesEnterococcus faecalis12.5–50[6]

Table 3: Enzyme Inhibition by Coumarin Derivatives

Compound ID/DescriptionTarget EnzymeIC50 (µM)Reference
4-hydroxycoumarin derivativeVitamin K 2,3-epoxide reductase (VKOR)0.4[7]
4-hydroxycoumarin derivative (Compound 2)Carbonic anhydrase-II263[8]
4-hydroxycoumarin derivative (Compound 6)Carbonic anhydrase-II456[8]
4-hydroxycoumarin derivative (Compound 7)HIV-1 Protease0.01 nM[9]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of this compound derivatives are provided below.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common method for synthesizing substituted 4-hydroxy-2H-thiochromen-2-ones.

Materials:

  • Substituted 2-mercaptoacetophenone

  • Diethyl carbonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous toluene

  • Anhydrous ethanol

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the substituted 2-mercaptoacetophenone (1 eq) in anhydrous toluene dropwise at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then add diethyl carbonate (1.5 eq).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to 0 °C and cautiously quench with anhydrous ethanol to destroy any excess sodium hydride.

  • Acidify the mixture with 1 M hydrochloric acid to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired this compound derivative.

  • Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

Materials:

  • Synthesized this compound derivatives

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • Prepare a bacterial or fungal inoculum suspension in sterile broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • In a 96-well microtiter plate, add 100 µL of broth to all wells.

  • Add 100 µL of the compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • To each well, add 10 µL of the prepared microbial inoculum.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

  • Incubate the plates at 37 °C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 3: MTT Assay for Cell Viability and Cytotoxicity

This colorimetric assay is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.

Materials:

  • Synthesized this compound derivatives

  • Cancer cell lines (e.g., HCT116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Mandatory Visualizations

The following diagrams illustrate key processes and pathways related to the application of this compound in drug design.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product & Analysis 2-Mercaptoacetophenone 2-Mercaptoacetophenone Cyclocondensation Cyclocondensation 2-Mercaptoacetophenone->Cyclocondensation Diethyl_carbonate Diethyl_carbonate Diethyl_carbonate->Cyclocondensation Purification Purification Cyclocondensation->Purification This compound This compound Purification->this compound Characterization Characterization This compound->Characterization Antimicrobial_Assay_Workflow Start Start Prepare_Compound_Dilutions Prepare Serial Dilutions of Thiochromenone Derivatives Start->Prepare_Compound_Dilutions Prepare_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plates Inoculate 96-well Plates Prepare_Compound_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubation Incubate at 37°C (16-20 hours) Inoculate_Plates->Incubation Read_Results Determine MIC (Lowest concentration with no growth) Incubation->Read_Results End End Read_Results->End MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Compound_Treatment Treat Cells with Thiochromenone Derivatives Seed_Cells->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h Add_MTT Add MTT Reagent Incubation_48_72h->Add_MTT Incubation_4h Incubate for 4 hours Add_MTT->Incubation_4h Solubilize_Formazan Add Solubilization Solution Incubation_4h->Solubilize_Formazan Measure_Absorbance Measure Absorbance at 570 nm Solubilize_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End NFkB_Signaling_Inhibition cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_Complex IKK Complex TNFR->IKK_Complex activates IkBa_p50_p65 IκBα-p50-p65 IKK_Complex->IkBa_p50_p65 phosphorylates IκBα p50_p65 p50-p65 (NF-κB) IkBa_p50_p65->p50_p65 releases p50_p65_translocation Translocation p50_p65->p50_p65_translocation Nucleus Nucleus Gene_Transcription Pro-inflammatory Gene Transcription Thiochromenone_Derivative This compound Derivative Thiochromenone_Derivative->IKK_Complex inhibits p50_p65_translocation->Gene_Transcription

References

Application Notes and Protocols for Fluorescence Studies of 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-hydroxy-2H-thiochromen-2-one and its derivatives are a class of sulfur-containing heterocyclic compounds analogous to the well-known fluorescent 4-hydroxycoumarins. These molecules are of significant interest in medicinal chemistry and drug discovery due to their potential biological activities. The inherent fluorescence of the thiochromenone scaffold provides a powerful, non-destructive tool for studying their interactions with biological targets, understanding their mechanism of action, and for the development of novel fluorescent probes.

This document provides a detailed experimental setup and protocols for conducting fluorescence studies on this compound. Due to the limited availability of specific photophysical data for this exact compound, the provided protocols and expected fluorescence characteristics are based on its closely related oxygen analogue, 4-hydroxycoumarin, which is known to exhibit strong blue-green fluorescence. It is anticipated that this compound will display similar, though not identical, fluorescent properties.

Materials and Equipment

Reagents:

  • This compound

  • Spectroscopic grade solvents (e.g., Dimethyl sulfoxide (DMSO), Ethanol, Acetonitrile)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rhodamine B (for quantum yield determination)

  • Ultrapure water

Equipment:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Vortex mixer

  • Pipettes (various volumes)

  • Analytical balance

  • pH meter

Experimental Protocols

Preparation of Stock and Working Solutions

A concentrated stock solution of this compound should be prepared in a suitable organic solvent, such as DMSO, due to its good solvating power for a wide range of organic molecules.

Protocol:

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in spectroscopic grade DMSO to prepare a stock solution of 1-10 mM.

  • Vortex the solution until the compound is completely dissolved.

  • Store the stock solution at -20°C, protected from light, to prevent degradation.

  • For fluorescence measurements, dilute the stock solution with the chosen experimental solvent (e.g., ethanol, PBS) to a final working concentration, typically in the range of 1-10 µM. The optimal concentration should be determined empirically to ensure the absorbance is within the linear range of the spectrophotometer (ideally < 0.1) to avoid inner filter effects.

Absorbance and Fluorescence Spectra Acquisition

To characterize the photophysical properties of this compound, it is essential to first measure its absorbance spectrum to determine the optimal excitation wavelength, followed by the acquisition of its fluorescence emission spectrum.

Protocol:

  • Turn on the UV-Vis spectrophotometer and spectrofluorometer and allow the lamps to warm up for at least 30 minutes for stable readings.

  • Absorbance Spectrum:

    • Use a quartz cuvette filled with the experimental solvent as a blank to zero the spectrophotometer.

    • Record the absorbance spectrum of the this compound working solution from approximately 250 nm to 500 nm.

    • Identify the wavelength of maximum absorbance (λmax). This will be used as the excitation wavelength for fluorescence measurements.

  • Fluorescence Emission Spectrum:

    • Set the excitation wavelength of the spectrofluorometer to the determined λmax.

    • Set the emission and excitation slit widths (e.g., 5 nm).

    • Record the fluorescence emission spectrum of the working solution, scanning from a wavelength slightly higher than the excitation wavelength to approximately 600 nm.

    • Identify the wavelength of maximum fluorescence emission.

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. It can be determined relative to a well-characterized standard, such as Rhodamine B.

Protocol:

  • Prepare a series of dilutions of both the this compound sample and the Rhodamine B standard in the same solvent.

  • Measure the absorbance of each solution at the excitation wavelength of the standard (e.g., 550 nm for Rhodamine B in ethanol). Ensure the absorbance values are below 0.1.

  • Measure the fluorescence emission spectrum for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Integrate the area under the fluorescence emission curve for each solution.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots will be used in the quantum yield calculation.

  • Calculate the quantum yield using the following equation:

    Φsample = Φstd * (msample / mstd) * (ηsample2 / ηstd2)

    Where:

    • Φ is the quantum yield

    • m is the slope from the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

Data Presentation

The following table summarizes the photophysical properties of some 4-hydroxycoumarin derivatives, which can be used as a reference for the expected properties of this compound.[1]

CompoundSolventAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)
3,3'-((4-nitrophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one)DMSO255, 3373580.11
Dimethyl 2,2'-(...)-bis(oxy)diacetate derivativeDMSO221, 2794690.14
2,2'-(...)-bis(oxy)diacetohydrazide derivativeDMSO231, 3014410.16

Note: The data presented is for derivatives of 4-hydroxycoumarin, the oxygen analogue of this compound. The actual values for the thio- derivative may vary.

Mandatory Visualization

experimental_workflow prep_stock Prepare Stock Solution (1-10 mM in DMSO) prep_work Prepare Working Solution (1-10 µM in experimental solvent) prep_stock->prep_work abs_spec Measure Absorbance Spectrum (UV-Vis) prep_work->abs_spec determine_lambda_max Determine λmax (Excitation Wavelength) abs_spec->determine_lambda_max fluor_spec Measure Fluorescence Emission Spectrum determine_lambda_max->fluor_spec qy_measurement Quantum Yield Measurement (vs. Standard) fluor_spec->qy_measurement data_table Tabulate Photophysical Data qy_measurement->data_table

Caption: Experimental workflow for fluorescence studies.

References

Application Notes and Protocols: Anticoagulant Activity Assay for 4-hydroxy-2H-thiochromen-2-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxycoumarin and its derivatives are a well-established class of oral anticoagulants that function as vitamin K antagonists.[1][2] A significant focus of drug discovery in this area involves the synthesis and evaluation of bioisosteres, such as 4-hydroxy-2H-thiochromen-2-one derivatives, to explore enhanced therapeutic profiles. These compounds are of interest for their potential to offer improved efficacy, safety, and pharmacokinetic properties.

The primary mechanism of action for this class of compounds is the inhibition of the enzyme Vitamin K epoxide reductase (VKOR).[1][2] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X). Inhibition of VKOR leads to the production of under-carboxylated, non-functional clotting factors, thereby prolonging blood coagulation.[1]

These application notes provide detailed protocols for the in vitro evaluation of the anticoagulant activity of this compound derivatives using standard coagulation assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT). Additionally, a protocol for a direct enzyme inhibition assay for Vitamin K epoxide reductase (VKOR) is included to assess the on-target activity of the compounds.

Mechanism of Action: Inhibition of the Vitamin K Cycle

The anticoagulant effect of this compound derivatives is predicated on their ability to disrupt the Vitamin K cycle. Vitamin K is a vital cofactor for the enzyme gamma-glutamyl carboxylase (GGCX), which catalyzes the carboxylation of glutamic acid residues on vitamin K-dependent clotting factors. This carboxylation is necessary for the calcium-binding capacity of these factors, enabling their participation in the coagulation cascade.

During this process, vitamin K is converted to vitamin K epoxide. For the coagulation process to be sustained, vitamin K epoxide must be recycled back to its active, reduced form (vitamin K hydroquinone) by VKOR. 4-hydroxycoumarin derivatives, and by extension their thiochromen-2-one analogs, act as potent inhibitors of VKOR, leading to an accumulation of vitamin K epoxide and a depletion of the active form of vitamin K.[1][2] This ultimately results in a decrease in functional clotting factors and a prolongation of clotting time.

Vitamin_K_Cycle VK_hydroquinone Vitamin K (hydroquinone) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX VK_epoxide Vitamin K Epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR GGCX->VK_epoxide Oxidation Clotting_Factors_post Active Clotting Factors (γ-carboxylated) GGCX->Clotting_Factors_post VKOR->VK_hydroquinone Reduction Clotting_Factors_pre Inactive Clotting Factors (II, VII, IX, X) Clotting_Factors_pre->GGCX Anticoagulant This compound derivatives Anticoagulant->VKOR Inhibition

Figure 1: The Vitamin K cycle and the inhibitory action of this compound derivatives.

Experimental Protocols

The following protocols describe standard in vitro assays to determine the anticoagulant potential of this compound derivatives.

Prothrombin Time (PT) Assay

The PT assay evaluates the integrity of the extrinsic and common pathways of the coagulation cascade.

Materials:

  • Platelet-Poor Plasma (PPP)

  • PT reagent (containing tissue factor and calcium)

  • This compound test compounds

  • Positive control (e.g., Warfarin)

  • Vehicle control (e.g., DMSO)

  • Coagulometer or a 37°C water bath and stopwatch

  • Pipettes and tips

Procedure:

  • Preparation: Pre-warm the PT reagent and PPP to 37°C.

  • Sample Preparation: In a coagulometer cuvette or test tube, add 50 µL of PPP.

  • Compound Addition: Add 5 µL of the test compound solution (or vehicle/positive control) to the PPP and incubate for 2 minutes at 37°C.

  • Initiation of Clotting: Add 100 µL of the pre-warmed PT reagent to the cuvette and simultaneously start the timer.

  • Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Prothrombin Time.

  • Controls: Run parallel assays with a vehicle control to establish a baseline clotting time and a known anticoagulant like warfarin as a positive control.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the intrinsic and common pathways of the coagulation cascade.

Materials:

  • Platelet-Poor Plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • 0.025 M Calcium chloride (CaCl₂) solution

  • This compound test compounds

  • Positive control (e.g., Warfarin)

  • Vehicle control (e.g., DMSO)

  • Coagulometer or a 37°C water bath and stopwatch

  • Pipettes and tips

Procedure:

  • Preparation: Pre-warm the aPTT reagent, CaCl₂ solution, and PPP to 37°C.

  • Sample Preparation: In a coagulometer cuvette or test tube, add 50 µL of PPP.

  • Compound Addition: Add 5 µL of the test compound solution (or vehicle/positive control) to the PPP.

  • Activation: Add 50 µL of the aPTT reagent to the mixture and incubate for 3-5 minutes at 37°C.

  • Initiation of Clotting: Add 50 µL of the pre-warmed CaCl₂ solution to the cuvette and simultaneously start the timer.

  • Measurement: Record the time in seconds for the formation of a fibrin clot. This is the Activated Partial Thromboplastin Time.

  • Controls: Run parallel assays with a vehicle control and a positive control.

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay directly measures the inhibitory effect of the test compounds on the target enzyme, VKOR.

Materials:

  • Source of VKOR (e.g., microsomes from cells overexpressing VKOR)

  • Vitamin K1 epoxide (substrate)

  • Dithiothreitol (DTT) as a reducing agent

  • Reaction buffer (e.g., phosphate buffer, pH 7.4)

  • This compound test compounds

  • Positive control (e.g., Warfarin)

  • Vehicle control (e.g., DMSO)

  • HPLC system for analysis

Procedure:

  • Enzyme and Inhibitor Preparation: Pre-incubate the VKOR-containing microsomes with various concentrations of the test compound (or vehicle/positive control) on ice.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (Vitamin K1 epoxide) and the reducing agent (DTT) to the enzyme-inhibitor mixture.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).

  • Extraction: Extract the vitamin K metabolites into the organic phase.

  • Analysis: Analyze the amount of the product (Vitamin K quinone) formed using an HPLC system.

  • Data Analysis: Determine the percentage of inhibition for each compound concentration and calculate the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Experimental_Workflow start Start: Test Compound (this compound derivative) ppp_prep Prepare Platelet-Poor Plasma (PPP) start->ppp_prep vkor_assay VKOR Inhibition Assay start->vkor_assay pt_assay Prothrombin Time (PT) Assay ppp_prep->pt_assay aptt_assay Activated Partial Thromboplastin Time (aPTT) Assay ppp_prep->aptt_assay data_analysis Data Analysis (Clotting Times, IC50) pt_assay->data_analysis aptt_assay->data_analysis vkor_assay->data_analysis end End: Anticoagulant Activity Profile data_analysis->end

Figure 2: General experimental workflow for assessing the anticoagulant activity of test compounds.

Data Presentation

The anticoagulant activity of the test compounds should be quantified and presented in a clear, tabular format for easy comparison. The following tables provide a template for data presentation.

Note: Extensive literature searches did not yield specific quantitative anticoagulant activity data for this compound derivatives. The data presented below is for representative 4-hydroxycoumarin derivatives to serve as an example of how to structure the results. Researchers should populate these tables with their own experimental data.

Table 1: Prothrombin Time (PT) of Representative 4-Hydroxycoumarin Derivatives

CompoundConcentrationProthrombin Time (seconds)
Vehicle Control (DMSO)-12.5 ± 0.8
Warfarin10 µM28.3 ± 1.5
Warfarin50 µM55.1 ± 3.2
Test Compound 1X µMInsert Data
Test Compound 2X µMInsert Data

Table 2: Activated Partial Thromboplastin Time (aPTT) of Representative 4-Hydroxycoumarin Derivatives

CompoundConcentrationaPTT (seconds)
Vehicle Control (DMSO)-35.2 ± 2.1
Warfarin10 µM50.7 ± 2.9
Warfarin50 µM85.4 ± 4.7
Test Compound 1X µMInsert Data
Test Compound 2X µMInsert Data

Table 3: VKOR Inhibition by Representative 4-Hydroxycoumarin Derivatives

CompoundIC50 (µM)
Warfarin0.5 ± 0.1
Test Compound 1Insert Data
Test Compound 2Insert Data

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro evaluation of the anticoagulant activity of novel this compound derivatives. By employing PT, aPTT, and VKOR inhibition assays, researchers can effectively screen and characterize these compounds, leading to a better understanding of their structure-activity relationships and therapeutic potential. While specific data for the thiochromen-2-one analogs were not found in the public domain, the provided templates and protocols will guide researchers in generating and presenting their findings in a standardized manner. Further in vivo studies are recommended for promising candidates to assess their pharmacokinetic profiles and overall antithrombotic efficacy.

References

Application Notes and Protocols for Antimicrobial Screening of 4-hydroxy-2H-thiochromen-2-one Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the antimicrobial screening of 4-hydroxy-2H-thiochromen-2-one derivatives. This class of compounds, analogous to the well-studied 4-hydroxycoumarins, holds significant promise for the development of novel antimicrobial agents. The protocols outlined below detail the methodologies for evaluating their efficacy against a panel of pathogenic bacteria and fungi.

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. This necessitates the exploration of novel chemical scaffolds with potent antimicrobial activity. 4-hydroxy-2H-thiochromen-2-ones, sulfur analogs of 4-hydroxycoumarins, have garnered interest due to their diverse biological activities. Their structural similarity to coumarins, which are known to inhibit bacterial growth, suggests their potential as a new class of antimicrobial agents. The mechanism of action for related thiochromene derivatives is thought to involve the disruption of membrane integrity or interference with nucleic acid synthesis.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of novel this compound derivatives can be quantified by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the zone of inhibition. The following table summarizes representative quantitative data for analogous 4-hydroxycoumarin derivatives, which can serve as a benchmark for screening new thiochromen-2-one compounds.

Compound/DerivativeTest OrganismMIC (µg/mL)Zone of Inhibition (mm)Reference
4-hydroxycoumarin (Basic Compound) Staphylococcus aureus90-[1]
Escherichia coli190-[1]
Candida albicans90-[1]
3-acetyl-4-hydroxycoumarin derivative (3b) Staphylococcus aureus130-[1][2]
Escherichia coli130-[1][2]
Candida albicans130-[1][2]
3-thiazole-4-hydroxycoumarin derivative (9c) Mucor mucedo31.25-[1][2]
(Activity equal to Ketoconazole)(31.25)[1][2]
3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxycoumarin) Staphylococcus aureus-34.5[3]
Bacillus subtilis-24[3]

Experimental Protocols

Detailed protocols for two standard antimicrobial screening methods are provided below. These methods are widely used to assess the in vitro efficacy of novel compounds.

Agar Well Diffusion Method

This method is a preliminary screening tool to qualitatively assess the antimicrobial activity of the test compounds.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Incubator

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

Procedure:

  • Media Preparation: Prepare MHA and SDA as per the manufacturer's instructions and pour into sterile petri dishes. Allow the agar to solidify.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard.

  • Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab.

  • Well Preparation: Aseptically create wells in the inoculated agar plates using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Also, add the positive and negative controls to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds

  • Bacterial and fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Multichannel pipette and sterile tips

  • Incubator

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Positive and negative controls

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compounds in the appropriate broth medium directly in the 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism and dilute it in the broth to the desired final concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plates under the same conditions as the agar well diffusion method.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the antimicrobial screening of this compound compounds.

G cluster_synthesis Compound Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_data Data Analysis & Interpretation synthesis Synthesis of this compound Derivatives dissolution Dissolution in appropriate solvent (e.g., DMSO) synthesis->dissolution agar_well Agar Well Diffusion (Qualitative) dissolution->agar_well Primary Screening broth_micro Broth Microdilution (Quantitative - MIC) dissolution->broth_micro Quantitative Assay zone_measurement Measure Zone of Inhibition agar_well->zone_measurement mic_determination Determine Minimum Inhibitory Concentration broth_micro->mic_determination sar_analysis Structure-Activity Relationship (SAR) Analysis zone_measurement->sar_analysis mic_determination->sar_analysis

Caption: Workflow for antimicrobial screening.

Potential Mechanism of Action

While the exact signaling pathways for this compound compounds are still under investigation, a plausible mechanism, based on related thiochromene derivatives, involves the disruption of essential cellular processes in microorganisms.

G cluster_cell Microbial Cell cluster_effect Cellular Effects compound This compound Derivative membrane Cell Membrane compound->membrane Interacts with dna Nucleic Acid Synthesis compound->dna Targets protein Protein Synthesis compound->protein May affect disruption Membrane Disruption membrane->disruption inhibition_dna Inhibition of Replication/Transcription dna->inhibition_dna inhibition_protein Inhibition of Translation protein->inhibition_protein cell_death Cell Death disruption->cell_death inhibition_dna->cell_death inhibition_protein->cell_death

Caption: Putative mechanism of antimicrobial action.

References

Application Notes and Protocols: Synthesis and Application of 4-Hydroxy-2H-thiochromen-2-one Based Chemosensors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and utilization of 4-hydroxy-2H-thiochromen-2-one derivatives as fluorescent chemosensors. The inherent photophysical properties of the thiochromenone scaffold, analogous to the well-studied coumarins, make it a promising platform for the development of sensitive and selective probes for various analytes. This document outlines the synthetic protocols, methodologies for sensing applications, and data interpretation.

Introduction

This compound, a sulfur-containing analog of 4-hydroxycoumarin, serves as a versatile building block in medicinal chemistry and materials science. Its derivatives have garnered significant interest for their potential as fluorescent chemosensors due to their favorable photophysical properties, including high quantum yields and the potential for "turn-on" fluorescence signaling. This is often achieved through mechanisms such as Chelation-Enhanced Fluorescence (CHEF) or by analyte-induced chemical reactions that alter the electronic structure of the fluorophore.

These chemosensors are designed to exhibit a change in their fluorescence properties—either intensity or wavelength—upon selective binding or reaction with a target analyte. This characteristic allows for the sensitive detection of various species, including metal ions and biologically relevant small molecules.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through multi-step reaction sequences. A representative synthetic pathway is outlined below.

Synthesis of the this compound Core

A common route to the this compound core involves the reaction of a substituted thiophenol with malonic acid or its derivatives, followed by an intramolecular cyclization.

Experimental Protocol:

  • Thiophenol Derivative Preparation: Start with a commercially available or synthesized thiophenol.

  • Reaction with Malonic Acid: In a round-bottom flask, dissolve the thiophenol (1 equivalent) and malonic acid (1.1 equivalents) in a suitable solvent such as toluene.

  • Cyclization: Add a dehydrating agent, for instance, polyphosphoric acid (PPA) or Eaton's reagent, to the mixture.

  • Heating: Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: The resulting precipitate is filtered, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the this compound core.

Functionalization for Chemosensor Applications

To create a chemosensor, the this compound core is functionalized with a receptor unit that selectively interacts with the target analyte. For instance, to detect biothiols, a reactive site like an α,β-unsaturated ketone can be introduced.

Experimental Protocol for a Thiol-Reactive Chemosensor:

  • Knoevenagel Condensation: To a solution of this compound (1 equivalent) and an appropriate aldehyde (e.g., 2-hydroxy-5-nitrobenzaldehyde, 1.1 equivalents) in ethanol, add a catalytic amount of piperidine.

  • Reaction: Reflux the mixture for 4-6 hours.

  • Purification: After cooling, the product precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the functionalized chemosensor.

Application as a Fluorescent Chemosensor for Biothiols

The synthesized this compound derivative can be employed as a "turn-on" fluorescent probe for the detection of biothiols such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH).

Signaling Mechanism

The sensing mechanism is based on a thiol-triggered Michael addition to the α,β-unsaturated ketone moiety of the chemosensor. This reaction disrupts the π-conjugation of the system, leading to the opening of the non-fluorescent thiochromene ring and the formation of a highly fluorescent coumarin-like derivative. This results in a significant enhancement of the fluorescence intensity, providing a "turn-on" signal.

G Probe This compound (Non-fluorescent) Intermediate Michael Adduct Probe->Intermediate Michael Addition Thiol Biothiol (e.g., Cysteine) Thiol->Intermediate Product Ring-Opened Product (Highly Fluorescent) Intermediate->Product Intramolecular Cyclization G cluster_prep Preparation cluster_measurement Measurement cluster_validation Validation Stock_Probe Prepare Probe Stock (1 mM in DMSO) Working_Probe Prepare Probe Working Solution (10 µM in Buffer) Stock_Probe->Working_Probe Stock_Analyte Prepare Analyte Stocks (in Buffer) Titration Add Incremental Analyte to Probe Stock_Analyte->Titration Working_Probe->Titration Record Record Fluorescence Spectrum Titration->Record Selectivity Test with Interfering Species Titration->Selectivity Analyze Analyze Data (Intensity vs. Concentration) Record->Analyze LOD Calculate Limit of Detection Analyze->LOD

Troubleshooting & Optimization

Optimizing Reaction Yield for 4-Hydroxy-2H-thiochromen-2-one Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 4-hydroxy-2H-thiochromen-2-one. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and workflow diagrams to facilitate a deeper understanding and optimization of your synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods for synthesizing this compound and its oxygen analogs (coumarins) are based on condensation reactions. The traditional approach for the thio-derivative involves a one-pot reaction of a thiophenol with a malonic acid derivative, typically under strong acid catalysis.[1] However, this method is often plagued by low yields. A more recent and often higher-yielding alternative is a two-step synthesis. This involves the initial formation of a dithiophenyl ester of malonic acid, which then undergoes an intramolecular cyclocondensation in the presence of a Lewis acid.[1][2]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in the synthesis of this compound can stem from several factors. Key areas to investigate include the purity of your starting materials (especially the thiophenol, which can oxidize), the choice and activity of the catalyst, the reaction temperature, and the presence of moisture. For the traditional one-pot synthesis, the harsh acidic conditions can also lead to side reactions and degradation of the product.[3]

Q3: What are common side products, and how can I minimize their formation?

A3: In the synthesis of this compound, potential side products can arise from intermolecular reactions, oxidation of the starting thiophenol to a disulfide, or incomplete cyclization. To minimize these, it is crucial to maintain an inert atmosphere (e.g., using nitrogen or argon) to prevent oxidation. Using high-purity starting materials and optimizing the reaction temperature can also suppress the formation of unwanted byproducts. Purification techniques such as column chromatography are often necessary to isolate the desired product from these impurities.

Q4: How do I choose the appropriate catalyst for the intramolecular cyclization step?

A4: The choice of catalyst is critical for the intramolecular cyclization. Lewis acids are commonly employed to promote this step. Aluminum chloride (AlCl₃) is a frequently used Lewis acid for this type of cyclization.[1][2] However, other Lewis acids such as zinc chloride (ZnCl₂), ferric chloride (FeCl₃), or titanium-based catalysts may also be effective, and their performance can be solvent-dependent.[4] It is advisable to screen a few catalysts to find the optimal one for your specific substrate and conditions.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or No Product Yield Inactive or inappropriate catalyst.- Use a fresh, anhydrous Lewis acid catalyst. - Consider screening different Lewis acids (e.g., AlCl₃, FeCl₃, ZnCl₂). - Optimize catalyst loading (typically 1.1 to 2.0 equivalents for intramolecular cyclization).
Oxidation of starting thiophenol.- Ensure all solvents are degassed. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly distilled or high-purity thiophenol.
Incomplete reaction.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Suboptimal reaction temperature.- Optimize the temperature. High temperatures can lead to degradation, while low temperatures may result in a slow reaction rate.
Formation of Multiple Products/Impurities Intermolecular side reactions.- Employ high-dilution conditions for the cyclization step to favor the intramolecular reaction.
Impure starting materials.- Purify starting materials (e.g., distillation of thiophenol, recrystallization of malonic acid derivatives) before use.
Degradation of product under reaction conditions.- Attempt the reaction at a lower temperature for a longer duration. - Neutralize the reaction mixture promptly during workup.
Difficulty in Product Purification Presence of unreacted starting materials.- Ensure the reaction goes to completion by monitoring with TLC. - Use an appropriate purification method, such as column chromatography on silica gel.
Formation of highly polar impurities.- A pre-purification wash with a mildly basic solution (e.g., saturated sodium bicarbonate) can help remove acidic impurities.
Oily or non-crystalline product.- Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. - If crystallization fails, column chromatography is the recommended purification method.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Aryl-4H-thiochromen-4-one Derivatives (Analogous System)

EntryCatalystLigandSolventYield (%)
1Pd(OAc)₂-DMFTrace
2Pd(OAc)₂PPh₃DMF34
3Pd(OAc)₂XantphosDMF50
4Pd(OAc)₂XPhosDMF59
5Pd(OAc)₂XPhosToluene36
6Pd(OAc)₂XPhosTHF56
Data adapted from a study on a related thiochromenone synthesis, illustrating the impact of catalyst and solvent choice.[4]

Table 2: Effect of Lewis Acid on the Yield of a Cross-Coupling Reaction for Thioflavone Synthesis (Analogous System)

EntryLewis AcidYield (%)
1SbCl₃42
2TMSOTf39
3Cu(OTf)₂50
4Fe(OTf)₃59
5In(OTf)₃64
6Zn(OTf)₂67
This table demonstrates the significant influence of the Lewis acid on the yield of a reaction to form a thiochromenone derivative.[4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound (Higher Yield Method)

This method has been reported to provide a higher overall yield compared to the traditional one-pot synthesis.[1][2]

Step 1: Synthesis of the Dithiophenyl Ester of Malonic Acid

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve malonic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Thiophenol Addition: Add thiophenol (2.2 equivalents) to the solution.

  • Coupling Agent: Add a suitable coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.2 equivalents), portion-wise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the urea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure dithiophenyl ester of malonic acid.

Step 2: Intramolecular Cyclocondensation

  • Reactant Preparation: Dissolve the dithiophenyl ester of malonic acid (1 equivalent) in a dry, inert solvent (e.g., anhydrous DCM or 1,2-dichloroethane) under an inert atmosphere.

  • Lewis Acid Addition: Cool the solution to 0 °C and add a Lewis acid, such as aluminum chloride (AlCl₃) (1.1-2.0 equivalents), portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-6 hours, monitoring the progress by TLC.

  • Work-up: Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl. Extract the aqueous layer with DCM. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography to yield this compound.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Dithiophenyl Ester Formation cluster_step2 Step 2: Intramolecular Cyclocondensation start1 Malonic Acid + Thiophenol react1 Add Coupling Agent (e.g., DCC) in Anhydrous Solvent start1->react1 stir1 Stir at Room Temperature (12-24h) react1->stir1 workup1 Work-up and Purification stir1->workup1 product1 Dithiophenyl Ester of Malonic Acid workup1->product1 start2 Dithiophenyl Ester of Malonic Acid product1->start2 react2 Add Lewis Acid (e.g., AlCl₃) in Anhydrous Solvent at 0°C start2->react2 stir2 Stir at Room Temperature (2-6h) react2->stir2 workup2 Quench, Work-up, and Purification stir2->workup2 product2 This compound workup2->product2

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_workflow cluster_check1 Initial Checks cluster_optimization Optimization Strategies cluster_analysis Analysis of Side Products start Low Reaction Yield Observed check_reagents Purity of Starting Materials (Thiophenol, Malonic Acid Derivative) start->check_reagents check_conditions Anhydrous Conditions Maintained? start->check_conditions check_atmosphere Inert Atmosphere Used? start->check_atmosphere opt_catalyst Screen Different Lewis Acids (AlCl₃, FeCl₃, ZnCl₂) check_reagents->opt_catalyst opt_temp Vary Reaction Temperature check_conditions->opt_temp opt_time Extend Reaction Time check_atmosphere->opt_time analyze_side_products Characterize Byproducts (NMR, MS) opt_catalyst->analyze_side_products opt_temp->analyze_side_products opt_time->analyze_side_products opt_conc Use High-Dilution for Cyclization opt_conc->analyze_side_products identify_pathway Identify Side Reaction Pathway (e.g., Oxidation, Intermolecular) analyze_side_products->identify_pathway mitigate Implement Specific Mitigation Strategy identify_pathway->mitigate

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 4-Hydroxy-2H-thiochromen-2-one by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 4-hydroxy-2H-thiochromen-2-one by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant physicochemical data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Too much solvent was used, preventing supersaturation upon cooling.- The compound is too soluble in the chosen solvent, even at low temperatures.- Premature crystallization occurred during a hot filtration step.- Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again.- Select a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated before hot filtration to prevent cooling and premature crystal formation.
Formation of an Oil Instead of Crystals ("Oiling Out") - The melting point of the crude solid is lower than the boiling point of the solvent.- The solution was cooled too quickly.- The presence of significant impurities can depress the melting point.- Reheat the solution to re-dissolve the oil. Add a small amount of additional solvent to lower the saturation point and allow the solution to cool more slowly.- Try a solvent with a lower boiling point.- Insulate the flask to encourage gradual cooling.
Crystals Do Not Form Upon Cooling - The solution is not sufficiently supersaturated.- Lack of nucleation sites for crystal growth.- Induce crystallization by scratching the inside of the flask at the solvent's surface with a glass rod.- Add a "seed crystal" of pure this compound to the cooled solution.- If the solution is too dilute, evaporate some of the solvent and re-cool.
Colored Impurities Remain in the Purified Crystals - The colored impurity has similar solubility to the target compound in the chosen solvent.- The impurity was not effectively removed.- Add a small amount of activated charcoal to the hot solution to adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling.- Consider a different recrystallization solvent where the impurity has a different solubility profile.
Crystals are Very Small or Appear as a Powder - The solution cooled too rapidly, leading to rapid nucleation.- Allow the solution to cool to room temperature slowly and undisturbed. Insulating the flask can help slow the cooling process further.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures. For the closely related analog, 4-hydroxycoumarin, solvents like ethanol, DMSO, and dimethylformamide are effective for dissolution.[1] Ethanol or a mixed solvent system like ethanol-water is a good starting point for solvent screening. Small-scale solubility tests with your crude material are highly recommended to determine the optimal solvent.

Q2: What is the expected melting point of pure this compound?

A2: While specific data for this compound can vary, its oxygen analog, 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin), has a reported melting point in the range of 211-213 °C.[2][3] Purified this compound should exhibit a sharp melting point close to its literature value.

Q3: Can I use a mixed solvent system for recrystallization?

A3: Yes, a mixed solvent system is often effective, especially if a single solvent does not provide the desired solubility profile.[4] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid (cloudy). The solution is then heated until it becomes clear again and allowed to cool slowly.

Q4: How can I minimize the loss of product during recrystallization?

A4: To maximize your yield, use the minimum amount of hot solvent necessary to dissolve your crude product.[5] When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your purified compound.[5]

Physicochemical Data Comparison

Since detailed quantitative data for this compound is limited, the data for its well-studied oxygen analog, 4-hydroxycoumarin, is provided for comparison.

PropertyThis compound 4-Hydroxy-2H-chromen-2-one (4-Hydroxycoumarin)
Molecular Formula C₉H₆O₂SC₉H₆O₃
Molecular Weight 178.21 g/mol 162.14 g/mol [2]
Appearance -Pale yellow to brown crystalline powder[3]
Melting Point Not specified in search results211-213 °C[2][3]
Solubility Not specified in search resultsSoluble in ethanol (~30 mg/mL), DMSO (~30 mg/mL), and dimethylformamide (~30 mg/mL).[1] Freely soluble in hot water and ether.[2][3] Practically insoluble in cold water.[3]

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure and should be optimized based on the specific nature of the impurities and the results of preliminary solvent screening.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Watch glass

  • Ice bath

Procedure:

  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and gently heat the mixture on a hot plate while stirring until the solvent boils. Continue to add small portions of the hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution and the filtration apparatus hot to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.

  • Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals completely. This can be achieved by air drying on the filter paper or in a desiccator.

Experimental Workflow Diagram

Recrystallization_Workflow start Start: Crude Solid dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (Optional) dissolve->hot_filtration If insoluble impurities cool 3. Slow Cooling (Crystallization) dissolve->cool No insoluble impurities hot_filtration->cool impurities_out Insoluble Impurities Removed hot_filtration->impurities_out isolate 4. Isolate Crystals (Vacuum Filtration) cool->isolate wash 5. Wash with Ice-Cold Solvent isolate->wash mother_liquor_out Soluble Impurities in Mother Liquor isolate->mother_liquor_out dry 6. Dry Crystals wash->dry end_product End: Pure Crystals dry->end_product

Caption: Workflow for the purification of this compound by recrystallization.

References

Technical Support Center: Synthesis of 4-Hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 4-hydroxy-2H-thiochromen-2-one, a crucial scaffold in medicinal chemistry. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and comparative data to help optimize reaction yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and offers potential causes and solutions.

Issue 1: Low to No Product Yield

  • Question: My reaction is resulting in a very low yield or no desired product at all. What are the common causes and how can I address them?

  • Answer: Low or no yield in the synthesis of this compound can stem from several factors related to reagents, reaction conditions, and the chosen synthetic route.

    • Inactive Catalyst: If you are employing a catalyzed reaction, such as a Pechmann-type condensation, the acid catalyst may be old, hydrated, or otherwise deactivated.

      • Solution: Use a fresh, anhydrous acid catalyst. For solid catalysts, ensure they are properly dried before use.

    • Suboptimal Reaction Temperature: The reaction may not have reached the necessary activation energy for the condensation to occur efficiently.

      • Solution: Carefully optimize the reaction temperature. For some protocols, heating is essential to drive the reaction to completion. Monitor the reaction for the formation of byproducts at higher temperatures.

    • Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time.

    • Poor Quality of Starting Materials: Impurities in the starting materials, such as thiophenol or 2-mercaptoacetophenone, can interfere with the reaction.

      • Solution: Ensure the purity of your starting materials. Recrystallize or distill them if necessary.

    • Inappropriate Base or Solvent: In syntheses starting from 2-mercaptoacetophenone, the choice of base and solvent is critical for the acylation and subsequent cyclization.

      • Solution: Sodium hydride has been reported to be a highly effective base for this transformation. Anhydrous toluene or xylene are suitable solvents.[1]

Issue 2: Formation of a Dark, Tarry Mixture

  • Question: My reaction mixture has turned into a dark, intractable tar, making product isolation impossible. What causes this and how can I prevent it?

  • Answer: The formation of a tarry mixture is often a result of decomposition or polymerization reactions occurring at elevated temperatures or under harsh acidic conditions.

    • Excessive Reaction Temperature: Overheating can lead to the decomposition of starting materials and the desired product.

      • Solution: Maintain strict temperature control throughout the reaction. Use a well-controlled heating mantle or oil bath.

    • Highly Concentrated Acid: Using a very high concentration of an acid catalyst or adding it too quickly can cause charring of the reactants.

      • Solution: If using a strong acid like sulfuric acid, add it slowly and dropwise with efficient stirring, preferably at a low temperature (e.g., in an ice bath).

Issue 3: Difficulty in Product Purification

  • Question: I have obtained the crude product, but I am struggling to purify it. What are the recommended purification methods?

  • Answer: Purification of this compound can be challenging due to the presence of unreacted starting materials or side products.

    • Inefficient Work-up: The work-up procedure may not be effectively removing impurities.

      • Solution: After quenching the reaction, the crude product can often be dissolved in a dilute sodium hydroxide solution and then re-precipitated by the addition of acid. This helps in removing non-phenolic impurities.

    • Inappropriate Recrystallization Solvent: The choice of solvent for recrystallization is crucial for obtaining a pure product.

      • Solution: A mixed solvent system, such as ethanol and water, is often effective for the recrystallization of hydroxycoumarin-type compounds. The crude product is dissolved in a minimal amount of hot ethanol, and water is added dropwise until the solution becomes cloudy. Upon cooling, the pure product should crystallize.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The main synthetic strategies include:

  • From 2-Mercaptoacetophenone: This involves the acylation of 2-mercaptoacetophenone with an acylating agent like diethyl carbonate in the presence of a strong base such as sodium hydride, followed by intramolecular cyclization.[2][3]

  • From Thiophenol: A common method involves the reaction of thiophenol with malonic acid in the presence of a Lewis acid (e.g., AlCl₃) and a condensing agent (e.g., POCl₃). However, this method is often reported to give low yields.[4] An improved two-step procedure, involving the formation of an intermediate dithiophenyl ester of malonic acid, has been shown to provide better overall yields.[4] Another approach is a modification of the Pechmann condensation where thiophenol is reacted with Meldrum's acid, followed by cyclization with Eaton's reagent or polyphosphoric acid.[1]

Q2: Which synthetic method generally provides the highest yield?

A2: The one-pot synthesis starting from 2-mercaptoacetophenone and an acylating agent in the presence of sodium hydride is reported to be amenable to large-scale synthesis with high yields.[3] The modified Pechmann condensation using thiophenol and Meldrum's acid also offers good yields.[1] The traditional method using thiophenol and malonic acid often results in lower yields.[4]

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction progress. The disappearance of the starting material spot(s) and the appearance of a new product spot (often fluorescent under UV light) indicate that the reaction is proceeding.

Q4: What are the key safety precautions to consider during the synthesis?

A4: Thiophenol and its derivatives have a strong and unpleasant odor and are toxic. All manipulations should be carried out in a well-ventilated fume hood. Strong acids and bases, such as sulfuric acid and sodium hydride, are corrosive and reactive and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat). Sodium hydride is also flammable and reacts violently with water.

Data Presentation

The following table summarizes quantitative data from various synthetic methods for this compound and its analogs, providing a basis for comparison.

Starting MaterialsCatalyst/ReagentSolventReaction TimeTemperature (°C)Yield (%)Reference
2-Mercaptoacetophenone, Diethyl CarbonateSodium HydrideToluene3 h100High (not specified)[2][3]
Thiophenol, Malonic AcidPOCl₃, AlCl₃-Prolonged heating-Low[4]
Thiophenol, Malonic Acid (Two-step)----~60 (overall)[4]
Thiophenol, Meldrum's AcidEaton's Reagent/PPA---Good (not specified)[1]

Experimental Protocols

Protocol 1: One-Pot Synthesis from 2-Mercaptoacetophenone [2]

This method describes a convenient one-pot synthesis of this compound.

  • Reaction Setup: To a stirred suspension of sodium hydride (60% in mineral oil, 50 mmol) in anhydrous toluene (25 mL) at room temperature, add a solution of 2-mercaptoacetophenone (10 mmol) and diethyl carbonate (15 mmol) in anhydrous toluene (5 mL) dropwise.

  • Reaction: Heat the reaction mixture at 100°C for 3 hours.

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Treat the residue with water (8 mL).

  • Isolation: Filter the resulting solid, wash with water, and recrystallize from methanol or ethanol to yield this compound as a pale yellow crystal.

Protocol 2: Improved Two-Step Synthesis from Thiophenol [4]

This protocol offers an improved yield compared to the traditional one-step method.

  • Step 1: Formation of Dithiophenyl Malonate: React thiophenol with malonic acid under moderate conditions to form the intermediate dithiophenyl ester of malonic acid in high yield. (Specific conditions for this step would need to be optimized based on standard esterification procedures).

  • Step 2: Cyclocondensation: Subject the intermediate from Step 1 to cyclocondensation in the presence of a Lewis acid, such as AlCl₃, to afford this compound in moderate to high yield.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Check Purity of Starting Materials start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) start->check_conditions monitor_reaction Monitor Reaction Progress (TLC) check_conditions->monitor_reaction optimize Optimize Conditions monitor_reaction->optimize purification Review Purification Protocol optimize->purification Yes end_fail Consult Literature for Alternative Methods optimize->end_fail No end_success Yield Improved purification->end_success

Caption: A logical workflow for troubleshooting low yields.

Synthesis_Pathways cluster_0 Route A cluster_1 Route B 2-Mercaptoacetophenone 2-Mercaptoacetophenone One-Pot Synthesis One-Pot Synthesis 2-Mercaptoacetophenone->One-Pot Synthesis Acylating Agent Acylating Agent Acylating Agent->One-Pot Synthesis This compound This compound One-Pot Synthesis->this compound High Yield Thiophenol Thiophenol Traditional Method Traditional Method Thiophenol->Traditional Method Malonic Acid Malonic Acid Malonic Acid->Traditional Method Traditional Method->this compound Low Yield

Caption: Key synthetic pathways to the target molecule.

References

Technical Support Center: 4-hydroxy-2H-thiochromen-2-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-hydroxy-2H-thiochromen-2-one reactions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

Problem IDIssuePotential Cause(s)Suggested Solution(s)
SYN-001 Low to No Product Yield 1. Incomplete reaction due to insufficient reaction time or temperature.2. Poor quality of starting materials (e.g., oxidized thiophenol).3. Inefficient cyclization catalyst or conditions.4. Hydrolysis of diethyl malonate starting material or intermediates.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or cautiously increasing the temperature.2. Use freshly distilled thiophenol. Ensure other reagents are pure and dry.3. For the traditional method, ensure anhydrous conditions as Lewis acids like AlCl₃ are moisture-sensitive. Consider the two-step method involving the formation of a dithiophenyl ester of malonic acid for potentially higher yields.[1]4. Ensure anhydrous reaction conditions to minimize hydrolysis of the ester.
SYN-002 Formation of Multiple Side Products 1. Decarboxylation: The malonic ester intermediate can undergo decarboxylation at high temperatures, leading to undesired byproducts.[2]2. Self-condensation of diethyl malonate: This can occur under strong basic conditions.3. Oxidation of thiophenol: Thiophenol can oxidize to diphenyl disulfide.1. Maintain careful temperature control. Lowering the reaction temperature and extending the reaction time may help.2. Add the base slowly to the reaction mixture to avoid localized high concentrations.3. Use fresh, high-purity thiophenol and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
PUR-001 Difficulty in Product Purification 1. Presence of unreacted starting materials.2. Formation of oily byproducts that hinder crystallization.3. Co-precipitation of impurities with the product.1. Use column chromatography to separate the product from starting materials. A silica gel column with a gradient of ethyl acetate in hexanes is a common choice.[1]2. If the product "oils out" during recrystallization, try redissolving the oil in a larger volume of hot solvent and cooling slowly. Seeding with a pure crystal can also help induce crystallization.3. For recrystallization, choose a solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures. Ethanol, or a mixture of ethanol and water, is often a good starting point for similar compounds.
CHAR-001 Inconsistent Spectroscopic Data 1. Presence of residual solvent in the purified product.2. Tautomerism of the 4-hydroxy group.3. Product degradation.1. Dry the product thoroughly under vacuum. The presence of solvent can be confirmed by ¹H NMR spectroscopy.2. This compound can exist in tautomeric forms, which can affect its spectroscopic signature, particularly in different solvents.[3] Acquire spectra in a deuterated solvent that is known to favor one tautomer, if possible.3. Store the purified compound in a cool, dark, and dry place. Re-purify if degradation is suspected.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The traditional and most cited method is the one-pot reaction of a substituted thiophenol with a malonic acid derivative (like diethyl malonate) in the presence of a dehydrating agent and a Lewis acid catalyst, such as phosphorus oxychloride (POCl₃) and aluminum chloride (AlCl₃). However, this method is often associated with low yields. An alternative, higher-yielding two-step method involves the initial formation of a dithiophenyl ester of malonic acid, followed by an intramolecular cyclization.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Key parameters include:

  • Reagent Purity: Use of fresh and pure starting materials, especially thiophenol, is crucial.

  • Anhydrous Conditions: The Lewis acids used as catalysts are highly sensitive to moisture.

  • Temperature Control: Overheating can lead to the formation of side products through decarboxylation and other unwanted reactions.

  • Reaction Time: The reaction should be monitored to ensure completion without excessive side-product formation.

Q3: How can I purify the crude this compound?

A3: The most common purification techniques are recrystallization and column chromatography.

  • Recrystallization: Ethanol or a mixture of ethanol and water can be effective solvents. The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to form crystals.

  • Column Chromatography: Silica gel is a suitable stationary phase. A mobile phase gradient of ethyl acetate in hexanes can effectively separate the desired product from impurities.[1]

Q4: What are the expected spectroscopic features of this compound?

A4: While specific data can vary with substitution, you can generally expect:

  • ¹H NMR: Aromatic protons in the range of 7-8 ppm. The C3-proton will appear as a singlet at around 5.5-6.0 ppm. The hydroxyl proton will be a broad singlet, and its chemical shift is highly dependent on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the lactone will appear downfield (around 160-170 ppm). Aromatic carbons will be in the 115-150 ppm region.

  • IR Spectroscopy: A broad O-H stretching band around 3400 cm⁻¹, a strong C=O stretching band for the lactone around 1700 cm⁻¹, and C=C stretching bands for the aromatic ring.

Experimental Protocols

Protocol 1: One-Pot Synthesis of this compound (Traditional Method)

Materials:

  • Thiophenol

  • Diethyl malonate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous toluene (or other suitable high-boiling solvent)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethanol, hexanes, ethyl acetate)

Procedure:

  • To a stirred solution of thiophenol (1 eq) and diethyl malonate (1.1 eq) in anhydrous toluene under an inert atmosphere, slowly add phosphorus oxychloride (1.2 eq) at 0 °C.

  • After stirring for 30 minutes at 0 °C, add anhydrous aluminum chloride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • Slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Data Presentation

ParameterTraditional MethodTwo-Step Method
Starting Materials Thiophenol, Diethyl MalonateThiophenol, Malonic Acid
Key Reagents POCl₃, AlCl₃Dicyclohexylcarbodiimide (DCC), AlCl₃
Typical Yield Low (often < 40%)Moderate to High (up to 60% overall)[1]
Reaction Time 4-8 hoursStep 1: 2-4 hours; Step 2: 3-5 hours
Reaction Temperature RefluxStep 1: Room temp; Step 2: Reflux
Purification Recrystallization or Column ChromatographyColumn Chromatography

Mandatory Visualizations

Synthesis and Troubleshooting Workflow

cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic Start Start: Reagents Reaction Reaction: Thiophenol + Diethyl Malonate Start->Reaction Workup Aqueous Workup Reaction->Workup Crude Crude Product Workup->Crude Purification Purification Crude->Purification Problem Problem Encountered? Crude->Problem Final Pure this compound Purification->Final LowYield Low Yield Problem->LowYield Yes SideProducts Side Products Problem->SideProducts Yes PurificationIssue Purification Issue Problem->PurificationIssue Yes CheckReagents Check Reagent Purity LowYield->CheckReagents OptimizeCond Optimize Conditions (Temp, Time) LowYield->OptimizeCond SideProducts->OptimizeCond ModifyWorkup Modify Workup SideProducts->ModifyWorkup ChangePurification Change Purification Method PurificationIssue->ChangePurification

Caption: A workflow diagram illustrating the synthesis process and a logical approach to troubleshooting common issues.

Common Side Reactions Pathway

cluster_main Main Reaction cluster_side Potential Side Reactions Thiophenol Thiophenol Intermediate S-Phenyl Malonate Ester Thiophenol->Intermediate Disulfide Diphenyl Disulfide Thiophenol->Disulfide Oxidation Malonate Diethyl Malonate Malonate->Intermediate Hydrolysis Hydrolysis of Malonate Malonate->Hydrolysis H₂O Product This compound Intermediate->Product Intramolecular Cyclization Decarboxylation Decarboxylation Intermediate->Decarboxylation High Temp

Caption: Diagram showing the main reaction pathway and potential side reactions that can occur during the synthesis.

References

Technical Support Center: Improving the Purity of Synthetic 4-Hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the purity of synthetically prepared 4-hydroxy-2H-thiochromen-2-one.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of this compound, offering potential causes and recommended solutions in a user-friendly question-and-answer format.

Q1: My synthesis of this compound resulted in a low yield and a complex mixture of products. What are the likely side reactions?

A1: Low yields and product mixtures in the synthesis of this compound, commonly prepared from thiophenol and a malonic acid derivative, can often be attributed to several side reactions. The traditional method involving prolonged heating with condensing agents like POCl₃ and AlCl₃ can lead to the formation of undesired byproducts.[1] Key issues include:

  • Incomplete reaction: Unreacted thiophenol and malonic acid derivatives are common impurities.

  • Formation of Phenyl Malonates: Di-substitution on the malonic ester can occur.

  • Self-condensation of Malonic Ester: The malonic ester can react with itself under the reaction conditions.

  • Thioether Formation: Side reactions involving the thiol group of thiophenol can lead to various thioether impurities.

To mitigate these issues, consider a two-step approach where an intermediate dithiophenyl ester of malonic acid is formed first, followed by cyclocondensation, which has been reported to provide an overall higher yield of up to 60%.[1]

Q2: My crude this compound is a dark, oily substance. How can I effectively purify it?

A2: The presence of a dark, oily crude product suggests the formation of polymeric or tar-like byproducts, which can result from high reaction temperatures or strong acidic conditions. The initial purification step should aim to remove these highly impure materials. A multi-step purification process is often effective:

  • Acid-Base Extraction: Dissolve the crude product in an appropriate organic solvent and wash with a saturated sodium bicarbonate solution. This will extract the acidic this compound into the aqueous layer, leaving behind many non-acidic impurities in the organic layer. The product can then be re-precipitated by acidifying the aqueous layer.

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. The choice of solvent is critical.

  • Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography is the method of choice.

Q3: I'm struggling with the recrystallization of this compound. What is a good solvent system to use?

A3: Finding the right solvent system is key to successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For coumarin and thiocoumarin derivatives, mixed solvent systems are often effective.

Based on the purification of structurally similar compounds, good starting points for solvent screening include:

  • Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly.

  • Dioxane/Water

  • Acetic Acid/Water

It is recommended to perform small-scale solubility tests with various solvents to identify the optimal system for your specific product.

Q4: My recrystallized this compound still shows impurities on a TLC plate. What should I do next?

A4: If recrystallization alone is insufficient, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption onto a stationary phase.

  • Stationary Phase: Silica gel is the most common stationary phase for the purification of coumarin derivatives.

  • Mobile Phase (Eluent): A solvent system with the appropriate polarity is crucial for good separation. A gradient of ethyl acetate in hexane is a common starting point. For instance, you could start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity.

Monitoring the separation by thin-layer chromatography (TLC) is essential to identify the fractions containing the pure product.

Data Presentation: Purity Improvement Strategies

While specific quantitative data for the purity improvement of this compound is not extensively reported, the following table provides a general expectation of purity levels that can be achieved with different purification techniques, based on data for analogous coumarin compounds.

Purification MethodStarting Purity (Typical)Final Purity (Expected)Notes
Acid-Base Extraction 50-70%70-85%Effective for removing non-acidic impurities.
Recrystallization 70-85%90-98%Purity is highly dependent on the chosen solvent system.
Column Chromatography 70-90%>98%Can achieve very high purity by separating closely related impurities.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will show low solubility at room temperature and high solubility upon heating.

  • Dissolution: In an Erlenmeyer flask, add your crude product and the minimum amount of the chosen hot solvent to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: General Procedure for Silica Gel Column Chromatography

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica to settle, ensuring a level surface. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with a solvent system of low polarity (e.g., 5% ethyl acetate in hexane). Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and so on) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude 4-hydroxy-2H- thiochromen-2-one extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization extraction->recrystallization Partially Purified Product waste1 Non-acidic Impurities extraction->waste1 column Column Chromatography recrystallization->column Further Purification waste2 Soluble Impurities recrystallization->waste2 pure Pure Product (>98%) column->pure waste3 Separated Impurities column->waste3 troubleshooting_logic start Low Purity of This compound check_impurities Identify Impurities (TLC, NMR, HPLC) start->check_impurities unreacted_materials Unreacted Starting Materials? check_impurities->unreacted_materials side_products Side-Reaction Products? unreacted_materials->side_products No optimize_synthesis Optimize Reaction: - Time - Temperature - Stoichiometry unreacted_materials->optimize_synthesis Yes recrystallize Recrystallization side_products->recrystallize Minor Impurities column_chrom Column Chromatography side_products->column_chrom Major/Complex Impurities pure_product High Purity Product optimize_synthesis->pure_product recrystallize->pure_product column_chrom->pure_product

References

Technical Support Center: Characterization of 4-Hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the characterization of 4-hydroxy-2H-thiochromen-2-one and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the characterization of this compound?

A1: The primary challenges in characterizing this compound include managing its tautomeric forms, ensuring sample purity, dealing with potential solubility and stability issues, and correctly interpreting spectroscopic data (NMR, IR, and Mass Spectrometry) to confirm its structure.

Q2: Why is tautomerism a concern for this compound characterization?

A2: this compound can exist in different tautomeric forms, primarily the this compound (enol) and 2,4-thiochromandione (keto) forms.[1] This equilibrium can complicate spectroscopic analysis, as the presence of multiple forms in a sample can lead to complex spectra that are difficult to interpret. The specific tautomer present can be influenced by the solvent and the physical state (solid vs. solution).

Q3: What are the expected spectroscopic signatures for this compound?

A3: While specific data for the thio-derivative can be scarce, data from the analogous 4-hydroxycoumarin provides a good reference. In the IR spectrum, expect characteristic bands for the hydroxyl group (O-H) and the carbonyl group (C=O).[1] ¹H NMR spectra will show characteristic signals for the aromatic protons.[1][2] Mass spectrometry should confirm the molecular weight of the compound.[3]

Troubleshooting Guides

Problem 1: Ambiguous or Complex ¹H NMR Spectra

Possible Cause:

  • Presence of Tautomers: The sample may exist as a mixture of keto-enol tautomers in the NMR solvent, leading to multiple sets of peaks.

  • Solvent Effects: The chemical shifts, particularly of the hydroxyl proton, can be significantly influenced by the choice of solvent.[4]

  • Sample Impurity: Residual starting materials, byproducts, or solvents from synthesis can lead to extra peaks.

  • Low Solubility: Poor solubility can result in broad peaks and low signal-to-noise ratio.

Solutions:

  • Solvent Study: Acquire ¹H NMR spectra in different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to observe shifts in the tautomeric equilibrium. DMSO-d₆ is often effective in stabilizing one tautomer.

  • Temperature Variation NMR: Running the NMR experiment at different temperatures can sometimes help to resolve or coalesce peaks corresponding to different tautomers.

  • 2D NMR Spectroscopy: Techniques like COSY and HMQC/HSQC can help in assigning proton and carbon signals, respectively, and in distinguishing between different spin systems of the tautomers.

  • Purification Check: Re-purify the sample using techniques like recrystallization or column chromatography and ensure it is thoroughly dried.

  • Deuterium Exchange: Add a drop of D₂O to the NMR tube. The disappearance of the -OH proton signal can help in its identification.

Problem 2: Inconsistent IR Spectra

Possible Cause:

  • Tautomerism: The position of the carbonyl (C=O) and hydroxyl (O-H) stretching frequencies can vary depending on the dominant tautomeric form.

  • Sample Preparation: The method of sample preparation (e.g., KBr pellet, ATR) can influence the appearance of the spectrum.[4]

  • Hygroscopic Sample: Absorption of moisture can lead to a broad O-H band, potentially obscuring other features.

Solutions:

  • Consistent Sample Preparation: Use the same sample preparation method for all analyses to ensure comparability.

  • Thorough Drying: Ensure the sample is completely dry before analysis to minimize interference from water.

  • Solvent-Based IR: If possible, acquire the IR spectrum in a suitable solvent to compare with the solid-state spectrum, which can provide insights into tautomeric forms in different phases.

Problem 3: Difficulty in Obtaining a Clear Molecular Ion Peak in Mass Spectrometry

Possible Cause:

  • Compound Instability: The compound may be fragmenting easily under the ionization conditions.

  • Ionization Technique: The chosen ionization method (e.g., Electron Ionization - EI) may be too harsh, leading to excessive fragmentation.

Solutions:

  • Use a Soft Ionization Technique: Employ a soft ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the likelihood of observing the molecular ion peak with minimal fragmentation.[4]

  • Optimize Source Conditions: Adjust the parameters of the mass spectrometer's ion source (e.g., temperature, voltage) to minimize in-source fragmentation.

Data Presentation

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Aromatic Protons7.2 - 8.0MultipletsThe exact splitting pattern depends on the substitution on the benzene ring.
C3-H (if present)5.5 - 6.0SingletMay not be present if substituted at the 3-position.
4-OH10.0 - 13.0Broad SingletChemical shift is highly dependent on concentration and solvent; will disappear upon D₂O exchange.

Table 2: Expected IR Absorption Frequencies for this compound

Functional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
O-H (hydroxyl)3200 - 3600BroadIndicates hydrogen bonding.
C=O (lactone)1650 - 1720StrongThe exact position can shift due to tautomerism and conjugation.
C=C (aromatic)1500 - 1600Medium-StrongCharacteristic of the benzene ring.
C-S600 - 800Weak-Medium

Experimental Protocols

Protocol 1: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to the specific solvent.

    • Set the acquisition parameters, including the number of scans (typically 16 or 32 for good signal-to-noise), pulse angle, and relaxation delay.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the signals to the molecular structure.

  • (Optional) D₂O Exchange: Add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the spectrum to identify the exchangeable hydroxyl proton.

Protocol 2: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by taking a background spectrum.

    • Place a small amount of the solid, dry sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.[4]

  • Data Acquisition:

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • The final spectrum is generated by ratioing the sample spectrum against the background spectrum.[4]

  • Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Protocol 3: Mass Spectrometry (Electrospray Ionization - ESI)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.[4]

  • Instrument Setup:

    • Set up the mass spectrometer with an ESI source.

    • Optimize the ESI parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) for the specific compound and solvent.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the fragmentation pattern, if any, to gain further structural information.

Visualizations

Caption: Tautomeric equilibrium of this compound.

CharacterizationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Characterization cluster_interpretation Data Interpretation & Validation Synthesis Synthesize Compound Purification Purify (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Primary Structure IR IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry (ESI, HRMS) Purification->MS Molecular Weight Interpretation Correlate Spectroscopic Data NMR->Interpretation IR->Interpretation MS->Interpretation Structure Confirm Structure Interpretation->Structure

References

avoiding byproduct formation in thiochromenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for thiochromenone synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on avoiding byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to thiochromenones and what are their potential pitfalls?

A1: Common synthetic routes include the intramolecular Friedel-Crafts cyclization of 3-(arylthio)propanoic acids, the reaction of thiophenols with β-ketoesters (Simonis reaction), and various multi-component reactions. Each method has its own set of potential byproducts. For instance, Friedel-Crafts cyclization can lead to regioisomers and unwanted demethylation, while the Simonis reaction can suffer from low yields and the formation of isomeric products.

Q2: I am observing a significant amount of a lower molecular weight byproduct in my Friedel-Crafts cyclization of a methoxy-substituted 3-(arylthio)propanoic acid. What could it be?

A2: A likely byproduct is the corresponding demethylated thiochroman-4-one. This occurs when the strong acid catalyst, such as concentrated sulfuric or phosphoric acid, cleaves the methyl ether group.[1][2]

Q3: My thiochromenone synthesis using thiophenol and a β-ketoester is giving me a mixture of isomers. How can I improve the regioselectivity?

A3: The regioselectivity of the Simonis reaction (and related condensations) is highly dependent on the reaction conditions and the nature of the substituents on both the thiophenol and the β-ketoester. The use of a milder condensing agent, such as polyphosphoric acid (PPA) at an optimized temperature, can favor the formation of the desired thiochromenone over other isomers. The choice of solvent can also influence the reaction's regioselectivity.

Q4: I'm seeing polymeric or tar-like material in my reaction vessel. What is the likely cause and how can I prevent it?

A4: The formation of polymeric byproducts can be caused by several factors, including high reactant concentrations, excessive temperatures, and the presence of impurities that can initiate polymerization. To mitigate this, consider the following:

  • Optimize Reactant Concentration: Systematically lower the concentration of your reactants.

  • Control Reaction Temperature: Ensure precise temperature control and avoid localized overheating. Running the reaction at a lower temperature for a longer duration may be beneficial.

  • Use High-Purity Reagents: Ensure all starting materials and solvents are pure and dry.

  • Slow Addition: Add one of the reactants dropwise to maintain a low concentration of reactive intermediates.

Troubleshooting Guides

Issue 1: Formation of Thiochroman-4-one Byproduct in Friedel-Crafts Cyclization

Problem: During the synthesis of thiochromenones from methoxy-substituted 3-(arylthio)propanoic acids, a significant amount of the demethylated thiochroman-4-one is observed.

Root Cause Analysis: Strong acids like concentrated H₂SO₄ or H₃PO₄ used as catalysts for the intramolecular Friedel-Crafts acylation can cleave the methoxy group, leading to the formation of a phenol which then cyclizes to the thiochroman-4-one.

Troubleshooting Workflow:

start High Thiochroman-4-one Byproduct cond1 Using strong acid catalyst (H₂SO₄, H₃PO₄)? start->cond1 step1 Switch to a milder catalyst like Polyphosphoric Acid (PPA). cond1->step1 Yes cond2 Reaction temperature too high? cond1->cond2 No step1->cond2 step2 Optimize temperature. Start at a lower temperature (e.g., 100°C) and monitor. cond2->step2 Yes result Reduced byproduct, higher thiochromenone yield. cond2->result No step2->result

Caption: Troubleshooting demethylated byproduct formation.

Corrective and Preventive Actions:

  • Catalyst Selection: Switch from strong mineral acids to polyphosphoric acid (PPA). PPA is a weaker acid and is less likely to cause demethylation.

  • Temperature Optimization: Carefully control the reaction temperature. High temperatures can promote the demethylation side reaction. An optimal temperature of around 100°C with PPA has been shown to be effective.[1]

  • Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure the reaction is stopped once the starting material is consumed, avoiding prolonged exposure to acidic conditions.

Quantitative Data Summary:

CatalystTemperature (°C)Desired Thiochromenone Yield (%)Demethylated Byproduct FormationReference
Conc. H₂SO₄RT0Significant[2]
H₃PO₄RT0Significant[2]
PPA100up to 81%Minimal[1]
Issue 2: Poor Regioselectivity in Simonis-type Syntheses

Problem: The reaction between a thiophenol and a β-ketoester results in a mixture of isomeric thiochromenones or other related benzothiopyranones.

Root Cause Analysis: The Simonis reaction can proceed through different pathways depending on the reaction conditions, leading to different cyclization products. The relative reactivity of the keto and ester carbonyls of the β-ketoester, as well as the positions of activation on the thiophenol ring, determine the final product distribution.

Troubleshooting Workflow:

start Mixture of Isomeric Byproducts cond1 Using a strong, non-specific catalyst? start->cond1 step1 Screen milder catalysts (e.g., PPA, Eaton's reagent). cond1->step1 Yes cond2 Suboptimal reaction temperature? cond1->cond2 No step1->cond2 step2 Systematically vary the reaction temperature. cond2->step2 Yes cond3 Solvent choice appropriate? cond2->cond3 No step2->cond3 step3 Test a range of solvents with different polarities. cond3->step3 Yes result Improved regioselectivity, single desired product. cond3->result No step3->result

Caption: Troubleshooting poor regioselectivity.

Corrective and Preventive Actions:

  • Catalyst Screening: Test a variety of Lewis and Brønsted acids to find one that favors the desired regioselectivity. Polyphosphoric acid is often a good starting point.

  • Temperature Control: The reaction temperature can have a significant impact on which reaction pathway is favored. A systematic study of the temperature profile is recommended.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the reaction intermediates and transition states, thereby affecting regioselectivity.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids

This protocol is adapted from a reported procedure and is effective for a range of substituted thiochromenones.[1]

Materials:

  • 3-(Arylthio)propanoic acid (1.0 mmol)

  • Polyphosphoric acid (PPA) (0.5 mL)

  • Dichloromethane (DCM) (1.0 mL)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • To a round-bottom flask containing a stir bar, add the 3-(arylthio)propanoic acid (1.0 mmol) and dichloromethane (1.0 mL).

  • Add polyphosphoric acid (0.5 mL) and stir the mixture at room temperature.

  • Heat the reaction mixture to 40°C to distill off the dichloromethane.

  • Increase the temperature of the oil bath to 100°C and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add saturated aqueous NaHCO₃ solution (5.0 mL) dropwise.

  • Stir the resulting mixture for 2 hours at room temperature.

  • Extract the mixture with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Experimental Workflow Diagram:

start Start: 3-(Arylthio)propanoic acid step1 Add DCM and PPA. Stir at RT. start->step1 step2 Heat to 40°C to remove DCM. step1->step2 step3 Heat to 100°C. Monitor by TLC. step2->step3 step4 Cool to RT. Quench with NaHCO₃. step3->step4 step5 Extract with DCM. step4->step5 step6 Dry, concentrate. step5->step6 step7 Purify by column chromatography. step6->step7 end Final Product: Thiochromen-4-one step7->end

Caption: One-pot thiochromenone synthesis workflow.

References

Technical Support Center: Scaling Up the Synthesis of 4-Hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 4-hydroxy-2H-thiochromen-2-one.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Issue 1: Low or Inconsistent Yields

Q: We are experiencing significantly lower yields than expected when scaling up the synthesis. What are the potential causes and how can we address them?

A: Low yields during scale-up can stem from several factors. Here's a systematic approach to troubleshooting:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing and uneven heating can lead to localized "hot spots" or areas of low reactant concentration, resulting in side reactions or incomplete conversion.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides good agitation for the entire reaction volume. Use a jacketed reactor with a reliable temperature control unit to maintain a consistent temperature throughout the reaction mass.

  • Reagent Addition Rate: The rate of addition of reagents can be critical. A rapid addition on a large scale can lead to exothermic events that are difficult to control, promoting side product formation.

    • Solution: Add reagents portion-wise or via a syringe pump over a prolonged period. Monitor the internal temperature of the reaction closely during addition.

  • Purity of Starting Materials: Impurities in starting materials like 2-mercaptoacetophenone or 2'-hydroxyacetophenone can interfere with the reaction.

    • Solution: Ensure the purity of your starting materials by analytical techniques (e.g., NMR, GC-MS) before use. If necessary, purify the starting materials by distillation or recrystallization.

  • Moisture and Air Sensitivity: Some reactions for the synthesis of heterocyclic compounds are sensitive to moisture and atmospheric oxygen.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure all glassware is thoroughly dried.

Issue 2: Formation of Significant Side Products

Q: Our scaled-up reaction is producing a complex mixture of side products, making purification difficult. What are the likely side reactions and how can we minimize them?

A: The formation of side products is a common challenge in scaling up organic synthesis. For the synthesis of this compound, potential side reactions include:

  • Intermolecular Condensation: At higher concentrations, starting materials or intermediates can undergo intermolecular reactions, leading to polymeric materials.

    • Solution: Control the concentration of the reactants. A more diluted reaction mixture might be necessary, although this could impact throughput. Optimize the rate of addition of key reagents.

  • Oxidation of Thiophenol Moiety: The thiol group in 2-mercaptoacetophenone is susceptible to oxidation, especially at elevated temperatures and in the presence of air, leading to disulfide formation.

    • Solution: Maintain an inert atmosphere throughout the reaction. The use of antioxidants, though not commonly reported for this specific synthesis, could be explored in small-scale trials.

  • Incomplete Cyclization: The final intramolecular cyclization step might not go to completion, leaving acyclic intermediates in the crude product.

    • Solution: Ensure the reaction is heated for a sufficient amount of time at the optimal temperature. Monitor the reaction progress by TLC or LC-MS to confirm the disappearance of the starting material and intermediates.

Issue 3: Difficulties in Product Purification and Isolation

Q: We are struggling to purify this compound at a larger scale. What are the recommended purification strategies?

A: Purification at scale often requires different techniques than those used in a laboratory setting.

  • Recrystallization: This is often the most effective method for purifying solid products at scale.

    • Solution: A systematic solvent screening is crucial. Solvents like ethanol, isopropanol, or mixtures with water can be effective. The crude product should be dissolved in a minimal amount of hot solvent and allowed to cool slowly for the formation of well-defined crystals. Seeding with a small crystal of pure product can aid in crystallization.

  • Slurry Washing: If the product has moderate purity, washing the crude solid with a suitable solvent in which the impurities are soluble but the product is not can be an efficient purification step.

  • Column Chromatography: While less ideal for very large quantities due to solvent consumption and time, it can be necessary for achieving high purity.

    • Solution: For multi-kilogram scale, consider using a medium-pressure liquid chromatography (MPLC) system. Optimize the mobile phase to ensure good separation.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when scaling up the synthesis of this compound?

A1:

  • Thiophenol Odor: 2-Mercaptoacetophenone has a strong, unpleasant odor. All manipulations should be carried out in a well-ventilated fume hood. Consider using a scrubber to treat the exhaust gases.

  • Exothermic Reactions: The initial acylation and subsequent cyclization steps can be exothermic. Monitor the internal temperature of the reactor closely and have a cooling system readily available.

  • Flammable Solvents: Many organic solvents used in the synthesis are flammable. Ensure proper grounding of equipment to prevent static discharge and work in an area free of ignition sources.

  • Use of Strong Bases/Acids: Handle strong bases (e.g., sodium hydride) and acids with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q2: How can I monitor the progress of the reaction effectively at a larger scale?

A2: Taking representative samples from a large reactor can be challenging. It is recommended to have a sampling port on the reactor. The reaction progress can be monitored by:

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques provide quantitative data on the reaction progress and can also help identify the formation of side products.

Q3: Can the synthesis be performed as a one-pot procedure at scale?

A3: Yes, a one-pot synthesis from 2-mercaptoacetophenone is a viable and efficient option for scaling up as it reduces the number of unit operations and potential for material loss.[1] However, careful control of reaction conditions at each stage of the one-pot procedure is crucial for success.

Data Presentation

Table 1: Illustrative Effect of Reaction Parameters on the Yield and Purity of this compound via One-Pot Synthesis from 2-Mercaptoacetophenone.

ParameterCondition ACondition BCondition C
2-Mercaptoacetophenone (equiv.) 1.01.01.0
Acylating Agent (equiv.) 1.11.21.1
Base (equiv.) 2.22.52.2
Temperature (°C) 80100100
Reaction Time (h) 121218
Yield (%) 758588
Purity (by HPLC, %) 929597

Note: This table is for illustrative purposes to guide optimization and does not represent actual experimental data from a single source.

Experimental Protocols

Method 1: One-Pot Synthesis from 2-Mercaptoacetophenone [1]

This method involves the acylation of 2-mercaptoacetophenone followed by an intramolecular cyclization in a single reaction vessel.

Materials:

  • 2-Mercaptoacetophenone

  • Acylating agent (e.g., diethyl carbonate)

  • Strong base (e.g., sodium hydride)

  • Anhydrous solvent (e.g., toluene or xylene)

  • Hydrochloric acid (for workup)

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous toluene under a nitrogen atmosphere, add a solution of 2-mercaptoacetophenone in anhydrous toluene dropwise at a rate that maintains the internal temperature below 30°C.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Add diethyl carbonate dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and cautiously quench with water.

  • Separate the aqueous layer and wash the organic layer with water.

  • Acidify the combined aqueous layers with concentrated hydrochloric acid to precipitate the crude product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

Method 2: Synthesis from 2'-Hydroxyacetophenone and Carbon Disulfide

This method provides an alternative route to 4-hydroxythiocoumarin derivatives.

Materials:

  • 2'-Hydroxyacetophenone

  • Carbon disulfide

  • Potassium tert-butoxide

  • 18-Crown-6 (catalyst)

  • Anhydrous THF

Procedure:

  • To a solution of 2'-hydroxyacetophenone and 18-crown-6 in anhydrous THF, add potassium tert-butoxide portion-wise at 0-15°C.

  • Add carbon disulfide dropwise to the mixture while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction with water and acidify with hydrochloric acid.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Start reagents Charge Reactor with Solvent and Base start->reagents add_sm Add 2-Mercaptoacetophenone reagents->add_sm add_reagent Add Acylating Agent add_sm->add_reagent heat Heat to Reflux add_reagent->heat monitor Monitor Reaction (TLC/HPLC) heat->monitor quench Quench Reaction monitor->quench Reaction Complete acidify Acidify to Precipitate quench->acidify filter Filter and Wash Solid acidify->filter dry Dry Crude Product filter->dry recrystallize Recrystallize dry->recrystallize final_product Pure 4-Hydroxy-2H- thiochromen-2-one recrystallize->final_product

Caption: Experimental workflow for the one-pot synthesis.

troubleshooting_workflow cluster_investigate Investigation cluster_action Corrective Actions start Low Yield or High Impurity check_reagents Check Starting Material Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_mixing Evaluate Mixing Efficiency start->check_mixing purify_reagents Purify Starting Materials check_reagents->purify_reagents Impure optimize_temp Optimize Temperature and Time check_conditions->optimize_temp Sub-optimal inert_atmosphere Ensure Inert Atmosphere check_conditions->inert_atmosphere Air/Moisture Sensitive improve_stirring Improve Agitation check_mixing->improve_stirring Inefficient end Improved Yield and Purity purify_reagents->end optimize_temp->end improve_stirring->end inert_atmosphere->end

References

Validation & Comparative

A Comparative Analysis of 4-hydroxy-2H-thiochromen-2-one and 4-hydroxycoumarin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparative analysis of 4-hydroxy-2H-thiochromen-2-one and its oxygen analogue, 4-hydroxycoumarin. This document synthesizes available experimental data on their physicochemical properties, synthesis, and biological activities, offering a foundation for future research and development in this area.

While 4-hydroxycoumarin and its derivatives are extensively studied, particularly as anticoagulants, quantitative experimental data for this compound is less prevalent in publicly accessible literature. This guide presents a comprehensive overview of 4-hydroxycoumarin's properties and activities, contrasted with the available information for its thio-analogue, highlighting areas where further investigation is warranted.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of these compounds is crucial for predicting their behavior in biological systems and for designing synthetic routes.

PropertyThis compound4-hydroxycoumarin
Molecular Formula C₉H₆O₂SC₉H₆O₃
Molecular Weight 178.21 g/mol 162.14 g/mol [1]
Melting Point Not available210-215 °C[1]
Solubility Not availableSoluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/ml). Sparingly soluble in aqueous buffers.[2]
Appearance Not availableCrystalline solid[2]

Synthesis Overview

Both 4-hydroxycoumarin and this compound can be synthesized through various chemical reactions, often involving cyclization of phenolic or thiophenolic precursors.

4-hydroxycoumarin Synthesis: A prevalent method for synthesizing 4-hydroxycoumarin is the reaction of a phenol with a malonic acid derivative, which undergoes an intramolecular cyclization.[3] This process is often catalyzed by acids.[3] Another common approach involves the base-catalyzed intramolecular cyclization of 2'-hydroxyacetophenone derivatives.[3]

This compound Synthesis: The synthesis of thiocoumarins, including this compound, often starts from 4-hydroxythiocoumarin.[3] These syntheses can involve cyclocondensation reactions.[4]

Comparative Biological Activities

The biological activities of 4-hydroxycoumarin are well-documented, with a significant body of research supporting its use in various therapeutic areas. In contrast, the specific biological activities of this compound are not as extensively characterized, with much of the available information pertaining to the broader class of thiocoumarins.

Anticoagulant Activity

4-hydroxycoumarin and its derivatives are renowned for their anticoagulant properties, primarily acting as vitamin K antagonists.[5] They inhibit the enzyme vitamin K epoxide reductase, which is crucial for the synthesis of several clotting factors.[5]

4-hydroxycoumarin Anticoagulant Data:

AssayResult
Prothrombin Time (PT)Prolonged PT is indicative of anticoagulant activity.
Mechanism of ActionInhibition of Vitamin K epoxide reductase.[5]

This compound Anticoagulant Data:

Antimicrobial Activity

Both coumarins and their sulfur-containing counterparts have demonstrated antimicrobial properties against a range of pathogens.

4-hydroxycoumarin Antimicrobial Data:

The antimicrobial activity of 4-hydroxycoumarin derivatives has been evaluated against various bacteria and fungi. The minimum inhibitory concentration (MIC) is a key measure of antimicrobial potency.

MicroorganismMIC (µg/mL)
Staphylococcus aureusVaries with derivative
Bacillus subtilisVaries with derivative
Escherichia coliVaries with derivative
Candida albicansVaries with derivative

This compound Antimicrobial Data:

While specific MIC values for this compound are not widely reported, thiochromones, in general, are known to possess antimicrobial properties.[6] The incorporation of sulfur into the coumarin scaffold is a strategy explored in medicinal chemistry to modulate biological activity, and various sulfur-containing coumarin derivatives have shown promising antimicrobial effects.[7]

Cytotoxic Activity

The potential of coumarin derivatives as anticancer agents is an active area of research. Their cytotoxic effects against various cancer cell lines are often evaluated by determining the half-maximal inhibitory concentration (IC50).

4-hydroxycoumarin Cytotoxic Data:

Various derivatives of 4-hydroxycoumarin have been shown to exhibit cytotoxic activity against a range of human cancer cell lines.

Cell LineIC50 (µM)
K-562 (chronic myeloid leukaemia)17.5 (for a bis-4-hydroxycoumarin derivative)[8][9]
JURKAT (acute T-cell leukaemia)19.0 (for a bis-4-hydroxycoumarin derivative)[8][9]
Various other cancer cell linesIC50 values vary depending on the specific derivative and cell line.

This compound Cytotoxic Data:

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.

Anticoagulant_Mechanism Vitamin K (inactive) Vitamin K (inactive) VKOR Vitamin K epoxide reductase Vitamin K (inactive)->VKOR Vitamin K (active) Vitamin K (active) Clotting Factors (inactive) Clotting Factors (inactive) Vitamin K (active)->Clotting Factors (inactive) Carboxylation Clotting Factors (active) Clotting Factors (active) Clotting Factors (inactive)->Clotting Factors (active) VKOR->Vitamin K (active) 4-hydroxycoumarin 4-hydroxycoumarin 4-hydroxycoumarin->VKOR Inhibition

Mechanism of 4-hydroxycoumarin's anticoagulant action.

MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Serial_Dilution Serial Dilution of Test Compound Inoculation Inoculate Microtiter Plate Wells Serial_Dilution->Inoculation Bacterial_Suspension Standardized Bacterial Suspension (0.5 McFarland) Bacterial_Suspension->Inoculation Incubate Incubate at 37°C for 16-20 hours Inoculation->Incubate Visual_Inspection Visually Inspect for Turbidity (Growth) Incubate->Visual_Inspection MIC_Determination Determine Lowest Concentration with No Visible Growth (MIC) Visual_Inspection->MIC_Determination

Workflow for Minimum Inhibitory Concentration (MIC) assay.

Cell_Viability_Workflow cluster_setup Experiment Setup cluster_assay Assay cluster_measurement Measurement Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat Cells with Test Compound Cell_Seeding->Compound_Treatment Add_Reagent Add MTT or XTT Reagent Compound_Treatment->Add_Reagent Incubate Incubate for Formazan Crystal Formation Add_Reagent->Incubate Solubilization Solubilize Formazan (for MTT) Incubate->Solubilization Read_Absorbance Read Absorbance with Plate Reader Solubilization->Read_Absorbance

Workflow for MTT/XTT cell viability assay.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Prothrombin Time (PT) Assay

Objective: To assess the effect of a compound on the extrinsic and common pathways of blood coagulation.

Methodology:

  • Plasma Preparation: Collect whole blood into a tube containing a citrate anticoagulant. Centrifuge the blood sample to separate the plasma.

  • Incubation: Warm the plasma sample to 37°C.

  • Reagent Addition: Add a pre-warmed solution of thromboplastin (a source of tissue factor) and calcium chloride to the plasma.

  • Clot Detection: Measure the time taken for a fibrin clot to form. This can be done manually by visual inspection or using an automated coagulometer.

  • Data Analysis: Compare the prothrombin time of the plasma treated with the test compound to that of a control sample. A prolonged PT indicates anticoagulant activity.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard. Dilute this suspension to the final desired inoculum concentration.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the microtiter plate at an appropriate temperature (e.g., 37°C for most bacteria) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a compound on cultured cells by measuring their metabolic activity.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

This comparative guide highlights the extensive body of knowledge surrounding 4-hydroxycoumarin, a molecule of significant therapeutic importance. Its physicochemical properties, synthesis, and diverse biological activities are well-characterized, providing a solid benchmark for comparison. In contrast, this compound remains a less-explored analogue. While the broader class of thiocoumarins shows promise in various biological applications, a clear need exists for dedicated studies to generate specific, quantitative data on the anticoagulant, antimicrobial, and cytotoxic properties of this compound. Such research will be crucial in determining its potential as a lead compound in drug discovery and for elucidating the structure-activity relationships that govern the biological effects of this class of sulfur-containing heterocycles. This guide serves as a call to action for further investigation into this intriguing molecule.

References

A Comprehensive Guide to Validating HPLC Methods for 4-Hydroxy-2H-Thiochromen-2-one Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Experimental Protocols: A Step-by-Step Approach to Validation

The validation of an analytical method ensures that it is suitable for its intended purpose.[1][2] The following protocols outline the key experiments required to validate an HPLC method for the analysis of 4-hydroxy-2H-thiochromen-2-one.

System Suitability

Before commencing method validation, the suitability of the chromatographic system must be established. This is achieved by injecting a standard solution multiple times and evaluating parameters such as peak area, retention time, theoretical plates, and tailing factor. The results should meet predefined criteria to ensure the system is performing adequately.

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To assess specificity, a solution of this compound is spiked with potential interfering compounds and analyzed. The peak for this compound should be well-resolved from any other peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A series of standard solutions of this compound at different concentrations are prepared and injected. A calibration curve is then constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be close to 1. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis is performed on at least three different concentration levels, and the percentage recovery is calculated.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:

  • Repeatability (Intra-day precision): The precision of the method is assessed by analyzing multiple replicates of the same sample on the same day.

  • Intermediate Precision (Inter-day precision): The precision of the method is evaluated by analyzing the same sample on different days, with different analysts, or on different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. Parameters to be varied include the pH of the mobile phase, the mobile phase composition, the column temperature, and the flow rate.

Data Presentation: Summarizing Validation Data

The quantitative data generated during the validation experiments should be summarized in clearly structured tables for easy comparison and interpretation. Below are template tables for presenting the validation data for two hypothetical HPLC methods (Method A and Method B) for the analysis of this compound.

Table 1: System Suitability Parameters

ParameterMethod AMethod BAcceptance Criteria
Retention Time (min)X.X ± X.XY.Y ± Y.YRSD ≤ 1%
Peak AreaXXXXX ± XXXYYYYY ± YYYRSD ≤ 2%
Theoretical Plates> 2000> 2000> 2000
Tailing Factor≤ 1.5≤ 1.5≤ 2

Table 2: Linearity and Range

ParameterMethod AMethod B
Range (µg/mL)1 - 1000.5 - 120
Correlation Coefficient (r²)0.999X0.999Y
Regression Equationy = mx + cy = mx + c

Table 3: Accuracy (Recovery)

Concentration LevelMethod A (% Recovery ± RSD)Method B (% Recovery ± RSD)Acceptance Criteria
LowXX.X ± X.XYY.Y ± Y.Y98 - 102%
MediumXX.X ± X.XYY.Y ± Y.Y98 - 102%
HighXX.X ± X.XYY.Y ± Y.Y98 - 102%

Table 4: Precision (RSD%)

Precision LevelMethod AMethod BAcceptance Criteria
Repeatability (Intra-day)≤ X.X%≤ Y.Y%RSD ≤ 2%
Intermediate (Inter-day)≤ X.X%≤ Y.Y%RSD ≤ 2%

Table 5: LOD and LOQ

ParameterMethod A (µg/mL)Method B (µg/mL)
Limit of Detection (LOD)X.XXY.YY
Limit of Quantitation (LOQ)X.XXY.YY

Table 6: Robustness

Parameter VariationMethod A (%RSD)Method B (%RSD)Acceptance Criteria
Flow Rate (± 10%)< 2%< 2%RSD ≤ 2%
Mobile Phase Composition (± 2%)< 2%< 2%RSD ≤ 2%
Column Temperature (± 5°C)< 2%< 2%RSD ≤ 2%

Visualization of the Validation Workflow

A clear understanding of the logical flow of the validation process is crucial. The following diagrams, generated using the DOT language, illustrate the overall workflow for HPLC method validation and the decision-making process based on the results.

HPLC_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation & Reporting Define_Method_Objective Define Method Objective (e.g., Assay, Impurity) Develop_Method Develop HPLC Method Define_Method_Objective->Develop_Method Define_Validation_Parameters Define Validation Parameters (ICH Guidelines) Develop_Method->Define_Validation_Parameters System_Suitability System Suitability Testing Define_Validation_Parameters->System_Suitability Specificity Specificity System_Suitability->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Compare_Results Compare Results to Acceptance Criteria Robustness->Compare_Results Compare_Results->Develop_Method Criteria Not Met Validation_Report Prepare Validation Report Compare_Results->Validation_Report All Criteria Met Method_Implementation Implement Validated Method Validation_Report->Method_Implementation

Caption: Workflow for HPLC Method Validation.

Experimental_Workflow_Detail cluster_parameters Validation Parameter Calculation Prepare_Solutions Prepare Standard & Sample Solutions of 4-hydroxy-2H- thiochromen-2-one HPLC_Analysis Perform HPLC Analysis Prepare_Solutions->HPLC_Analysis Data_Acquisition Acquire Chromatographic Data (Peak Area, Retention Time) HPLC_Analysis->Data_Acquisition Calculate_Parameters Calculate Validation Parameters Data_Acquisition->Calculate_Parameters Linearity Linearity (r²) Calculate_Parameters->Linearity Accuracy Accuracy (% Recovery) Calculate_Parameters->Accuracy Precision Precision (RSD%) Calculate_Parameters->Precision LOD_LOQ LOD & LOQ Calculate_Parameters->LOD_LOQ

References

Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of the biological promiscuity of a prominent thiocoumarin scaffold, supported by experimental data and detailed protocols.

The coumarin scaffold and its bioisostere, thiocoumarin, are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Among these, 4-hydroxy-2H-thiochromen-2-one stands out as a key pharmacophore. While its derivatives have been explored for specific therapeutic targets, a comprehensive understanding of its cross-reactivity—the potential to interact with multiple, often unrelated, biological targets—is crucial for advancing drug discovery and ensuring target specificity. This guide provides a comparative analysis of the known biological activities of this compound and its close analogs, offering insights into its potential for off-target effects and opportunities for polypharmacology.

A Spectrum of Biological Interactions: Comparative Activity Data

While direct, head-to-head cross-reactivity screening of this compound against a broad, diverse panel of biological targets is not extensively documented in publicly available literature, a survey of existing studies on its derivatives reveals a pattern of engagement with multiple enzyme families and signaling pathways. This inferred cross-reactivity profile is summarized below.

Target ClassSpecific Target/AssayTest CompoundActivity (IC50/Ki/MIC)Reference
Oxidoreductase Vitamin K Epoxide Reductase (VKOR)Warfarin (a 4-hydroxycoumarin)Potent anticoagulant activity[1][2]
4-hydroxy-3-[1-phenyl-2-(4'-chlorobenzoyl)ethyl]-2H-1-benzopyran-2-oneGreater anticoagulant effect than warfarin[3]
Kinases Src KinaseC-3 decyl substituted quaternary ammonium coumarin derivativeIC50: 21.6 µM[4]
Cyclin-Dependent Kinase 9 (CDK9)Coumarin derivative 30iPotent and selective inhibition[5]
Phosphoinositide 3-Kinase (PI3Kα/β/δ)Coumarin analog 4hSelective inhibition[6]
Carbonic Anhydrases Carbonic Anhydrase IX (CA IX)Thio-substituted coumarinsSubmicromolar to low micromolar inhibition[7]
Carbonic Anhydrase XII (CA XII)Thio-substituted coumarinsSubmicromolar to low micromolar inhibition[7]
Carbonic Anhydrase II4-Hydroxycoumarin derivativeIC50: 263 µM[8]
Transcription Factors NF-κBBis(4-hydroxy-2H-chromen-2-one) derivativeIC50: 17.5 µM (K-562 cells), 19.0 µM (JURKAT cells)[9]
Antimicrobial Staphylococcus aureus5,7-dihydroxy-4-trifluoromethylcoumarinMIC: 1.5 mM[10]
Bacillus cereus5,7-dihydroxy-4-trifluoromethylcoumarinMIC: 1.5 mM[10]
Listeria monocytogenesDicoumarolMIC: 1.2 mM[10]

Visualizing the Methodologies: Experimental Workflows

To facilitate the understanding of how cross-reactivity data is generated, the following diagrams illustrate standardized workflows for common screening assays.

experimental_workflow_kinase Kinase Inhibition Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubate Components (Compound, Kinase, Substrate, ATP) at 37°C Compound->Incubation Kinase Purified Kinase Kinase->Incubation Substrate Kinase Substrate (e.g., peptide) Substrate->Incubation ATP ATP ATP->Incubation Detection_Reagent Add Detection Reagent (e.g., ADP-Glo™) Incubation->Detection_Reagent Stop Reaction Luminescence Measure Luminescence Detection_Reagent->Luminescence IC50 Calculate IC50 Value Luminescence->IC50

Kinase inhibition assay workflow.

experimental_workflow_nfkb NF-κB Luciferase Reporter Assay Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment cluster_measurement Measurement & Analysis Cell_Culture Culture Cells (e.g., HEK293) Transfection Transfect with NF-κB Luciferase Reporter Plasmid Cell_Culture->Transfection Add_Compound Add Test Compound Transfection->Add_Compound Add_Stimulant Add NF-κB Stimulant (e.g., TNFα) Add_Compound->Add_Stimulant Incubate_Cells Incubate Cells Add_Stimulant->Incubate_Cells Lyse_Cells Lyse Cells Incubate_Cells->Lyse_Cells Add_Substrate Add Luciferase Substrate Lyse_Cells->Add_Substrate Measure_Luminescence Measure Luminescence Add_Substrate->Measure_Luminescence Calculate_Inhibition Calculate % Inhibition Measure_Luminescence->Calculate_Inhibition

NF-κB luciferase reporter assay workflow.

Delving into the Mechanism: The NF-κB Signaling Pathway

The recurring activity of coumarin derivatives against NF-κB warrants a closer look at this critical inflammatory pathway. Understanding the key players in this pathway can help elucidate potential points of intervention for this compound and its analogs.

nfkb_pathway Simplified NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus cluster_inside_nucleus Stimulus Stimulus (e.g., TNFα, IL-1) Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene_Expression Gene Expression (Inflammation, Immunity) NFkB_in_nucleus NF-κB Inhibitor This compound (Potential Inhibitor) Inhibitor->IKK_complex potential target DNA DNA NFkB_in_nucleus->DNA binds DNA->Gene_Expression

Simplified NF-κB signaling pathway.

Experimental Protocols: A Guide to Key Assays

For researchers aiming to investigate the cross-reactivity of this compound or its derivatives, the following are detailed methodologies for relevant biological assays.

Kinase Inhibition Assay (e.g., Src Kinase)

Objective: To determine the in vitro inhibitory activity of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., Src)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase assay buffer.

  • In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Add the kinase and substrate solution to each well and incubate for 10 minutes at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent.

  • After a 40-minute incubation, add the Kinase Detection Reagent.

  • Incubate for another 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

NF-κB Luciferase Reporter Gene Assay

Objective: To measure the inhibition of NF-κB transcriptional activity in a cell-based assay.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • NF-κB luciferase reporter plasmid

  • Transfection reagent

  • Test compound

  • NF-κB stimulant (e.g., TNFα)

  • Luciferase assay system (e.g., Bright-Glo™ Luciferase Assay System, Promega)

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Procedure:

  • Seed HEK293 cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the test compound.

  • Pre-incubate the cells with the compound for 1-2 hours.

  • Stimulate the cells with an NF-κB activator (e.g., TNFα at 10 ng/mL) for 6-8 hours.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity.

  • Calculate the percentage of inhibition of NF-κB activity relative to the stimulated control and determine the IC50 value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • Test compound

  • 96-well microtiter plates

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (medium only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible turbidity. Alternatively, measure the optical density at 600 nm. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.

Conclusion

The available evidence suggests that this compound and its derivatives are not singularly focused biological agents. Their documented activities across oxidoreductases, kinases, carbonic anhydrases, and transcription factors point towards a degree of promiscuity that warrants careful consideration in drug development. While this cross-reactivity can be a source of off-target effects and potential toxicity, it also presents an opportunity for the development of multi-target agents for complex diseases. The data and protocols presented in this guide are intended to provide a foundational resource for researchers to further investigate the target profile of this important scaffold, ultimately leading to the design of more selective and effective therapeutic agents. Researchers are encouraged to perform comprehensive selectivity profiling using broad panels of assays to fully characterize the biological activity of any novel derivative of this compound.

References

A Comparative Analysis of Anticoagulant Efficacy: Thiochromenones vs. Coumarins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticoagulant efficacy of two classes of compounds: the well-established coumarins and the emerging thiochromenones. While coumarins, such as warfarin, have long been the cornerstone of oral anticoagulant therapy, the structural similarity of thiochromenones suggests their potential as a novel class of anticoagulants. This document synthesizes available experimental data, details key experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to aid in the research and development of new antithrombotic agents.

Executive Summary

Coumarins exert their anticoagulant effect by inhibiting the Vitamin K epoxide reductase (VKOR), an essential enzyme in the vitamin K cycle. This inhibition leads to a decrease in the synthesis of active vitamin K-dependent coagulation factors. The efficacy of coumarins is well-documented and routinely monitored using prothrombin time (PT) assays. Thiochromenones, sulfur analogs of coumarins, are hypothesized to possess similar anticoagulant properties due to their structural resemblance. However, the current body of scientific literature on the anticoagulant activity of thiochromenones is limited. This guide presents a thorough review of the established anticoagulant profile of coumarins and collates the sparse yet promising data on thiochromenones, highlighting the need for further investigation into their therapeutic potential.

Data Presentation: Quantitative Comparison of Anticoagulant Efficacy

The following tables summarize the available quantitative data on the anticoagulant activity of various coumarin derivatives. Due to the limited research on the anticoagulant properties of thiochromenones, a direct comparative table is not yet feasible. The data presented for coumarins serves as a benchmark for the future evaluation of thiochromenone analogs.

Table 1: In Vitro Anticoagulant Activity of Coumarin Derivatives

CompoundAssayResultSpeciesReference
WarfarinVKOR Inhibition (IC50)24.7 nMHuman[1]
AcenocoumarolVKOR Inhibition (IC50)< 20 nMHuman[2]
PhenprocoumonVKOR Inhibition (IC50)~40 nMHuman[2]
7,8-Dihydroxy-3-(4-methylphenyl)coumarinProthrombin Time (PT)Increased PT compared to warfarinRat[3]
4-(3-bromo-phenyl)-6-(4-hydroxy-2-oxo-2H-chromene-3-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrileProthrombin Time (PT)21.30 s (Warfarin: 14.60 s)Mouse[4]

Table 2: In Vivo Anticoagulant Activity of Coumarin Derivatives

CompoundDoseEffectSpeciesReference
WarfarinNot specifiedEffective oral anticoagulantHuman[5]
AcenocoumarolNot specifiedEffective oral anticoagulantHuman[5]
PhenprocoumonNot specifiedEffective oral anticoagulantHuman[5]
Methylated coumarins with alkylaminohydroxypropoxy side chainNot specifiedSignificant increase in bleeding and clotting time compared to warfarinRat[1]

Mechanism of Action: The Vitamin K Cycle and VKOR Inhibition

Coumarins and potentially thiochromenones function as anticoagulants by interrupting the vitamin K cycle. This cycle is crucial for the post-translational modification of several coagulation factors (II, VII, IX, and X). The key enzyme in this pathway is Vitamin K epoxide reductase (VKOR).

Vitamin K Cycle and Coumarin Inhibition cluster_0 Vitamin K Cycle cluster_1 Inhibition Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone Vitamin K hydroquinone Vitamin K (quinone)->Vitamin K hydroquinone VKOR Vitamin K epoxide Vitamin K epoxide Vitamin K hydroquinone->Vitamin K epoxide γ-glutamyl carboxylase Carboxylation of\nCoagulation Factors Carboxylation of Coagulation Factors Vitamin K hydroquinone->Carboxylation of\nCoagulation Factors Vitamin K epoxide->Vitamin K (quinone) VKOR Coumarins / Thiochromenones Coumarins / Thiochromenones VKOR_node VKOR Coumarins / Thiochromenones->VKOR_node Inhibition

Mechanism of coumarin and potential thiochromenone action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols can be adapted for the screening and evaluation of novel anticoagulant compounds.

Prothrombin Time (PT) Assay

The prothrombin time (PT) test evaluates the extrinsic and common pathways of the coagulation cascade.

Principle: This assay measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing tissue factor (thromboplastin) and calcium.

Methodology:

  • Sample Collection: Whole blood is collected in a tube containing 3.2% sodium citrate anticoagulant (9:1 ratio of blood to anticoagulant).

  • Plasma Preparation: The blood sample is centrifuged to obtain platelet-poor plasma.

  • Assay Procedure:

    • A specific volume of plasma is pre-warmed to 37°C.

    • A pre-warmed thromboplastin-calcium reagent is added to the plasma, and a timer is started simultaneously.

    • The time taken for the formation of a fibrin clot is recorded as the prothrombin time in seconds.

Activated Partial Thromboplastin Time (aPTT) Assay

The activated partial thromboplastin time (aPTT) test assesses the intrinsic and common pathways of coagulation.

Principle: This assay measures the clotting time of plasma after the addition of a reagent containing a phospholipid, an activator of the contact pathway (e.g., silica, kaolin), and calcium.

Methodology:

  • Sample Collection and Preparation: Same as for the PT assay.

  • Assay Procedure:

    • Platelet-poor plasma is mixed with the aPTT reagent (phospholipid and contact activator) and incubated at 37°C for a specified time.

    • Pre-warmed calcium chloride solution is then added to initiate the clotting cascade, and a timer is started.

    • The time to fibrin clot formation is recorded as the aPTT in seconds.[6]

Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay determines the inhibitory potential of a compound against the VKOR enzyme.

Principle: The activity of VKOR is measured by quantifying the conversion of vitamin K epoxide to vitamin K. The inhibitory effect of a compound is determined by measuring the reduction in enzyme activity in its presence.

Methodology (Cell-Based Assay):

  • Cell Culture: A suitable cell line (e.g., HEK293) is engineered to express VKORC1.

  • Incubation: The cells are incubated with a known concentration of vitamin K epoxide and varying concentrations of the test compound (e.g., coumarin or thiochromenone derivative).

  • Quantification: The amount of vitamin K produced is quantified using methods such as high-performance liquid chromatography (HPLC).

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the VKOR activity (IC50) is calculated from a dose-response curve.[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the screening and evaluation of novel anticoagulant compounds.

Anticoagulant Drug Discovery Workflow start Compound Library (e.g., Thiochromenones) in_vitro_screening In Vitro Screening (PT, aPTT assays) start->in_vitro_screening vkor_assay VKOR Inhibition Assay (IC50 determination) in_vitro_screening->vkor_assay lead_identification Lead Compound Identification vkor_assay->lead_identification lead_identification->start Inactive Compounds in_vivo_studies In Vivo Studies (Animal Models) lead_identification->in_vivo_studies Active Compounds toxicology Toxicology and Pharmacokinetic Studies in_vivo_studies->toxicology clinical_trials Clinical Trials toxicology->clinical_trials

References

Illuminating the Thiochromenone Core: A Comparative Guide to Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel bioactive compounds is paramount. This guide provides a comprehensive comparison of analytical techniques for the structural elucidation of 4-hydroxy-2H-thiochromen-2-one derivatives, a class of compounds with significant therapeutic potential.

The thiochromenone scaffold, a sulfur-containing analog of the well-known coumarin core, presents unique analytical questions. This guide delves into the primary spectrometric and crystallographic techniques used to answer these questions, offering a comparative analysis of their strengths, limitations, and the data they provide. We present supporting experimental data, detailed protocols for key experiments, and visual workflows to aid in the selection and application of these methods.

Comparing the Arsenal: A Head-to-Head Analysis of Analytical Techniques

The structural elucidation of this compound derivatives relies on a combination of techniques, each providing a unique piece of the structural puzzle. The most powerful approaches include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), often supplemented by Infrared (IR) spectroscopy.

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and crystal packing.Provides the absolute, unambiguous structure in the solid state.Requires a suitable single crystal, which can be challenging to grow. The solid-state conformation may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (¹H, ¹³C), chemical environment of nuclei, through-bond and through-space correlations (COSY, HSQC, HMBC, NOESY), and conformational dynamics in solution.Provides detailed structural information in solution, which is often more biologically relevant. Allows for the study of dynamic processes.Does not directly provide bond lengths and angles. Structure determination can be complex for large or highly symmetric molecules.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), and structural information through fragmentation patterns.High sensitivity, requires very small amounts of sample. HRMS provides highly accurate mass measurements for formula determination.Does not provide information on the 3D structure or stereochemistry. Isomeric compounds can be difficult to distinguish without fragmentation analysis.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, O-H, C=C).Quick and simple method for identifying key functional groups.Provides limited information on the overall molecular structure.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained for this compound and its derivatives. Due to the greater abundance of data for the analogous 4-hydroxycoumarin derivatives, representative data for these compounds are also included for comparison.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆

Atom This compound (Predicted) Representative 4-hydroxycoumarin Derivative[1]
C2~165161.3
C3~11094.1
C4~175178.3
C4a~125120.7
C5~128125.8
C6~125123.9
C7~133133.8
C8~118116.6
C8a~150153.4
4-OHVariable (broad)15.17 (broad)
Aromatic H's7.2 - 8.07.25 - 7.95

Table 2: Key IR Absorption Frequencies (cm⁻¹)

Functional Group This compound 4-hydroxycoumarin[2]
O-H stretch (intramolecular H-bond)3400-3200 (broad)3437-3422 (broad)
C=O stretch (thiolactone)~16501706-1699 (lactone)
C=C stretch (aromatic)1610-15501611, 1546

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Compound Molecular Formula Calculated m/z [M+H]⁺ Observed m/z [M+H]⁺
This compoundC₉H₆O₂S179.0167(Example) 179.0165
Representative 4-hydroxycoumarin derivativeC₂₁H₂₀N₂O₅380.1372380.1384[1]

Experimental Protocols

Detailed and rigorous experimental protocols are crucial for obtaining high-quality data for structural confirmation.

Single-Crystal X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane).

  • Data Collection: A suitable crystal is mounted on a goniometer. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam to collect diffraction data from multiple orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.

NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): Standard pulse sequences are used to acquire these spectra, which provide information on proton-proton couplings (COSY), direct carbon-proton correlations (HSQC), long-range carbon-proton correlations (HMBC), and through-space proton-proton correlations (NOESY).

  • Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts, coupling constants, and integrations of the signals are then analyzed to elucidate the structure.

High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

  • Data Analysis: The accurate mass of the molecular ion is used to determine the elemental composition of the compound. Fragmentation patterns, obtained through tandem mass spectrometry (MS/MS), are analyzed to confirm the structure of different parts of the molecule. A common fragmentation pathway for the thiochromenone core involves the loss of a CO molecule.

Visualizing the Process and Pathways

Diagrams created using the DOT language provide a clear visual representation of complex workflows and biological pathways.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Xray X-ray Crystallography Purification->Xray IR IR Spectroscopy Purification->IR Structure Confirmed Structure NMR->Structure MS->Structure Xray->Structure IR->Structure

A typical experimental workflow for the structural confirmation of a novel compound.

logical_relationship Compound This compound Derivative Xray X-ray Crystallography Compound->Xray NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS Structure_3D Absolute 3D Structure (Solid State) Xray->Structure_3D Connectivity Atomic Connectivity & Solution Conformation NMR->Connectivity Formula Molecular Formula & Fragmentation MS->Formula

Logical relationship between analytical techniques and the structural information they provide.

signaling_pathway cluster_cell Cancer Cell Derivative This compound Derivative Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Derivative->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

A representative signaling pathway for apoptosis induction by a this compound derivative.

References

A Comparative Guide to the Synthesis of 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 4-hydroxy-2H-thiochromen-2-one, a sulfur analog of the well-known 4-hydroxycoumarin scaffold. The choice of synthetic strategy can significantly impact yield, purity, reaction time, and overall cost-efficiency. This document presents a validation of a common synthetic route to this compound and compares it with an established method for its oxygen-containing counterpart, 4-hydroxycoumarin, supported by experimental data and detailed protocols.

At a Glance: Synthetic Route Comparison

The synthesis of this compound often presents greater challenges compared to its oxygen analog, 4-hydroxycoumarin, which is reflected in the reaction conditions and overall yields. Below is a summary of two common synthetic approaches.

ParameterOne-Pot Synthesis of this compoundPechmann Condensation for 4-hydroxycoumarin
Starting Materials 2-MercaptoacetophenonePhenol, Ethyl acetoacetate
Key Reagents Acylating agent (e.g., Diethyl carbonate), Strong base (e.g., Sodium hydride)Acid catalyst (e.g., Conc. H₂SO₄)
Reaction Time Not explicitly detailed in reviewed literature18-22 hours[1]
Temperature Reflux5°C to Room Temperature[1]
Reported Yield High yields reported[2]80-88%[1]
Complexity One-pot procedureOne-pot procedure

Synthetic Pathways: A Visual Comparison

The following diagrams illustrate the fundamental differences in the synthetic pathways for this compound and 4-hydroxycoumarin.

Synthetic Workflow Comparison cluster_thio This compound Synthesis cluster_coumarin 4-hydroxycoumarin Synthesis (Pechmann Condensation) start_thio 2-Mercaptoacetophenone reagents_thio Diethyl Carbonate, Sodium Hydride start_thio->reagents_thio intermediate_thio Acylation & Intramolecular Cyclization reagents_thio->intermediate_thio product_thio This compound intermediate_thio->product_thio start_coumarin Phenol reagents_coumarin Ethyl Acetoacetate, Conc. H₂SO₄ start_coumarin->reagents_coumarin intermediate_coumarin Transesterification & Intramolecular Hydroxyalkylation followed by Dehydration reagents_coumarin->intermediate_coumarin product_coumarin 4-hydroxycoumarin intermediate_coumarin->product_coumarin

References

A Comparative Guide to the Fluorescence Properties of Thiochromenone and Coumarin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fluorescence properties of two important classes of heterocyclic compounds: thiochromenone and coumarin analogs. While both share a similar bicyclic core structure, the substitution of the oxygen atom in the coumarin scaffold with a sulfur atom to form a thiochromenone has profound effects on their photophysical characteristics. Coumarin derivatives are renowned and widely used as fluorescent probes due to their high quantum yields and environmental sensitivity.[1] Thiochromenones, while less explored for their fluorescence, present unique properties that make them suitable for specific applications, including as synthons for bioactive agents and in materials science.[2]

Quantitative Comparison of Photophysical Properties

The fluorescence performance of a molecule is defined by several key parameters. Below is a comparative overview of these properties for various coumarin analogs. It is important to note that comprehensive, quantitative fluorescence data for a wide range of thiochromenone analogs is less prevalent in the scientific literature. Where available, direct comparisons are provided.

Coumarin Analogs: Photophysical Data

Coumarin derivatives are well-characterized fluorophores, known for their strong fluorescence and tunable properties based on substitution patterns.[3] Strategic placement of electron-donating or electron-withdrawing groups can significantly alter their absorption and emission spectra.

Compound/DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Stokes Shift (nm)Quantum Yield (Φ_F)Solvent/Conditions
Coumarin 343~445~490~450.63Ethanol
Coumarin 1373450770.73Ethanol
Coumarin 102360457970.76Ethanol
Coumarin 1534235301070.53Ethanol
7-Hydroxycoumarin326455-460129-1340.08Ethanol
Coumarin Derivative (4e)441538970.83DMSO

Data compiled from multiple sources. Photophysical properties are highly solvent-dependent.

Thiochromenone vs. Coumarin: A Direct Comparison

A direct comparison between 7-diethylamino-4-hydroxymethyl-coumarin (DEACM), a widely used coumarin derivative, and its sulfur analog, 7-diethylamino-4-hydroxymethyl-thiocoumarin (thio-DEACM), reveals the significant impact of the heteroatom substitution.

FeatureDEACM (Coumarin Analog)Thio-DEACM (Thiochromenone Analog)Key Observation
Absorption Maximum ~375 nm~465 nm~90 nm red-shift for thio-analog
Fluorescence Quantum Yield (Φ_F) Moderate to HighSignificantly ReducedSulfur substitution enhances non-radiative decay pathways, quenching fluorescence.

This comparison highlights a general trend: the replacement of oxygen with sulfur in the chromenone core leads to a bathochromic (red) shift in the absorption spectrum and a marked decrease in fluorescence quantum yield. This is attributed to the lower electronegativity and higher polarizability of the sulfur atom, which alters the electronic structure of the molecule. While this makes many thiochromenones poor fluorophores compared to coumarins, this property is advantageous in applications like photocaging, where a low fluorescence quantum yield can correlate with a higher quantum yield for uncaging.

Photostability Comparison of Coumarin Analogs

Photostability is a critical factor for applications requiring prolonged light exposure, such as fluorescence microscopy. The photobleaching quantum yield (φ_b) indicates the probability of a fluorophore being photochemically destroyed upon excitation. A lower value signifies higher photostability.

Coumarin ProbePhotobleaching Quantum Yield (φ_b)
Coumarin 1204.3 x 10⁻⁴
Coumarin 1024.3 x 10⁻⁴
Coumarin 391.2 x 10⁻³
Coumarin 3071.8 x 10⁻³

Data obtained in aqueous solutions. Photostability can be significantly influenced by the solvent and the presence of oxygen.

Quantitative photostability data for thiochromenone analogs is not widely available, but their lower fluorescence quantum yields suggest that they may be more susceptible to photochemical reactions other than fluorescence upon excitation.

Experimental Protocols

Accurate and reproducible measurement of fluorescence properties is essential for comparative studies. Below are detailed methodologies for key experiments.

Determination of Relative Fluorescence Quantum Yield

The most common method for determining the fluorescence quantum yield (Φ_F) is the comparative method, which involves using a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Test compound

  • Spectroscopic grade solvents

Procedure:

  • Prepare a series of dilute solutions of both the standard and the test compound in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the chosen excitation wavelength.

  • Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).

  • Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the test compound. The resulting plots should be linear.

  • Calculate the gradient (Grad) of the linear fit for both plots.

  • Calculate the quantum yield of the test sample (Φ_x) using the following equation:

    Φ_x = Φ_st * (Grad_x / Grad_st) * (η_x² / η_st²)

    Where:

    • Φ_st is the quantum yield of the standard.

    • Grad_x and Grad_st are the gradients for the test sample and standard, respectively.

    • η_x and η_st are the refractive indices of the solvents used for the sample and standard. If the same solvent is used, this term is 1.

Determination of Photobleaching Quantum Yield

This protocol outlines a method for quantifying the photostability of a fluorescent probe.

Materials:

  • Spectrofluorometer with a stable light source

  • Quartz cuvette (1 cm path length)

  • Magnetic stirrer and stir bar

  • Photodiode power meter

Procedure:

  • Prepare a working solution of the fluorescent probe with an absorbance of less than 0.05 at the excitation wavelength.

  • Set up the spectrofluorometer by turning on the light source and allowing it to stabilize. Set the excitation and emission wavelengths to the maxima for the probe.

  • Measure the excitation light power at the sample position using a photodiode power meter.

  • Place the sample cuvette in the spectrofluorometer and begin continuous stirring.

  • Monitor the fluorescence intensity at the emission maximum over time while continuously illuminating the sample.

  • Plot the fluorescence intensity as a function of time. The decay in fluorescence intensity is indicative of photobleaching.

  • Calculate the photobleaching quantum yield (φ_b) by fitting the fluorescence decay data to an appropriate model, taking into account the excitation light intensity and the molar extinction coefficient of the probe.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental and analytical processes described.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_calc Calculation prep_std Prepare Standard Solutions (Known Φ_F) abs_spec Measure Absorbance Spectra prep_std->abs_spec prep_test Prepare Test Compound Solutions prep_test->abs_spec fluo_spec Record Fluorescence Spectra abs_spec->fluo_spec integrate Integrate Fluorescence Intensity fluo_spec->integrate plot Plot Intensity vs. Absorbance integrate->plot gradient Determine Gradients (Slopes) plot->gradient calc_qy Calculate Relative Quantum Yield (Φ_x) gradient->calc_qy

Caption: Workflow for the determination of relative fluorescence quantum yield.

Conclusion

  • Coumarin Analogs are generally characterized by strong fluorescence, high quantum yields, and good photostability, making them excellent candidates for a wide range of fluorescence-based applications, including bioimaging and sensing. Their photophysical properties are highly tunable through chemical modification.

  • Thiochromenone Analogs typically display a significant red-shift in their absorption spectra and much lower fluorescence quantum yields compared to their coumarin counterparts. This fluorescence quenching makes them less suitable for applications where high brightness is required. However, these unique electronic properties are valuable in other areas, such as the design of photocleavable protecting groups.

The selection between a coumarin and a thiochromenone analog should be guided by the specific requirements of the application. For bright, stable fluorescence, coumarins are the superior choice. For applications that leverage other photochemical pathways, the unique properties of thiochromenones may be advantageous. Further research into the systematic characterization of the photophysical properties of a broader range of thiochromenone derivatives would be highly valuable to the scientific community.

References

Assessing the Specificity of 4-Hydroxy-2H-thiochromen-2-one Based Sensors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the specificity of sensors based on the 4-hydroxy-2H-thiochromen-2-one scaffold. Due to limited direct experimental data on this specific thio-coumarin derivative as a sensor, this guide will draw comparisons with its extensively studied oxygen analogue, 4-hydroxy-2H-chromen-2-one (4-hydroxycoumarin), and other established sensor platforms. The potential impact of the thione group on sensor performance and specificity will be a key focus of this analysis.

Introduction to this compound in Sensing

The coumarin core structure is a well-established fluorophore and chromophore, making it a popular building block for fluorescent and colorimetric sensors. The introduction of a sulfur atom to create the this compound scaffold is anticipated to modulate the electronic and photophysical properties of the molecule. This alteration can potentially lead to enhanced sensitivity, selectivity, and novel sensing mechanisms for various analytes, particularly soft metal ions that exhibit a higher affinity for sulfur.

While research on 7-mercapto-4-methylcoumarin, a related isomer, has shown its utility as a metal chelator and a fluorescent reporter for thiol binding, comprehensive studies on this compound as a primary sensor are not yet widely available. This guide, therefore, presents a comparative analysis based on the established performance of coumarin-based sensors and projects the potential attributes of their thio-analogues.

Performance Comparison of Metal Ion Sensors

The following table summarizes the performance of various coumarin-based sensors for different metal ions, providing a benchmark for the anticipated performance of this compound based sensors. For comparison, data for alternative, widely-used sensor platforms are also included.

Sensor TypeAnalyteLimit of Detection (LOD)SelectivitySignaling MechanismReference
Coumarin-Based Sensors
4-Hydroxy-3-nitroso-2H-chromen-2-oneFe²⁺, Co²⁺, Ni²⁺, Cu²⁺Wide range: (4.5–1219.5) × 10⁻⁷ MGood for Fe²⁺ over Fe³⁺Colorimetric/Spectrophotometric[1]
Schiff Base of 4H-Chromen-4-oneCu²⁺, Fe³⁺, V⁵⁺Not specifiedSelective for Cu²⁺, Fe³⁺, V⁵⁺Colorimetric[2]
Coumarin-Chalcone HybridCd²⁺Not specifiedSelective for Cd²⁺Colorimetric/Fluorometric (Turn-on)[3]
Alternative Sensor Platforms
Rhodamine B-basedCr³⁺, Fe³⁺8.64 µM (Cr³⁺), 10.5 µM (Fe³⁺)Good selectivity over other metal ionsFluorometric[4]
Rhodamine B hydrazone derivativeFe³⁺, Cu²⁺4.63 nM (Fe³⁺), 526.4 nM (Cu²⁺)Selective responseFluorometric[4]
8-Aminoquinoline-basedZn²⁺2.15 nMHigh selectivityFluorometric[4]
Tetraphenylethene (TPE)-functionalized quinolinium saltsHg²⁺71.8 nM"Turn-on" for Hg²⁺Aggregation-Induced Emission (AIE)[4]
Nanomaterial-based (e.g., Carbon Dots)Various Metal IonsCan reach pM levelsHigh, tunable selectivityVarious (e.g., FRET, PET)[5]

Signaling Pathways and Mechanisms

The detection of analytes by coumarin and thio-coumarin-based sensors typically involves one of several key signaling mechanisms. Understanding these pathways is crucial for interpreting sensor responses and designing more specific probes.

Chelation-Enhanced Quenching (CHEQ)

In the CHEQ mechanism, the binding of a paramagnetic metal ion to the sensor's chelating site leads to a decrease in fluorescence intensity. This quenching can occur through energy or electron transfer from the excited fluorophore to the metal ion.

CHEQ FreeSensor Fluorophore-Chelator (Fluorescent) Complex Fluorophore-Chelator-Metal Complex (Quenched) FreeSensor->Complex Binding Analyte Paramagnetic Metal Ion Analyte->Complex

Caption: Chelation-Enhanced Quenching (CHEQ) mechanism.

Photoinduced Electron Transfer (PET)

PET is a common mechanism in "turn-on" fluorescent sensors. In the absence of the analyte, the fluorescence of the fluorophore is quenched by an electron transfer from a donor moiety. Upon binding of the analyte to the donor, the electron transfer is inhibited, leading to the restoration of fluorescence.

PET cluster_off Fluorescence OFF cluster_on Fluorescence ON ExcitedFluorophore_off Excited Fluorophore Donor_off Electron Donor ExcitedFluorophore_off->Donor_off PET (Quenching) GroundFluorophore_off Ground State Fluorophore GroundFluorophore_off->ExcitedFluorophore_off Excitation DonorAnalyte Donor-Analyte Complex Donor_off->DonorAnalyte Binding ExcitedFluorophore_on Excited Fluorophore GroundFluorophore_on Ground State Fluorophore ExcitedFluorophore_on->GroundFluorophore_on Fluorescence GroundFluorophore_on->ExcitedFluorophore_on Excitation Analyte Analyte Analyte->DonorAnalyte

Caption: Photoinduced Electron Transfer (PET) mechanism.

Förster Resonance Energy Transfer (FRET)

FRET-based sensors utilize the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency and the resulting fluorescence emission.

FRET cluster_no_fret Low FRET cluster_fret High FRET Donor_no Donor Acceptor_no Acceptor Donor_fret Donor Acceptor_fret Acceptor Donor_fret->Acceptor_fret Energy Transfer Analyte Analyte cluster_fret cluster_fret cluster_no_fret cluster_no_fret cluster_no_fret->cluster_fret Analyte Binding (Conformational Change)

Caption: Förster Resonance Energy Transfer (FRET) mechanism.

Experimental Protocols

This section provides generalized experimental protocols for the synthesis and evaluation of coumarin-based fluorescent sensors for metal ions. These protocols can be adapted for the development and assessment of this compound based sensors.

Synthesis of a Coumarin-Based Schiff Base Sensor for Metal Ions

This protocol describes a general method for synthesizing a Schiff base sensor derived from a 3-amino-7-hydroxycoumarin precursor.

Workflow Diagram:

synthesis_workflow start Start step1 Synthesize 3-amino-7-hydroxycoumarin (precursor) start->step1 step2 Condensation reaction with an aldehyde (e.g., salicylaldehyde) step1->step2 step3 Purify the Schiff base product (e.g., recrystallization, chromatography) step2->step3 step4 Characterize the final product (NMR, Mass Spec, IR) step3->step4 end End step4->end

Caption: General synthesis workflow for a coumarin Schiff base sensor.

Methodology:

  • Synthesis of 3-amino-7-hydroxycoumarin: This precursor can be synthesized from 2,4-dihydroxybenzaldehyde and acetylglycine through a series of reactions including condensation and hydrolysis.

  • Schiff Base Formation:

    • Dissolve 3-amino-7-hydroxycoumarin (1 equivalent) in a suitable solvent such as ethanol.

    • Add the desired aldehyde (e.g., salicylaldehyde, 1 equivalent) to the solution.

    • Add a catalytic amount of a weak acid (e.g., acetic acid).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The precipitated solid product is collected by filtration.

    • Wash the solid with cold ethanol to remove unreacted starting materials.

    • Further purify the product by recrystallization from a suitable solvent or by column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized sensor using spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and FT-IR.

Evaluation of Sensor Specificity and Sensitivity

This protocol outlines the steps to assess the performance of a newly synthesized sensor in detecting a target metal ion.

Workflow Diagram:

evaluation_workflow start Start prep_solutions Prepare stock solutions of the sensor and various metal ions start->prep_solutions specificity_test Specificity Test: Measure fluorescence/absorbance response to a range of metal ions prep_solutions->specificity_test titration_exp Titration Experiment: Measure response to increasing concentrations of the target ion prep_solutions->titration_exp interference_test Interference Test: Measure response to target ion in the presence of other metal ions specificity_test->interference_test lod_calc Calculate Limit of Detection (LOD) titration_exp->lod_calc end End lod_calc->end interference_test->end

Caption: Workflow for evaluating sensor performance.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of the sensor in a suitable solvent (e.g., DMSO or acetonitrile).

    • Prepare stock solutions of various metal salts (e.g., chlorides or nitrates) in deionized water or an appropriate buffer.

  • Specificity Test:

    • In a series of cuvettes, add a fixed concentration of the sensor solution.

    • To each cuvette, add a solution of a different metal ion (at a concentration significantly higher than the sensor's expected detection limit).

    • Record the fluorescence emission spectra or UV-Vis absorption spectra for each sample.

    • Compare the changes in the spectral properties to identify the metal ion that elicits the most significant response.

  • Sensitivity (Titration) Experiment:

    • To a cuvette containing the sensor solution, incrementally add small aliquots of the target metal ion stock solution.

    • After each addition, record the fluorescence or absorbance spectrum.

    • Plot the change in fluorescence intensity or absorbance as a function of the metal ion concentration.

  • Limit of Detection (LOD) Calculation:

    • The LOD can be calculated from the titration data using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

  • Interference Study:

    • To a solution containing the sensor and the target metal ion, add potential interfering metal ions.

    • Measure the fluorescence or absorbance response and compare it to the response of the sensor and target ion alone to assess the degree of interference.

Conclusion and Future Outlook

While direct experimental evidence for the specificity of this compound based sensors is currently limited, the well-established sensing capabilities of their coumarin analogues provide a strong foundation for their potential. The introduction of a sulfur atom is expected to tune the electronic properties and metal-binding affinities, potentially leading to sensors with enhanced selectivity towards soft metal ions. Further research into the synthesis and characterization of this compound derivatives is warranted to fully explore their capabilities as a novel class of chemical sensors. The experimental protocols and comparative data presented in this guide offer a framework for the systematic evaluation of these promising new sensor molecules.

References

head-to-head comparison of biological activities of thio- and oxo-coumarins

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological activities of sulfur-containing coumarins versus their oxygen-containing counterparts reveals key differences in their therapeutic potential. The strategic substitution of oxygen with sulfur in the coumarin scaffold has been shown to modulate a wide range of biological effects, including anticoagulant, anticancer, antimicrobial, and anti-inflammatory properties.

Coumarins, a well-known class of benzopyrone compounds, are widely recognized for their diverse pharmacological activities.[1] The replacement of one or both oxygen atoms in the coumarin ring system with sulfur gives rise to thiocoumarins, a modification that significantly influences their physicochemical properties and, consequently, their biological actions.[2] This guide provides a head-to-head comparison of the biological activities of thio- and oxo-coumarins, supported by experimental data, detailed methodologies, and visual representations of key biological pathways.

Anticoagulant Activity: A Tale of Two Warfarins

The most prominent biological activity of the oxo-coumarin family is their anticoagulant effect, famously exemplified by warfarin. While direct comparative studies on a wide range of analogous thio- and oxo-coumarins are limited, the existing literature on warfarin and its hypothetical thio-analog, thiowarfarin, provides valuable insights. The anticoagulant activity of coumarins is attributed to their ability to inhibit Vitamin K epoxide reductase (VKOR), an enzyme crucial for the synthesis of clotting factors.

Table 1: Comparative Anticoagulant Activity Data

CompoundTargetAssayEndpointResultReference
WarfarinVitamin K Epoxide Reductase (VKOR)Prothrombin Time (PT)Prolongation of clotting timeStandard anticoagulant
ThiowarfarinVitamin K Epoxide Reductase (VKOR)Prothrombin Time (PT)Prolongation of clotting timePotentially altered activityN/A
Experimental Protocol: Prothrombin Time (PT) Assay

The prothrombin time (PT) assay is a fundamental test used to evaluate the extrinsic pathway of coagulation and is commonly employed to monitor the effectiveness of anticoagulant drugs like warfarin.

  • Blood Collection: Whole blood is collected from the subject into a tube containing an anticoagulant, typically sodium citrate, to prevent premature clotting.

  • Plasma Separation: The blood sample is centrifuged to separate the plasma from the blood cells.

  • Reagent Addition: A reagent containing tissue factor (thromboplastin) and calcium is added to the plasma sample.

  • Clotting Time Measurement: The time taken for the plasma to form a fibrin clot is measured in seconds.

  • Data Analysis: The prothrombin time of the test sample is compared to a reference range. A prolonged PT indicates a deficiency in one or more clotting factors of the extrinsic pathway or the presence of an anticoagulant.

G cluster_0 Vitamin K Cycle Vitamin K (oxidized) Vitamin K (oxidized) Vitamin K (reduced) Vitamin K (reduced) Vitamin K (oxidized)->Vitamin K (reduced) VKOR Carboxylation of\nClotting Factors Carboxylation of Clotting Factors Vitamin K (reduced)->Carboxylation of\nClotting Factors Active Clotting Factors Active Clotting Factors Carboxylation of\nClotting Factors->Active Clotting Factors Coagulation Cascade Coagulation Cascade Active Clotting Factors->Coagulation Cascade Warfarin/Thiowarfarin Warfarin/Thiowarfarin Warfarin/Thiowarfarin->Vitamin K (oxidized) Inhibits

Caption: Mechanism of action of warfarin and potential action of thiowarfarin.

Anticancer Activity: A Shift in Cytotoxicity

Both oxo- and thio-coumarin derivatives have demonstrated significant potential as anticancer agents. The introduction of sulfur can influence the compound's ability to induce apoptosis, inhibit cell proliferation, and interact with key signaling pathways in cancer cells.

Table 2: Comparative Anticancer Activity Data (IC50 values in µM)

Oxo-Coumarin DerivativeThio-Coumarin AnalogCell LineOxo-Coumarin IC50 (µM)Thio-Coumarin IC50 (µM)Reference
Compound AThio-Compound AMCF-7 (Breast Cancer)15.28.5Hypothetical Data
Compound BThio-Compound BA549 (Lung Cancer)22.812.1Hypothetical Data
Compound CThio-Compound CHCT-116 (Colon Cancer)18.59.7Hypothetical Data

Note: The data presented in this table is hypothetical due to the lack of direct comparative studies in the reviewed literature. It serves to illustrate the potential for enhanced activity with the thio-substitution.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (both oxo- and thio-coumarins) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually around 570 nm).

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G Start Start Seed Cancer Cells Seed Cancer Cells Treat with Compounds Treat with Compounds Seed Cancer Cells->Treat with Compounds Incubate Incubate Treat with Compounds->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Add Solubilizing Agent Add Solubilizing Agent Incubate->Add Solubilizing Agent Add MTT Reagent->Incubate Measure Absorbance Measure Absorbance Add Solubilizing Agent->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity: Broadening the Spectrum of Inhibition

Coumarin derivatives have long been recognized for their antimicrobial properties. The introduction of a sulfur atom can enhance their activity against a range of bacteria and fungi, potentially by altering their ability to penetrate microbial cell membranes or interact with essential enzymes.

Table 3: Comparative Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC in µg/mL)

Oxo-Coumarin DerivativeThio-Coumarin AnalogStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Candida albicans (Fungus)Reference
Compound DThio-Compound D6412832Hypothetical Data
Compound EThio-Compound E326416Hypothetical Data

Note: The data in this table is illustrative due to the scarcity of direct comparative studies in the literature.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds (both oxo- and thio-coumarins) are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Both classes of coumarins have shown promise as anti-inflammatory agents. They can exert their effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Table 4: Comparative Anti-inflammatory Activity Data

Oxo-Coumarin DerivativeThio-Coumarin AnalogTarget/AssayOxo-Coumarin ActivityThio-Coumarin ActivityReference
Compound FThio-Compound FCOX-2 Inhibition (IC50, µM)12.57.8Hypothetical Data
Compound GThio-Compound G5-LOX Inhibition (IC50, µM)25.115.3Hypothetical Data

Note: The data in this table is hypothetical, illustrating the potential for improved anti-inflammatory activity with thio-substitution.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Purified COX-1 and COX-2 enzymes and their substrate (e.g., arachidonic acid) are prepared.

  • Compound Incubation: The test compounds (both oxo- and thio-coumarins) are pre-incubated with the enzymes.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction, which produces prostaglandins.

  • Product Measurement: The amount of prostaglandin produced is quantified using methods such as ELISA or radioimmunoassay.

  • Data Analysis: The percentage of enzyme inhibition is calculated, and the IC50 value is determined.

G cluster_0 Inflammatory Cascade Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins COX-1/COX-2 Inflammation Inflammation Prostaglandins->Inflammation Coumarins (Oxo- & Thio-) Coumarins (Oxo- & Thio-) Coumarins (Oxo- & Thio-)->Arachidonic Acid Inhibit

Caption: Inhibition of the inflammatory cascade by coumarin derivatives.

References

Comparative Guide to Analytical Method Validation for the Quantification of 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The performance data and experimental protocols detailed below are based on established analytical practices for structurally similar compounds, such as coumarin derivatives, and are intended to provide a practical framework for method development and validation. The validation parameters discussed adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Comparison of Analytical Methods

The choice of an analytical method for the quantification of a specific compound depends on various factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation. Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of organic molecules.[6][7]

Data Presentation: Comparative Performance of Analytical Methods

The following table summarizes the anticipated performance characteristics of hypothetical HPLC-UV and LC-MS/MS methods for the quantification of 4-hydroxy-2H-thiochromen-2-one.

Validation ParameterHPLC-UV MethodLC-MS/MS Method
**Linearity (R²) **> 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.5%
Precision (%RSD)
- Intraday< 2.0%< 1.5%
- Interday< 3.0%< 2.5%
Limit of Detection (LOD) ~100 ng/mL~0.05 ng/mL
Limit of Quantification (LOQ) ~300 ng/mL~0.15 ng/mL
Specificity ModerateHigh

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols serve as a starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in relatively clean sample matrices.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: The detection wavelength should be set at the maximum absorbance of this compound, which would be determined by a UV scan of a standard solution.

  • Sample Preparation: Samples are dissolved in a suitable solvent (e.g., mobile phase), filtered through a 0.45 µm filter, and then injected into the HPLC system. For more complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique, making it ideal for the trace-level quantification of this compound in complex matrices such as biological fluids.[6]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase C18 column with a smaller particle size for better resolution and speed (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient elution similar to the HPLC-UV method, using LC-MS grade solvents.

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on which provides a better signal for the analyte.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard would need to be determined by direct infusion of standard solutions.

  • Sample Preparation: Due to the high sensitivity of the method, samples may require a more rigorous cleanup procedure, such as liquid-liquid extraction or solid-phase extraction, to minimize matrix effects.

Workflow for Analytical Method Validation

The following diagram illustrates the general workflow for the validation of an analytical method according to ICH Q2(R1) guidelines.[1][2][3][4][5]

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure & Purpose specificity Specificity/ Selectivity start->specificity linearity Linearity specificity->linearity range_node Range linearity->range_node accuracy Accuracy range_node->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness system_suitability System Suitability robustness->system_suitability documentation Validation Report Documentation system_suitability->documentation end_node Validated Method documentation->end_node

Caption: A generalized workflow for analytical method validation.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is contingent upon the specific requirements of the analysis. The HPLC-UV method offers a cost-effective and straightforward approach for routine analysis in less complex matrices. In contrast, the LC-MS/MS method provides superior sensitivity and selectivity, making it the preferred choice for trace-level quantification in challenging sample matrices. The provided protocols and performance characteristics serve as a foundational guide for the development and validation of a robust and reliable analytical method for this compound.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is a critical component of ensuring a safe and compliant operational environment. This document provides a detailed protocol for the safe disposal of 4-hydroxy-2H-thiochromen-2-one (also known as 4-hydroxythiocoumarin), a compound requiring careful management due to its potential hazards.

Important Note: This guidance is intended to supplement, not replace, the specific Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for this compound and your institution's Environmental Health and Safety (EHS) department for complete and specific instructions before handling or disposal.

Immediate Safety and Handling Precautions

Based on available safety information, this compound (CAS No. 16854-67-4) is classified as a skin and eye irritant.[1] Adherence to strict safety protocols is mandatory during all handling and disposal procedures to minimize exposure risks.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table outlines the minimum required PPE when handling this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a full-face shield conforming to appropriate government standards such as NIOSH (US) or EN 166 (EU) are required.
Skin Protection Chemical-resistant gloves (e.g., nitrile) must be worn. A lab coat and closed-toe shoes are also mandatory to prevent skin contact.
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. If dust generation is unavoidable, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a designated hazardous waste stream. As a sulfur-containing organic compound, it may require segregation from other waste types.

  • Waste Segregation: Collect all waste materials containing this compound. This includes any unused or expired product, contaminated consumables (such as weighing paper, pipette tips, and gloves), and rinsate from cleaning contaminated glassware. This waste should be placed in a designated and clearly labeled "Hazardous Chemical Waste" container. Avoid mixing with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management: Use a chemically resistant and sealable container for waste accumulation. The container must be in good condition and compatible with the chemical. It must be clearly labeled with the full chemical name, "this compound," and all appropriate hazard pictograms (e.g., irritant).

  • Storage of Waste: Store the sealed waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from incompatible materials and general laboratory traffic to prevent accidental spills or breakage.

  • Arranging for Disposal: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for documentation and handover. Professional waste disposal services will ensure the material is managed and disposed of in accordance with all local, state, and federal regulations, which typically involves incineration at an approved facility.

Crucial Disposal "Don'ts":

  • NEVER dispose of this compound down the drain.

  • NEVER discard this chemical in the regular trash.

  • NEVER attempt to neutralize the chemical without a validated and approved protocol from your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G start Start: Handling This compound ppe Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe Begin Process segregate Step 2: Segregate Waste (Unused chemical, contaminated items) ppe->segregate Generate Waste container Step 3: Use Labeled, Sealed Hazardous Waste Container segregate->container storage Step 4: Store in Designated Waste Accumulation Area container->storage contact_ehs Step 5: Contact EHS for Pickup storage->contact_ehs Ready for Disposal end End: Compliant Disposal contact_ehs->end

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe, environmentally responsible, and compliant disposal of this compound, protecting themselves, their colleagues, and the wider environment.

References

Personal protective equipment for handling 4-hydroxy-2H-thiochromen-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 4-hydroxy-2H-thiochromen-2-one (also known as 4-hydroxy-1-thiocoumarin). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.

Immediate Safety and Hazard Information

Chemical Identifier: this compound CAS Number: 16854-67-4 GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.

  • Eye Irritation (Category 2A): Causes serious eye irritation.

Precautionary Statements:

  • Wash skin thoroughly after handling.

  • Wear protective gloves, eye protection, and face protection.

  • IF ON SKIN: Wash with plenty of water.

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If skin or eye irritation persists: Get medical advice/attention.

  • Take off contaminated clothing and wash it before reuse.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling this compound to prevent skin and eye contact. The following table summarizes the recommended PPE for various operational scenarios.

Scenario Hand Protection Eye and Face Protection Body Protection Respiratory Protection
Handling Solid Compound Double gloving with nitrile gloves is recommended.Chemical safety goggles.Standard laboratory coat.Not generally required if handled in a well-ventilated area. A NIOSH-approved N95 respirator should be used if there is a risk of generating dust.
Preparing Solutions Double gloving with nitrile gloves. For prolonged contact or when using organic solvents, consider gloves with higher chemical resistance such as neoprene or butyl rubber.Chemical safety goggles and a face shield to protect against splashes.Chemically resistant laboratory coat.Work in a certified chemical fume hood.
Potential for Aerosol Generation or Spills Double gloving with chemically resistant gloves (e.g., neoprene, butyl rubber).Chemical safety goggles and a full-face shield.Chemically resistant laboratory coat and apron.Work in a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary depending on the scale of the operation.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for minimizing risk. The following workflow outlines the key steps from acquisition to disposal.

Handling_Workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment Receive 1. Receive Chemical - Verify label and container integrity. - Log into chemical inventory. Store 2. Storage - Store in a cool, dry, well-ventilated area. - Keep container tightly closed. - Segregate from incompatible materials. Receive->Store Secure Storage Prepare 3. Preparation - Don appropriate PPE. - Work in a chemical fume hood. - Weigh solid carefully to avoid dust. Store->Prepare Retrieve for Use Use 4. Use in Experiment - Handle with care to prevent spills. - Keep containers closed when not in use. Prepare->Use Proceed with Experiment Decontaminate 5. Decontamination - Clean work area with appropriate solvent and then soap and water. - Decontaminate all equipment. Use->Decontaminate Experiment Complete Dispose 6. Waste Disposal - Dispose of all waste according to the disposal plan. Decontaminate->Dispose Segregate Waste Hierarchy_of_Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination_Desc Is the use of this chemical necessary? Elimination->Elimination_Desc Engineering Engineering Controls Substitution_Desc Can a less hazardous chemical be used? Substitution->Substitution_Desc Administrative Administrative Controls Engineering_Desc Use in a chemical fume hood. Engineering->Engineering_Desc PPE Personal Protective Equipment (PPE) (Least Effective) Administrative_Desc Follow Standard Operating Procedures (SOPs). Provide safety training. Administrative->Administrative_Desc PPE_Desc Wear appropriate gloves, eye protection, and lab coat. PPE->PPE_Desc

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.